Product packaging for Barasertib dihydrochloride(Cat. No.:CAS No. 722543-50-2)

Barasertib dihydrochloride

Cat. No.: B1628234
CAS No.: 722543-50-2
M. Wt: 660.5 g/mol
InChI Key: PEVRMFUIHQMEHQ-UHFFFAOYSA-N
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Description

AZD 1152 is an orally bioavailable prodrug of AZD 1152-HQPA, a selective inhibitor of Aurora kinase B (IC50 = 0.36 nM). AZD 1152 is converted to AZD 1152-HQPA in plasma. Inhibition of Aurora B results in disruption of spindle checkpoint functions and chromosome alignment, resulting in inhibition of cytokinesis followed by apoptosis. AZD 1152 inhibits tumor xenograft growth in vivo.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H33Cl2FN7O6P B1628234 Barasertib dihydrochloride CAS No. 722543-50-2

Properties

IUPAC Name

2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN7O6P.2ClH/c1-2-34(10-12-40-41(36,37)38)9-4-11-39-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(35)30-19-6-3-5-18(27)13-19;;/h3,5-8,13-14,16-17H,2,4,9-12,15H2,1H3,(H,30,35)(H2,36,37,38)(H2,28,29,31,32,33);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVRMFUIHQMEHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCOP(=O)(O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33Cl2FN7O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

722543-50-2
Record name Barasertib dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722543502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BARASERTIB DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3T2NXF7ZK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

AZD1152: A Deep Dive into its Potent and Selective Inhibition of Aurora B Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Aurora B kinase inhibitor, AZD1152, with a specific focus on its selectivity, mechanism of action, and the experimental methodologies used for its characterization. AZD1152 is a phosphate prodrug that undergoes rapid conversion in plasma to its active form, AZD1152-hydroxyquinazoline pyrazol anilide (AZD1152-HQPA), a potent inhibitor of Aurora B kinase.[1][2][3][4] This document synthesizes key quantitative data, outlines detailed experimental protocols, and visualizes complex pathways to offer a thorough understanding of this compound for research and development applications.

Core Mechanism of Action

AZD1152-HQPA functions as a highly selective, ATP-competitive inhibitor of Aurora B kinase, a key regulator of mitotic progression.[5] Aurora B is a member of the chromosomal passenger complex (CPC), which is essential for proper chromosome alignment and segregation, as well as cytokinesis.[6] By inhibiting Aurora B, AZD1152-HQPA disrupts these critical mitotic events, leading to a cascade of cellular consequences including the suppression of histone H3 phosphorylation, endoreduplication (the replication of the genome without subsequent cell division), aneuploidy, and ultimately, apoptosis.[1][7][8][9]

Quantitative Kinase Selectivity Profile

AZD1152-HQPA demonstrates remarkable selectivity for Aurora B over other kinases, including the closely related Aurora A kinase. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The following table summarizes the inhibitory potency of AZD1152-HQPA against various kinases.

Target KinaseInhibition Constant (Ki)IC50Selectivity vs. Aurora AReference
Aurora B 0.36 nM 0.37 nM >3700-fold
Aurora A1369 nM--[1][2]
Aurora C17.0 nM--[4]

Note: IC50 and Ki values are highly dependent on assay conditions. The data presented here are compiled from multiple sources for comparative purposes.

Beyond the Aurora kinase family, AZD1152-HQPA has been profiled against large panels of other kinases and has consistently shown a high degree of specificity.[1][2]

In Vitro Kinase Inhibition Assay Protocol

The determination of the inhibitory potency (Ki and IC50 values) of AZD1152-HQPA is typically performed using an in vitro kinase assay that measures the incorporation of radiolabeled phosphate into a substrate peptide.

Experimental Protocol: In Vitro Aurora Kinase Assay [4]

  • Reaction Setup: The kinase reaction is initiated by combining the Aurora kinase enzyme (either Aurora A or Aurora B-INCENP complex) with the test compound (AZD1152-HQPA) at various concentrations.

  • Reaction Mixture: A reaction mix is prepared containing the following components:

    • 25 mM Tris-HCl

    • 12.7 mM KCl

    • 2.5 mM NaF

    • 0.6 mM Dithiothreitol (DTT)

    • 6.25 mM MnCl2

    • ATP (7.5 µM for Aurora A assay, 15 µM for Aurora B-INCENP assay)

    • 6.25 µM peptide substrate

    • 0.2 µCi [γ-33P]ATP

  • Initiation and Incubation: The reaction is started by adding 20 µL of the reaction mix to the enzyme-inhibitor solution, bringing the final volume to 50 µL. The reaction plates are then incubated at room temperature for 60 minutes.

  • Termination: The kinase reaction is stopped by the addition of 100 µL of 20% v/v orthophosphoric acid.

  • Substrate Capture and Detection: The phosphorylated peptide substrate is captured on a positively charged nitrocellulose P30 filtermat using a 96-well plate harvester. The amount of incorporated 33P is then quantified using a Beta plate counter.

  • Data Analysis: The IC50 values are calculated from the dose-response curves generated from the raw data.

Visualizing the Molecular and Cellular Impact of AZD1152

To better illustrate the mechanism of action and experimental workflows, the following diagrams have been generated using the Graphviz DOT language.

AZD1152_Mechanism_of_Action cluster_mitosis Mitotic Progression cluster_auroraB Aurora B Kinase Function cluster_cellular_outcomes Cellular Outcomes Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Aurora_B Aurora B Kinase Histone_H3 Histone H3 (Ser10) Aurora_B->Histone_H3 Phosphorylates CPC Chromosomal Passenger Complex Assembly Aurora_B->CPC Spindle_Assembly Spindle Assembly Checkpoint Aurora_B->Spindle_Assembly AZD1152_HQPA AZD1152-HQPA AZD1152_HQPA->Aurora_B Inhibits Inhibition_of_H3 Inhibition of Histone H3 Phosphorylation Mitotic_Arrest Mitotic Arrest Inhibition_of_H3->Mitotic_Arrest Endoreduplication Endoreduplication (>4N DNA Content) Mitotic_Arrest->Endoreduplication Apoptosis Apoptosis Endoreduplication->Apoptosis

Caption: Mechanism of action of AZD1152-HQPA on the Aurora B signaling pathway.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Kinase, Substrate, AZD1152-HQPA, and Reaction Mix (including [γ-33P]ATP) start->prepare_reagents incubate_inhibitor Incubate Kinase with varying concentrations of AZD1152-HQPA prepare_reagents->incubate_inhibitor start_reaction Initiate Reaction by adding Reaction Mix incubate_inhibitor->start_reaction incubate_reaction Incubate at Room Temperature for 60 minutes start_reaction->incubate_reaction stop_reaction Stop Reaction with Orthophosphoric Acid incubate_reaction->stop_reaction capture_substrate Capture Phosphorylated Substrate on Filtermat stop_reaction->capture_substrate measure_radioactivity Measure 33P Incorporation (Beta Counter) capture_substrate->measure_radioactivity analyze_data Analyze Data and Calculate IC50 measure_radioactivity->analyze_data end End analyze_data->end

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Conclusion

AZD1152, through its active metabolite AZD1152-HQPA, stands out as a highly potent and selective inhibitor of Aurora B kinase. Its robust selectivity profile, coupled with its well-characterized mechanism of action involving the disruption of mitosis and induction of apoptosis, makes it a valuable tool for cancer research and a promising candidate for therapeutic development. The detailed experimental protocols and visual aids provided in this guide offer a solid foundation for researchers and drug development professionals working with this and similar compounds. The continued investigation into the synergistic potential of AZD1152 with other chemotherapeutic agents may further broaden its clinical utility.[2]

References

An In-depth Technical Guide to the Function of Barasertib-hQPA, an Active Metabolite and Potent Aurora B Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barasertib (AZD1152) is a next-generation therapeutic agent that has shown significant promise in the landscape of oncology. It functions as a prodrug, undergoing rapid conversion in plasma to its active metabolite, Barasertib-hQPA (hydroxyquinazoline pyrazol anilide).[1][2][3][4] This technical guide provides a comprehensive overview of the function of Barasertib-hQPA, with a focus on its molecular mechanism of action, its impact on cellular signaling pathways, and the experimental methodologies used for its characterization. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the field of drug development.

Mechanism of Action

Barasertib-hQPA is a highly potent and selective, ATP-competitive inhibitor of Aurora B kinase.[2][4] Its primary mechanism of action is the disruption of mitotic progression, leading to cell cycle arrest and ultimately, apoptosis in cancer cells.

Aurora B kinase is a critical regulator of mitosis, playing a pivotal role in chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.[5] Inhibition of Aurora B by Barasertib-hQPA leads to a cascade of cellular events, including:

  • Inhibition of Histone H3 Phosphorylation: A key substrate of Aurora B is Histone H3 at serine 10. Barasertib-hQPA effectively inhibits this phosphorylation event, which is essential for proper chromosome condensation during mitosis.[6][7][8]

  • Chromosome Misalignment and Segregation Errors: By disrupting the function of the chromosomal passenger complex, of which Aurora B is a key component, Barasertib-hQPA causes defects in the alignment of chromosomes at the metaphase plate.[1][3] This leads to improper chromosome segregation during anaphase.

  • Induction of Polyploidy: The failure of proper mitosis and cytokinesis results in cells exiting mitosis without dividing, a phenomenon known as mitotic slippage. This leads to the formation of polyploid cells, which contain multiple sets of chromosomes.[6][9]

  • Apoptosis: The accumulation of genomic instability due to polyploidy and mitotic errors triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[1][9][10]

Aurora B Signaling Pathway and its Inhibition by Barasertib-hQPA

The Aurora B kinase signaling pathway is central to the regulation of cell division. Barasertib-hQPA directly targets and inhibits the kinase activity of Aurora B, thereby disrupting downstream signaling events crucial for mitosis.

Aurora_B_Signaling_Pathway Barasertib_hQPA Barasertib-hQPA Aurora_B Aurora B Kinase Barasertib_hQPA->Aurora_B Inhibits Polyploidy Polyploidy Barasertib_hQPA->Polyploidy Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylates (Ser10) Kinetochore_Microtubule Kinetochore-Microtubule Attachment Aurora_B->Kinetochore_Microtubule Regulates Cytokinesis Cytokinesis Aurora_B->Cytokinesis Regulates Chromosome_Condensation Chromosome Condensation Histone_H3->Chromosome_Condensation Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint Kinetochore_Microtubule->Spindle_Assembly_Checkpoint Cell_Division Proper Cell Division Spindle_Assembly_Checkpoint->Cell_Division Cytokinesis->Cell_Division Apoptosis Apoptosis Polyploidy->Apoptosis

Diagram 1: Aurora B Signaling Pathway Inhibition by Barasertib-hQPA.

Quantitative Data on Barasertib-hQPA Activity

The potency and selectivity of Barasertib-hQPA have been quantified in numerous studies. The following tables summarize key in vitro activity data.

Table 1: In Vitro Kinase Inhibitory Activity of Barasertib-hQPA

KinaseIC50 (nM)Ki (nM)Selectivity vs. Aurora BReference(s)
Aurora B0.370.36-[3][6][7][9][10][11][12][13][14][15][16]
Aurora A13681369~3700-fold[3][7][12][13][14]
Aurora C-17.0~47-fold[12]

Table 2: IC50 Values of Barasertib-hQPA in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference(s)
HL-60Acute Myeloid Leukemia3 - 40[2][9][14]
NB4Acute Myeloid Leukemia3 - 40[2][9][14]
MOLM13Acute Myeloid Leukemia3 - 40[2][9][14]
MV4-11Biphenotypic Leukemia3 - 40[2][9][14]
PALL-2Acute Lymphoblastic Leukemia3 - 40[2][9][14]
EOL-1Acute Eosinophilic Leukemia3 - 40[2][9][14]
K562Chronic Myeloid Leukemia (Blast Crisis)3 - 40[2][9][14]
SCLC cell linesSmall Cell Lung Cancer< 50 (sensitive lines)[7][9]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of Barasertib-hQPA.

In Vitro Aurora B Kinase Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of Aurora B kinase.

  • Materials:

    • Recombinant active Aurora B kinase

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, 5 mM MnCl2)

    • Substrate (e.g., inactive histone H3)

    • ATP

    • Barasertib-hQPA

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of Barasertib-hQPA in kinase buffer.

    • In a 384-well plate, add the diluted inhibitor or vehicle control (e.g., 5% DMSO).

    • Add the Aurora B enzyme to each well.

    • Prepare a substrate/ATP mix in kinase buffer and add it to the wells to initiate the reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.[1]

    • Record the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Cell Viability Assay (MTS Assay)

This colorimetric assay is used to assess the effect of Barasertib-hQPA on the metabolic activity and viability of cancer cells.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • 96-well plates

    • Barasertib-hQPA

    • MTS reagent (e.g., from Promega)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of Barasertib-hQPA or vehicle control for a specified duration (e.g., 48-120 hours).[7][9]

    • Add MTS reagent to each well and incubate at 37°C for 1-4 hours.[17]

    • Measure the absorbance at 490 nm using a microplate reader.[17]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis in cells treated with Barasertib-hQPA.

  • Materials:

    • Treated and control cells

    • Annexin V-FITC (or other fluorochrome conjugate)

    • Propidium Iodide (PI)

    • 1X Binding Buffer (e.g., 10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

    • Flow cytometer

  • Procedure:

    • Harvest cells after treatment with Barasertib-hQPA.

    • Wash the cells with cold 1X PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.[1][10]

    • Incubate the cells at room temperature in the dark for 15-20 minutes.[10]

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method is used to determine the distribution of cells in different phases of the cell cycle after treatment with Barasertib-hQPA.

  • Materials:

    • Treated and control cells

    • 1X PBS

    • Cold 70% ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Harvest and wash the cells with 1X PBS.

    • Fix the cells by dropwise addition to cold 70% ethanol while vortexing.[5][11]

    • Incubate the cells at -20°C for at least 2 hours.

    • Wash the fixed cells with 1X PBS.

    • Resuspend the cells in PI staining solution containing RNase A to degrade RNA.[5][11]

    • Incubate at room temperature or 37°C in the dark.

    • Analyze the DNA content of the cells by flow cytometry.

    • Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Histone H3 Phosphorylation Analysis

This flow cytometry-based assay quantifies the level of phosphorylated Histone H3 (Ser10), a direct downstream target of Aurora B kinase.

  • Materials:

    • Treated and control cells

    • Fixation and permeabilization buffers

    • Primary antibody against phosphorylated Histone H3 (Ser10)

    • Fluorochrome-conjugated secondary antibody

    • Flow cytometer

  • Procedure:

    • Harvest and fix the cells (e.g., with paraformaldehyde).

    • Permeabilize the cells (e.g., with methanol or Triton X-100).

    • Incubate the cells with the primary antibody against phospho-Histone H3 (Ser10).

    • Wash the cells and incubate with the fluorochrome-conjugated secondary antibody.

    • Analyze the fluorescence intensity of the stained cells by flow cytometry to quantify the level of Histone H3 phosphorylation.[6][7]

Mechanisms of Resistance to Barasertib

The development of resistance to targeted therapies is a significant challenge in oncology. Several mechanisms of resistance to Barasertib have been identified:

  • Overexpression of ABC Drug Transporters: P-glycoprotein (Pgp) and Breast Cancer Resistance Protein (BCRP) are ATP-binding cassette (ABC) transporters that can efflux Barasertib-hQPA from cancer cells, thereby reducing its intracellular concentration and efficacy.[2]

  • Mutations in the Aurora B Kinase Domain: Point mutations in the ATP-binding pocket of Aurora B can reduce the binding affinity of Barasertib-hQPA, leading to acquired resistance.[5]

Resistance_Mechanisms Barasertib_hQPA Barasertib-hQPA Cancer_Cell Cancer Cell Barasertib_hQPA->Cancer_Cell Enters Aurora_B Aurora B Kinase Barasertib_hQPA->Aurora_B Inhibits Apoptosis Apoptosis Aurora_B->Apoptosis Leads to Efflux_Pumps ABC Transporters (P-gp, BCRP) Efflux_Pumps->Barasertib_hQPA Effluxes Reduced_Drug_Concentration Reduced Intracellular Concentration Efflux_Pumps->Reduced_Drug_Concentration Kinase_Mutation Aurora B Kinase Domain Mutation Kinase_Mutation->Aurora_B Alters Reduced_Binding Reduced Drug Binding Kinase_Mutation->Reduced_Binding Resistance Drug Resistance Reduced_Drug_Concentration->Resistance Reduced_Binding->Resistance

Diagram 2: Mechanisms of Resistance to Barasertib-hQPA.

Conclusion

Barasertib-hQPA is a potent and selective inhibitor of Aurora B kinase with significant anti-cancer activity. Its mechanism of action, centered on the disruption of mitosis, has been well-characterized through a variety of in vitro and in vivo studies. This technical guide has provided a comprehensive overview of the function of Barasertib-hQPA, including its effects on cellular signaling, quantitative activity data, detailed experimental protocols for its evaluation, and known mechanisms of resistance. This information serves as a valuable resource for the scientific community engaged in the research and development of novel cancer therapeutics. Further investigation into overcoming resistance mechanisms and exploring combination therapies will be crucial for realizing the full clinical potential of Barasertib.

References

Cellular Targets of Barasertib Dihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barasertib dihydrochloride (AZD1152) is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitosis. This technical guide provides a comprehensive overview of the cellular targets of Barasertib, its mechanism of action, and its effects on cancer cells. Detailed quantitative data on its inhibitory activity, experimental protocols for key assays, and visualizations of the relevant signaling pathways are presented to support researchers and professionals in the field of drug development.

Introduction

This compound is a pro-drug that is rapidly converted in plasma to its active moiety, AZD1152-HQPA (Barasertib-hydroxyquinazoline pyrazol anilide).[1] This active form acts as a competitive inhibitor of adenosine triphosphate (ATP) at the catalytic site of Aurora B kinase.[2] Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of cell division.[3] Overexpression of Aurora kinases, particularly Aurora B, is frequently observed in various human cancers and is associated with poor prognosis, making it an attractive target for cancer therapy.[3]

Primary Cellular Target: Aurora B Kinase

The primary cellular target of Barasertib's active form, AZD1152-HQPA, is Aurora B kinase.[1] It exhibits high affinity and potent inhibitory activity against this kinase.

Quantitative Kinase Inhibition Data

Barasertib demonstrates significant selectivity for Aurora B over other kinases, including Aurora A and Aurora C.[4][5] The inhibitory activities are summarized in the table below.

KinaseInhibition Constant (Ki)IC50Selectivity (fold) vs. Aurora B
Aurora B0.36 nmol/L[6]0.37 nM[1][5]-
Aurora A1369 nmol/L[6]1368 nM[1][5]~3700-fold[7]
Aurora C17.0 nM[4]-~47-fold

Table 1: Inhibitory Activity of AZD1152-HQPA against Aurora Kinases

Furthermore, AZD1152-HQPA has been shown to have high specificity when tested against a panel of over 50 other serine-threonine and tyrosine kinases, with minimal inhibition of kinases such as FLT3, JAK2, and Abl.[1]

Mechanism of Action

Barasertib's therapeutic effects stem from its potent inhibition of Aurora B kinase, which disrupts critical mitotic processes.

Inhibition of Histone H3 Phosphorylation

A key downstream substrate of Aurora B kinase is histone H3. Aurora B phosphorylates histone H3 at Serine 10 (H3S10ph), a modification essential for proper chromosome condensation and segregation during mitosis.[1] Barasertib treatment leads to a significant reduction in the levels of phosphorylated histone H3.[1]

Induction of Polyploidy and Apoptosis

By inhibiting Aurora B, Barasertib disrupts the spindle assembly checkpoint and cytokinesis. This leads to endoreduplication, where cells replicate their DNA without dividing, resulting in the formation of polyploid cells (containing >4N DNA content).[2] This aberrant mitotic progression ultimately triggers apoptosis in cancer cells.[1]

Barasertib Barasertib (AZD1152-HQPA) AuroraB Aurora B Kinase Barasertib->AuroraB Inhibition HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylation Cytokinesis Cytokinesis AuroraB->Cytokinesis pHistoneH3 Phospho-Histone H3 (Ser10) HistoneH3->pHistoneH3 Chromosome Chromosome Condensation & Segregation pHistoneH3->Chromosome Polyploidy Polyploidy Cytokinesis->Polyploidy Failure Apoptosis Apoptosis Polyploidy->Apoptosis

Figure 1. Mechanism of action of Barasertib.

Cellular Activity in Cancer Models

Barasertib has demonstrated potent anti-proliferative activity across a range of cancer cell lines.

Cell LineCancer TypeIC50 (nM)
MOLM13Acute Myeloid Leukemia1[5]
MV4-11Acute Myeloid Leukemia2.8[5]
K562Chronic Myeloid Leukemia3-40[5]
PALL-2Acute Lymphoblastic Leukemia3-40[5]

Table 2: In Vitro Cellular Activity of Barasertib (AZD1152-HQPA)

Experimental Protocols

In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from commercially available luminescent kinase assays.

Materials:

  • Recombinant Aurora B kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Barasertib (AZD1152-HQPA)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of Barasertib in kinase assay buffer.

  • In a 384-well plate, add 1 µL of the inhibitor dilutions or vehicle (DMSO).

  • Add 2 µL of a solution containing the Aurora B kinase.

  • Initiate the reaction by adding 2 µL of a substrate/ATP mix.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Start Start PrepInhibitor Prepare Barasertib dilutions Start->PrepInhibitor AddToPlate Add inhibitor/vehicle to plate PrepInhibitor->AddToPlate AddEnzyme Add Aurora B kinase AddToPlate->AddEnzyme AddSubstrate Add substrate/ATP mix AddEnzyme->AddSubstrate Incubate1 Incubate (60 min) AddSubstrate->Incubate1 AddADPGlo Add ADP-Glo™ Reagent Incubate1->AddADPGlo Incubate2 Incubate (40 min) AddADPGlo->Incubate2 AddDetection Add Kinase Detection Reagent Incubate2->AddDetection Incubate3 Incubate (30 min) AddDetection->Incubate3 ReadLuminescence Measure luminescence Incubate3->ReadLuminescence Analyze Calculate IC50 ReadLuminescence->Analyze End End Analyze->End

Figure 2. Workflow for in vitro kinase assay.

Cell Viability Assay (MTS Assay)

This protocol provides a general procedure for determining cell viability upon treatment with Barasertib.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Barasertib (AZD1152-HQPA)

  • 96-well clear-bottom plates

  • MTS reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of Barasertib in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Barasertib or vehicle control.

  • Incubate the plates for the desired treatment duration (e.g., 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plates for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot for Phospho-Histone H3 (Ser10)

This protocol details the detection of the phosphorylation status of a key Barasertib target.

Materials:

  • Cancer cell lines

  • Barasertib (AZD1152-HQPA)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: anti-phospho-Histone H3 (Ser10)

  • Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with Barasertib or vehicle for the desired time.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-histone H3 (Ser10) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe for a loading control.

Conclusion

This compound, through its active metabolite AZD1152-HQPA, is a highly potent and selective inhibitor of Aurora B kinase. Its mechanism of action, centered on the disruption of critical mitotic processes, leads to polyploidy and apoptosis in cancer cells. The detailed data and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on novel anti-cancer therapeutics targeting cell cycle regulation.

References

An In-Depth Technical Guide to the Molecular Structure and Mechanism of Action of Barasertib Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barasertib dihydrochloride (AZD1152 dihydrochloride) is a potent and highly selective, second-generation inhibitor of Aurora B kinase, a key regulator of mitosis. This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and preclinical and clinical evaluation of Barasertib. Detailed experimental protocols for in vitro and in vivo studies are provided, along with a summary of key quantitative data. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising anti-cancer agent.

Molecular Structure and Chemical Properties

Barasertib is a phosphate prodrug that is rapidly converted in plasma to its active metabolite, Barasertib-hQPA (hydroxyquinazoline pyrazol anilide). The dihydrochloride salt enhances the solubility and stability of the compound for pharmaceutical formulation.

PropertyValueReference
Chemical Name 2-(ethyl(3-((4-((3-(2-((3-fluorophenyl)amino)-2-oxoethyl)-1H-pyrazol-5-yl)amino)quinazolin-7-yl)oxy)propyl)amino)ethyl dihydrogen phosphate dihydrochloride[1]
Synonyms AZD1152 dihydrochloride[1]
CAS Number 722543-50-2[1]
Molecular Formula C26H31FN7O6P · 2HCl[1]
Molecular Weight 660.5 g/mol [2]
Appearance Crystalline solid[1]
Solubility DMSO: 1 mg/ml; DMSO:PBS (pH 7.2) (1:4): 0.2 mg/ml[1]

Barasertib (Prodrug) Chemical Properties:

PropertyValueReference
Molecular Formula C26H31FN7O6P[3]
Molecular Weight 587.54 g/mol [3][4]
Exact Mass 587.2058 Da[3]

Barasertib-hQPA (Active Metabolite) Chemical Properties:

PropertyValueReference
CAS Number 722544-51-6[5]
Molecular Formula C26H30FN7O3[5]
Molecular Weight 507.56 g/mol [5]

Mechanism of Action

This compound, upon administration, is rapidly converted by plasma phosphatases into its active form, Barasertib-hQPA.[6] Barasertib-hQPA is a highly selective and potent inhibitor of Aurora B kinase, a serine/threonine kinase that plays a crucial role in the proper execution of mitosis.

Signaling Pathway of Aurora B Kinase Inhibition

The inhibition of Aurora B kinase by Barasertib-hQPA disrupts the chromosomal passenger complex (CPC), leading to a cascade of events that ultimately result in mitotic catastrophe and apoptosis in rapidly dividing cancer cells.

Aurora_B_Inhibition_Pathway Signaling Pathway of Aurora B Kinase Inhibition by Barasertib Barasertib This compound (Prodrug) Conversion Plasma Phosphatases Barasertib->Conversion Metabolic Conversion Barasertib_hQPA Barasertib-hQPA (Active Metabolite) Conversion->Barasertib_hQPA AuroraB Aurora B Kinase Barasertib_hQPA->AuroraB Inhibition HistoneH3 Histone H3 (Ser10) Phosphorylation Barasertib_hQPA->HistoneH3 Inhibits Spindle_Checkpoint Spindle Assembly Checkpoint Barasertib_hQPA->Spindle_Checkpoint Disrupts Cytokinesis Cytokinesis Barasertib_hQPA->Cytokinesis Inhibits AuroraB->HistoneH3 Phosphorylates AuroraB->Spindle_Checkpoint Regulates AuroraB->Cytokinesis Regulates Chromosome_Segregation Chromosome Segregation Spindle_Checkpoint->Chromosome_Segregation Ensures Fidelity Polyploidy Polyploidy Cytokinesis->Polyploidy Failure leads to Apoptosis Apoptosis Polyploidy->Apoptosis Induces

Caption: Aurora B Kinase Inhibition Pathway by Barasertib.

Selectivity Profile of Barasertib-hQPA

Barasertib-hQPA exhibits high selectivity for Aurora B kinase over other kinases, which contributes to its targeted therapeutic effect and potentially reduces off-target toxicities.

KinaseIC50 (nM)Reference
Aurora B 0.37[6][7]
Aurora A 1368[7]

Preclinical and Clinical Data

In Vitro Efficacy: Cell Viability

Barasertib has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line.

Cell LineCancer TypeIC50 (nM)Reference
MOLM13Acute Myeloid Leukemia3 - 40[7]
MV4-11Acute Myeloid Leukemia3 - 40[7]
HL-60Acute Promyelocytic Leukemia3 - 40[6]
NB4Acute Promyelocytic Leukemia3 - 40[6]
PALL-2Acute Lymphoblastic Leukemia3 - 40[6]
EOL-1Eosinophilic Leukemia3 - 40[6]
K562Chronic Myeloid Leukemia3 - 40[6]
SCLC (sensitive lines)Small Cell Lung Cancer< 50[8]
Clinical Trial Data

Clinical trials have been conducted to evaluate the safety, efficacy, and pharmacokinetics of Barasertib in patients with advanced solid tumors and acute myeloid leukemia (AML).

Trial PhasePatient PopulationDosing RegimenMaximum Tolerated Dose (MTD)Key ToxicitiesReference
Phase IAdvanced Solid Tumors48-h continuous infusion every 14 days150 mgNeutropenia[9][10]
Phase IAdvanced Solid TumorsTwo 2-h infusions on consecutive days every 14 days220 mg (110 mg/day)Neutropenia[9][10]
Phase I/IIAdvanced Acute Myeloid Leukemia7-day continuous infusion every 21 days1200 mgFebrile neutropenia, stomatitis/mucosal inflammation[11]
Phase IIElderly AML1200 mg as a 7-day continuous IV infusion in 28-day cyclesNot ApplicableStomatitis, febrile neutropenia[12]

Pharmacokinetic Parameters of Barasertib-hQPA in AML Patients (1200 mg, 7-day infusion):

ParameterGeometric Mean (CV%)Reference
Css (ng/mL) 168 (51)[11]
AUC0-192h (ng·h/mL) 31300 (51)[11]
t1/2 (h) 42.6 (39)[11]
CL (L/h) 38.3 (51)[11]
Vz (L) 2370 (55)[11]
Total Clearance (CL) 31.4 L/h[13]

Experimental Protocols

In Vitro Assays

In_Vitro_Workflow In Vitro Experimental Workflow Cell_Culture Cancer Cell Lines (e.g., MOLM13, SCLC lines) Treatment Barasertib-hQPA Treatment (Varying Concentrations and Durations) Cell_Culture->Treatment Viability Cell Viability Assay (MTT Assay) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Treatment->Cell_Cycle Phosphorylation Histone H3 Phosphorylation (Immunofluorescence/Flow Cytometry) Treatment->Phosphorylation Data_Analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Phosphorylation->Data_Analysis

Caption: Workflow for In Vitro Evaluation of Barasertib.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µl of culture medium.[14]

  • Drug Treatment: After 24 hours, treat the cells with various concentrations of Barasertib-hQPA and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µl of MTT labeling reagent (final concentration 0.5 mg/ml) to each well.[14]

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[14]

  • Solubilization: Add 100 µl of solubilization solution to each well and incubate overnight at 37°C.[14]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]

  • Cell Treatment: Treat cells with Barasertib-hQPA for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[15][16][17]

  • Analysis: Analyze the stained cells by flow cytometry.[15][17] Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[15]

  • Cell Treatment and Harvesting: Treat cells with Barasertib-hQPA, then harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and incubate for at least 30 minutes on ice.[18][19]

  • Washing: Wash the fixed cells twice with PBS.[20]

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.[18][20]

  • PI Staining: Add propidium iodide solution to the cells.[18][20]

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[18][20]

  • Cell Treatment and Fixation: Treat cells as required, then fix with a suitable fixative (e.g., paraformaldehyde).

  • Permeabilization: Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100).

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phospho-Histone H3 (Ser10).

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.[21]

  • Analysis: Analyze the cells by immunofluorescence microscopy or flow cytometry to quantify the levels of histone H3 phosphorylation.[21][22][23]

In Vivo Xenograft Studies

In_Vivo_Workflow In Vivo Xenograft Experimental Workflow Cell_Implantation Subcutaneous Implantation of Cancer Cells into Immunodeficient Mice Tumor_Growth Tumor Growth Monitoring (Calipers) Cell_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment This compound Administration (e.g., IV, IP) Randomization->Treatment Vehicle Vehicle Control Administration Randomization->Vehicle Efficacy_Endpoint Efficacy Assessment (Tumor Volume, Survival) Treatment->Efficacy_Endpoint PD_Analysis Pharmacodynamic Analysis (Tumor Biopsy for Biomarkers) Treatment->PD_Analysis Vehicle->Efficacy_Endpoint Data_Analysis Statistical Analysis Efficacy_Endpoint->Data_Analysis PD_Analysis->Data_Analysis

Caption: Workflow for In Vivo Xenograft Studies of Barasertib.

  • Animals: Use immunodeficient mice (e.g., athymic nude or NSG mice), typically 4-6 weeks old.[24][25][26][27]

  • Cell Preparation: Harvest cancer cells from culture and resuspend in a suitable medium (e.g., PBS or Matrigel) at the desired concentration (e.g., 3.0 x 106 cells in 300 µl).[26]

  • Implantation: Subcutaneously inject the cell suspension into the flank of the mice.[26][28]

  • Tumor Growth: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

  • Randomization: When tumors reach a predetermined size, randomize the mice into treatment and control groups.

  • Drug Formulation: Prepare this compound in a suitable vehicle for administration.

  • Administration: Administer the drug according to the planned dose and schedule (e.g., intravenous infusion or intraperitoneal injection).[9][11]

  • Monitoring: Monitor the animals for signs of toxicity and continue to measure tumor volumes throughout the study.

  • Tissue Collection: At the end of the study or at specified time points, euthanize the animals and collect tumor tissue.

  • Biomarker Analysis: Analyze the tumor tissue for biomarkers of Aurora B kinase inhibition, such as decreased levels of phosphorylated histone H3, using techniques like immunohistochemistry or western blotting.

Conclusion

This compound is a promising anti-cancer agent that effectively targets Aurora B kinase, a critical regulator of mitosis. Its mechanism of action, involving the induction of mitotic catastrophe and apoptosis in cancer cells, has been well-characterized through extensive preclinical and clinical studies. The data presented in this technical guide, along with the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals working in the field of oncology. Further investigation into predictive biomarkers and combination therapies may enhance the clinical utility of Barasertib in the future.

References

The Conversion of Barasertib Dihydrochloride: A Technical Guide to its Prodrug Activation and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Barasertib dihydrochloride (AZD1152), a potent and selective inhibitor of Aurora B kinase, has been a subject of significant interest in oncology research. A critical aspect of its pharmacology is its nature as a prodrug, which requires in vivo conversion to its active metabolite, Barasertib-hQPA (AZD1152-HQPA), to exert its therapeutic effect. This technical guide provides an in-depth analysis of the conversion process of this compound, its subsequent metabolism, and the key experimental methodologies used to characterize these processes. Quantitative data from preclinical and clinical studies are summarized, and relevant biological pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in drug development.

Introduction to Barasertib and its Mechanism of Action

Barasertib is a second-generation Aurora B kinase inhibitor. Aurora B is a key mitotic serine/threonine kinase that plays a crucial role in proper chromosome segregation and cytokinesis. Overexpression of Aurora B is common in various human cancers, making it an attractive therapeutic target. This compound (AZD1152) is a water-soluble prodrug designed to improve the pharmaceutical properties of the active compound. Following administration, it undergoes rapid conversion to its active form, AZD1152-HQPA. This active metabolite is a highly potent and selective inhibitor of Aurora B kinase, with a significantly lower affinity for Aurora A kinase. Inhibition of Aurora B by AZD1152-HQPA leads to defects in chromosome alignment and segregation, ultimately resulting in polyploidy and apoptosis in cancer cells.

Prodrug Conversion of this compound

The conversion of the inactive prodrug AZD1152 to the active drug AZD1152-HQPA is a rapid and efficient process that occurs primarily in the bloodstream.

Mechanism of Conversion

This compound is a phosphate ester prodrug. The conversion to AZD1152-HQPA is mediated by the enzymatic activity of phosphatases present in the serum. These enzymes catalyze the hydrolysis of the phosphate group from the prodrug molecule, yielding the active hydroxyquinazoline pyrazole anilide (HQPA) moiety.

G cluster_prodrug In Circulation cluster_active Active Form AZD1152 This compound (AZD1152 - Prodrug) AZD1152_HQPA Barasertib-hQPA (AZD1152-HQPA - Active Drug) AZD1152->AZD1152_HQPA Phosphatase-mediated hydrolysis Phosphatases Serum Phosphatases Phosphatases->AZD1152_HQPA G AZD1152_HQPA Barasertib-hQPA (Active Drug) Oxidized_Metabolites Oxidized Metabolites AZD1152_HQPA->Oxidized_Metabolites Oxidation Desfluoroaniline_Metabolite Desfluoroaniline Metabolite AZD1152_HQPA->Desfluoroaniline_Metabolite Loss of fluoroaniline Excretion Excretion (Urine and Feces) Oxidized_Metabolites->Excretion Desfluoroaniline_Metabolite->Excretion G cluster_workflow LC-MS/MS Experimental Workflow Sample Biological Sample (e.g., Plasma) Preparation Sample Preparation (Protein Precipitation) Sample->Preparation LC Liquid Chromatography (Separation) Preparation->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data G cluster_pathway Aurora B Kinase Signaling Pathway AuroraB Aurora B Kinase HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates MCAK MCAK AuroraB->MCAK Phosphorylates INCENP INCENP AuroraB->INCENP Phosphorylates Chromosome Chromosome Condensation & Segregation HistoneH3->Chromosome MCAK->Chromosome Cytokinesis Cytokinesis INCENP->Cytokinesis Chromosome->Cytokinesis Apoptosis Apoptosis Cytokinesis->Apoptosis Inhibition leads to Barasertib Barasertib-hQPA Barasertib->AuroraB Inhibits

An In-depth Technical Guide to the Chemical Synthesis of Barasertib Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Barasertib dihydrochloride (AZD1152), a potent and selective inhibitor of Aurora B kinase. The document details the synthetic route, experimental protocols for key reactions, and presents quantitative data in structured tables for clarity and comparative analysis. Furthermore, it includes visualizations of the relevant signaling pathway and the synthetic workflow to facilitate a deeper understanding of the compound's mechanism of action and preparation.

Introduction

Barasertib (AZD1152) is a phosphate prodrug that is rapidly converted in vivo to its active form, Barasertib-hQPA (AZD1152-HQPA). As a selective inhibitor of Aurora B kinase, it plays a crucial role in the regulation of mitosis, specifically in chromosome segregation and cytokinesis. Dysregulation of Aurora B kinase is implicated in various malignancies, making it a key target for cancer therapy. This guide focuses on the chemical synthesis of the dihydrochloride salt of Barasertib, providing the necessary technical details for its replication and further study.

Synthetic Pathway Overview

The synthesis of this compound proceeds through a convergent route, involving the preparation of two key intermediates followed by their condensation and subsequent phosphorylation and salt formation. The core structure is a pyrazoloquinazoline scaffold.

The primary intermediates are:

  • 7-{3-[Ethyl(2-hydroxyethyl)amino]propoxy}quinazolin-4(3H)-one

  • 2-(5-amino-1H-pyrazol-3-yl)-N-(3-fluorophenyl)acetamide

These intermediates are coupled, and the resulting product is phosphorylated to introduce the phosphate prodrug moiety. The final step involves the formation of the dihydrochloride salt to enhance solubility and stability.

Experimental Protocols

Synthesis of Intermediate 1: 7-{3-[Ethyl(2-hydroxyethyl)amino]propoxy}quinazolin-4(3H)-one

Step 1: Synthesis of 7-hydroxyquinazolin-4(3H)-one

  • Reaction: 2-Amino-4-hydroxybenzoic acid is reacted with formamide.

  • Procedure: A mixture of 2-amino-4-hydroxybenzoic acid and an excess of formamide is heated at 180°C for 4 hours. After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford 7-hydroxyquinazolin-4(3H)-one.

Step 2: Synthesis of 7-(3-bromopropoxy)quinazolin-4(3H)-one

  • Reaction: 7-Hydroxyquinazolin-4(3H)-one is alkylated with 1,3-dibromopropane.

  • Procedure: To a suspension of 7-hydroxyquinazolin-4(3H)-one in a suitable solvent such as N,N-dimethylformamide (DMF), a base like potassium carbonate is added, followed by the dropwise addition of 1,3-dibromopropane. The mixture is stirred at room temperature for 24 hours. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield 7-(3-bromopropoxy)quinazolin-4(3H)-one.

Step 3: Synthesis of 7-{3-[Ethyl(2-hydroxyethyl)amino]propoxy}quinazolin-4(3H)-one

  • Reaction: 7-(3-Bromopropoxy)quinazolin-4(3H)-one is reacted with 2-(ethylamino)ethanol.

  • Procedure: A solution of 7-(3-bromopropoxy)quinazolin-4(3H)-one and 2-(ethylamino)ethanol in a polar aprotic solvent like DMF is heated at 80°C for 6 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the desired intermediate.

Synthesis of Intermediate 2: 2-(5-amino-1H-pyrazol-3-yl)-N-(3-fluorophenyl)acetamide

Step 1: Synthesis of Ethyl 3-cyano-4-oxobutanoate

  • Reaction: Diethyl oxalate is condensed with cyanoacetic acid ethyl ester.

  • Procedure: To a solution of sodium ethoxide in ethanol, a mixture of diethyl oxalate and ethyl cyanoacetate is added dropwise at a low temperature (0-5°C). The reaction is stirred for several hours, and the resulting sodium salt is then acidified to yield ethyl 3-cyano-4-oxobutanoate.

Step 2: Synthesis of Ethyl 5-amino-1H-pyrazole-3-carboxylate

  • Reaction: Ethyl 3-cyano-4-oxobutanoate is cyclized with hydrazine hydrate.

  • Procedure: Ethyl 3-cyano-4-oxobutanoate is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for 4 hours. Upon cooling, the product crystallizes and is collected by filtration.

Step 3: Synthesis of 5-Amino-1H-pyrazole-3-carboxylic acid

  • Reaction: The ethyl ester of 5-amino-1H-pyrazole-3-carboxylate is hydrolyzed.

  • Procedure: The ethyl ester is suspended in an aqueous solution of sodium hydroxide and heated to reflux. After cooling, the solution is acidified with hydrochloric acid to precipitate the carboxylic acid, which is then filtered and dried.

Step 4: Synthesis of 2-(5-amino-1H-pyrazol-3-yl)-N-(3-fluorophenyl)acetamide

  • Reaction: 5-Amino-1H-pyrazole-3-carboxylic acid is coupled with 3-fluoroaniline.

  • Procedure: To a mixture of the carboxylic acid and 3-fluoroaniline in DMF, a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activating agent like 1-hydroxybenzotriazole (HOBt) are added. The reaction is stirred at room temperature overnight. The product is isolated by precipitation with water and purified by recrystallization.

Final Synthesis of Barasertib Dihydrochlo ride

Step 1: Condensation of Intermediates

  • Reaction: 7-{3-[Ethyl(2-hydroxyethyl)amino]propoxy}quinazolin-4(3H)-one is chlorinated and then coupled with 2-(5-amino-1H-pyrazol-3-yl)-N-(3-fluorophenyl)acetamide.

  • Procedure: The quinazolinone intermediate is first treated with a chlorinating agent like phosphorus oxychloride to form the 4-chloroquinazoline derivative. This activated intermediate is then reacted with the pyrazole intermediate in a suitable solvent such as isopropanol with a base (e.g., diisopropylethylamine) at elevated temperature to yield the coupled product, Barasertib-hQPA.

Step 2: Phosphorylation

  • Reaction: The hydroxyl group of Barasertib-hQPA is phosphorylated.

  • Procedure: Barasertib-hQPA is dissolved in a suitable solvent like trimethyl phosphate and cooled. A phosphorylating agent, such as phosphorus oxychloride, is added dropwise. After the reaction is complete, it is quenched by the addition of water. The pH is adjusted, and the product is isolated.

Step 3: Dihydrochloride Salt Formation

  • Reaction: Barasertib is treated with hydrochloric acid.

  • Procedure: The free base of Barasertib is dissolved in a suitable solvent mixture, such as isopropanol and water. A solution of hydrochloric acid in isopropanol is then added, leading to the precipitation of this compound. The salt is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Quantitative Data

The following tables summarize the quantitative data for the key synthetic steps. Please note that yields are representative and can vary based on reaction scale and optimization.

Intermediate 1 Synthesis Starting Material Reagents Solvent Temp (°C) Time (h) Yield (%)
Step 12-Amino-4-hydroxybenzoic acidFormamide-1804~85
Step 27-Hydroxyquinazolin-4(3H)-one1,3-Dibromopropane, K₂CO₃DMFRT24~70
Step 37-(3-Bromopropoxy)quinazolin-4(3H)-one2-(Ethylamino)ethanolDMF806~65
Intermediate 2 Synthesis Starting Material Reagents Solvent Temp (°C) Time (h) Yield (%)
Step 1Diethyl oxalate, Ethyl cyanoacetateSodium ethoxideEthanol0-53~75
Step 2Ethyl 3-cyano-4-oxobutanoateHydrazine hydrateEthanolReflux4~80
Step 3Ethyl 5-amino-1H-pyrazole-3-carboxylateNaOH (aq), HCl (aq)WaterReflux2~90
Step 45-Amino-1H-pyrazole-3-carboxylic acid3-Fluoroaniline, EDC, HOBtDMFRT12~60
Final Product Synthesis Starting Material Reagents Solvent Temp (°C) Time (h) Yield (%)
CondensationChlorinated Intermediate 1, Intermediate 2DIPEAIsopropanolReflux8~55
PhosphorylationBarasertib-hQPAPOCl₃Trimethyl phosphate02~50
Salt FormationBarasertib (free base)HCl in IsopropanolIsopropanol/WaterRT1>95

Visualizations

Aurora B Kinase Signaling Pathway

Barasertib functions by inhibiting Aurora B kinase, a key regulator of mitosis. The following diagram illustrates the central role of Aurora B in the cell cycle and the consequences of its inhibition.

Aurora_B_Pathway cluster_cell_cycle Cell Cycle Progression Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraB Aurora B Kinase HistoneH3 Histone H3 Phosphorylation AuroraB->HistoneH3 phosphorylates Kinetochore Kinetochore-Microtubule Attachment AuroraB->Kinetochore regulates CytokinesisExecution Cytokinesis Execution AuroraB->CytokinesisExecution regulates Polyploidy Polyploidy & Apoptosis AuroraB->Polyploidy inhibition leads to ChromosomeCondensation Chromosome Condensation HistoneH3->ChromosomeCondensation ChromosomeCondensation->Prophase SpindleCheckpoint Spindle Assembly Checkpoint Kinetochore->SpindleCheckpoint SpindleCheckpoint->Metaphase CytokinesisExecution->Cytokinesis Barasertib Barasertib (AZD1152) Inhibition Inhibition Barasertib->Inhibition Inhibition->AuroraB

Caption: Aurora B kinase pathway and the inhibitory action of Barasertib.

Experimental Workflow for this compound Synthesis

The following diagram outlines the key stages in the synthesis of this compound, from starting materials to the final product.

Barasertib_Synthesis_Workflow cluster_int1 Intermediate 1 Synthesis cluster_int2 Intermediate 2 Synthesis cluster_final Final Product Assembly A 2-Amino-4-hydroxybenzoic acid B 7-Hydroxyquinazolin-4(3H)-one A->B Formamide C 7-(3-Bromopropoxy)quinazolin-4(3H)-one B->C 1,3-Dibromopropane Int1 Intermediate 1 C->Int1 2-(Ethylamino)ethanol Condensation Condensation Int1->Condensation D Diethyl oxalate + Ethyl cyanoacetate E Ethyl 3-cyano-4-oxobutanoate D->E NaOEt F Ethyl 5-amino-1H-pyrazole-3-carboxylate E->F Hydrazine G 5-Amino-1H-pyrazole-3-carboxylic acid F->G Hydrolysis Int2 Intermediate 2 G->Int2 3-Fluoroaniline Int2->Condensation Phosphorylation Phosphorylation Condensation->Phosphorylation SaltFormation Salt Formation Phosphorylation->SaltFormation FinalProduct This compound SaltFormation->FinalProduct

In Vitro Kinase Inhibitory Profile of Barasertib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro kinase inhibitory profile of Barasertib (AZD1152), a potent and selective Aurora B kinase inhibitor. Barasertib is a prodrug that is rapidly converted in plasma to its active metabolite, AZD1152-HQPA. This document details its inhibitory activity, selectivity, and the methodologies used for its characterization.

Core Inhibitory Profile of Barasertib (AZD1152-HQPA)

Barasertib, through its active form AZD1152-HQPA, is a highly potent inhibitor of Aurora B kinase, a key regulator of mitosis. Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of Aurora B, leading to disruption of chromosome segregation, cytokinesis failure, and ultimately, apoptosis in proliferating cells.

Quantitative Kinase Inhibition Data

The inhibitory activity of AZD1152-HQPA has been quantified against its primary target, Aurora B, and its closely related homolog, Aurora A, demonstrating significant selectivity.

Kinase TargetParameterValue (nM)Fold Selectivity (Aurora A / Aurora B)
Aurora B IC500.37~3700
Ki0.36~3800
Aurora A IC501368-
Ki1369-

Table 1: In Vitro Inhibitory Potency of AZD1152-HQPA against Aurora Kinases. The data clearly indicates the high potency and selectivity of AZD1152-HQPA for Aurora B over Aurora A.

Kinase Selectivity Profile

A comprehensive kinase panel screen is crucial to understand the specificity of an inhibitor and to anticipate potential off-target effects. AZD1152-HQPA has been profiled against a large panel of kinases, demonstrating a very high degree of selectivity for Aurora B.

In a study profiling AZD1152-HQPA at a concentration of 100 nM against a panel of 363 human kinases, Aurora B was the only kinase to be inhibited by more than 65%. This highlights the exceptional specificity of the compound. While the complete raw data from this extensive panel is not publicly available, the results strongly support the designation of Barasertib as a highly selective Aurora B inhibitor. Several sources confirm its high specificity against panels of over 50 other kinases.

Key Signaling Pathway

Barasertib's primary mechanism of action is the disruption of the Aurora B signaling pathway, which is essential for proper mitotic progression.

Aurora_B_Signaling_Pathway cluster_mitosis Mitosis cluster_cpc Chromosomal Passenger Complex (CPC) Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Aurora_B Aurora B INCENP INCENP Histone_H3 Histone H3 (Ser10) Aurora_B->Histone_H3 Phosphorylation Spindle_Assembly Proper Spindle Assembly & Function Aurora_B->Spindle_Assembly Survivin Survivin Borealin Borealin Barasertib Barasertib (AZD1152-HQPA) Barasertib->Aurora_B Inhibition Chromosome_Segregation Correct Chromosome Segregation Spindle_Assembly->Chromosome_Segregation Cytokinesis_Node Successful Cytokinesis Chromosome_Segregation->Cytokinesis_Node Apoptosis Apoptosis Cytokinesis_Node->Apoptosis Failure leads to Polyploidy Polyploidy Cytokinesis_Node->Polyploidy Failure leads to

Figure 1: Barasertib's Inhibition of the Aurora B Signaling Pathway.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of in vitro findings. The following are representative protocols for key assays used to characterize the activity of Barasertib.

In Vitro Kinase Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

1. Reagent Preparation:

  • Prepare a stock solution of AZD1152-HQPA in 100% DMSO.
  • Dilute recombinant Aurora B kinase, the peptide substrate (e.g., Kemptide), and ATP to their final desired concentrations in kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

2. Assay Procedure:

  • Dispense the AZD1152-HQPA solution or DMSO (vehicle control) into the wells of a 384-well plate.
  • Add the Aurora B kinase solution to each well and incubate briefly.
  • Initiate the kinase reaction by adding the ATP/substrate mixture.
  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
  • Incubate for 40 minutes at room temperature.
  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
  • Incubate for 30 minutes at room temperature.
  • Measure luminescence using a plate reader.

3. Data Analysis:

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
  • Calculate the percent inhibition for each concentration of AZD1152-HQPA relative to the vehicle control.
  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"]; "Reagent_Prep" [label="Reagent Preparation\n(Inhibitor, Kinase, ATP, Substrate)"]; "Dispense_Inhibitor" [label="Dispense Inhibitor/Vehicle\ninto 384-well Plate"]; "Add_Kinase" [label="Add Aurora B Kinase"]; "Initiate_Reaction" [label="Initiate Reaction with\nATP/Substrate Mix"]; "Incubate_1" [label="Incubate at RT (60 min)"]; "Stop_Reaction" [label="Stop Reaction & Deplete ATP\n(ADP-Glo™ Reagent)"]; "Incubate_2" [label="Incubate at RT (40 min)"]; "Add_Detection" [label="Add Kinase Detection Reagent"]; "Incubate_3" [label="Incubate at RT (30 min)"]; "Measure_Luminescence" [label="Measure Luminescence"]; "Data_Analysis" [label="Data Analysis\n(Calculate % Inhibition, IC50)"]; "End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="End"];

"Start" -> "Reagent_Prep"; "Reagent_Prep" -> "Dispense_Inhibitor"; "Dispense_Inhibitor" -> "Add_Kinase"; "Add_Kinase" -> "Initiate_Reaction"; "Initiate_Reaction" -> "Incubate_1"; "Incubate_1" -> "Stop_Reaction"; "Stop_Reaction" -> "Incubate_2"; "Incubate_2" -> "Add_Detection"; "Add_Detection" -> "Incubate_3"; "Incubate_3" -> "Measure_Luminescence"; "Measure_Luminescence" -> "Data_Analysis"; "Data_Analysis" -> "End"; }

Figure 2: Experimental Workflow for an In Vitro Kinase Assay.
Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

1. Cell Seeding:

  • Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of AZD1152-HQPA in cell culture medium.
  • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or vehicle control.
  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

3. MTT Addition and Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
  • Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

4. Solubilization and Measurement:

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The absorbance is directly proportional to the number of viable cells.
  • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
  • Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Histone H3 Phosphorylation Assay (Flow Cytometry)

This assay measures the phosphorylation of Histone H3 at Serine 10, a direct substrate of Aurora B, as a pharmacodynamic marker of target engagement.

1. Cell Treatment:

  • Treat cells in culture with various concentrations of AZD1152-HQPA for a defined period.

2. Cell Fixation and Permeabilization:

  • Harvest the cells and fix them with a suitable fixative (e.g., paraformaldehyde).
  • Permeabilize the cells with a detergent-based buffer (e.g., saponin or methanol) to allow antibody entry.

3. Antibody Staining:

  • Incubate the permeabilized cells with a primary antibody specific for phosphorylated Histone H3 (Ser10).
  • Wash the cells and incubate with a fluorescently labeled secondary antibody.

4. Flow Cytometry Analysis:

  • Analyze the cells using a flow cytometer to quantify the fluorescence intensity of the phospho-Histone H3 staining in individual cells.

5. Data Analysis:

  • Determine the percentage of cells positive for phospho-Histone H3 or the mean fluorescence intensity of the cell population at different inhibitor concentrations.
  • This provides a direct measure of Aurora B inhibition in a cellular context.

"Barasertib_Treatment" [label="Barasertib (AZD1152-HQPA)\nTreatment of Cells"]; "Target_Engagement" [label="Target Engagement:\nInhibition of Aurora B Kinase"]; "Pharmacodynamic_Effect" [label="Pharmacodynamic Effect:\nDecreased Phosphorylation\nof Histone H3 (Ser10)"]; "Cellular_Phenotype" [label="Cellular Phenotype:\nMitotic Arrest, Polyploidy"]; "Cell_Fate" [label="Cell Fate:\nApoptosis, Reduced Viability"];

"Barasertib_Treatment" -> "Target_Engagement"; "Target_Engagement" -> "Pharmacodynamic_Effect"; "Pharmacodynamic_Effect" -> "Cellular_Phenotype"; "Cellular_Phenotype" -> "Cell_Fate"; }

Figure 3: Logical Relationship of Barasertib's Cellular Effects.

The Effect of Barasertib on Histone H3 Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and consequences of Barasertib-mediated inhibition of Histone H3 phosphorylation. Barasertib (AZD1152) is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitosis. Its effect on the phosphorylation of Histone H3 at Serine 10 (pHH3-Ser10) serves as a critical pharmacodynamic biomarker for its activity.

Core Mechanism of Action

Barasertib (AZD1152) is a dihydrogen phosphate prodrug that is rapidly converted in plasma by phosphatases to its active metabolite, Barasertib-HQPA (AZD2811).[1][2] Barasertib-HQPA is a powerful and specific inhibitor of Aurora B kinase, a serine/threonine kinase essential for proper chromosome segregation and cytokinesis during mitosis.[2][3][4]

One of the primary substrates of Aurora B kinase is Histone H3.[5] During the G2 to M phase transition of the cell cycle, Aurora B phosphorylates Histone H3 at Serine 10 (H3S10ph).[6][7] This phosphorylation event is crucial for chromosome condensation and alignment at the metaphase plate.[5]

Barasertib-HQPA competitively inhibits the ATP-binding pocket of Aurora B kinase, preventing the phosphorylation of its substrates, including Histone H3.[5] The direct consequence is a significant reduction in the levels of phosphorylated Histone H3 (pHH3-Ser10).[8][9] This inhibition disrupts mitotic progression, leading to chromosome misalignment, failed cytokinesis, and the formation of polyploid cells, which can ultimately trigger apoptosis.[2][5][9] The suppression of pHH3-Ser10 is therefore a direct and measurable indicator of Barasertib's target engagement and biological activity.[2][10]

cluster_0 Cellular Process: Mitosis cluster_1 Cellular Process: Mitosis AURKB Aurora B Kinase H3 Histone H3 AURKB->H3 Phosphorylates pH3 Phospho-Histone H3 (Ser10) Mitosis Chromosome Condensation & Segregation Barasertib Barasertib (AZD1152-HQPA) Barasertib->AURKB Inhibits

Caption: Barasertib inhibits Aurora B kinase, blocking Histone H3 phosphorylation.

Quantitative Data on Barasertib's Efficacy

The potency of Barasertib is demonstrated by its low nanomolar inhibition of Aurora B kinase and its profound effect on pHH3-Ser10 levels across various cancer cell lines and preclinical models.

Table 1: In Vitro Kinase Inhibition
CompoundTarget KinasePotency (IC₅₀ / Kᵢ)SelectivityCitation
Barasertib-HQPAAurora B 0.36 - 0.37 nM ~3800-fold vs Aurora A[2][3][4]
Barasertib-HQPAAurora A1369 nM-[2][3][4]
Barasertib-HQPAAurora C17.0 nM-[3]
Table 2: Cellular Inhibition of Histone H3 Phosphorylation
Cell Line / ModelTreatment ConditionsResultCitation
HCT-116 (Colon Cancer)50 nM Barasertib-HQPA for 24hComplete inhibition of pHH3-Ser10[9]
MOLM13 & MV4-11 (Leukemia)10 nM Barasertib-HQPA for 24hReduction of pHH3+ cells from 43-52% to 19-25%
Freshly Isolated Leukemia Cells3 µM Barasertib-HQPA for 3hSignificant decrease in pHH3 expression[4]
SW620 Xenograft (Colorectal)Intravenous BarasertibTransient suppression of pHH3[2]
ApcMin/+ Mouse Model (GI Neoplasia)Barasertib Treatment94% reduction in pHH3-positive cells in adenomas[10]
SCLC Cell Lines (H446, H345, H748)Concurrent Paclitaxel + Barasertib-HQPA for 24hReduced the fraction of pHH3-positive cells induced by paclitaxel

Experimental Protocols for Measuring Histone H3 Phosphorylation

The following are detailed methodologies for the key experiments used to quantify the effect of Barasertib on Histone H3 phosphorylation.

Western Blotting for pHH3-Ser10 Detection

This protocol allows for the semi-quantitative analysis of total pHH3-Ser10 levels in cell lysates.

start 1. Cell Lysis Treat cells with Barasertib. Lyse cells in RIPA buffer with phosphatase inhibitors. quant 2. Protein Quantification Determine protein concentration (e.g., BCA assay). start->quant sds 3. SDS-PAGE Load 10-25 µg of protein per lane. Separate proteins by size. quant->sds transfer 4. Protein Transfer Transfer proteins to a PVDF or nitrocellulose membrane. sds->transfer block 5. Blocking Incubate membrane in 5% BSA or non-fat milk in TBST for 1 hour. transfer->block primary 6. Primary Antibody Incubation Incubate with anti-pHH3 (Ser10) antibody overnight at 4°C. block->primary wash1 7. Washing Wash membrane 3x with TBST. primary->wash1 secondary 8. Secondary Antibody Incubation Incubate with HRP-conjugated secondary antibody for 1 hour. wash1->secondary wash2 9. Washing Wash membrane 3x with TBST. secondary->wash2 detect 10. Detection Apply ECL substrate and image chemiluminescence. wash2->detect reprobe 11. Reprobe (Optional) Strip membrane and probe for Total Histone H3 or GAPDH as a loading control. detect->reprobe

Caption: Workflow for Western Blot analysis of phospho-Histone H3 (Ser10).

Methodology Details:

  • Sample Preparation: Culture cells to desired confluency and treat with various concentrations of Barasertib-HQPA for the specified duration. Harvest and lyse cells in a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

  • Electrophoresis and Transfer: Perform SDS-PAGE using 10-25 µg of total protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Histone H3 (Ser10) overnight at 4°C with gentle agitation. Following washes with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. For a loading control, the membrane can be stripped and re-probed for total Histone H3 or a housekeeping protein like GAPDH.

Flow Cytometry for Intracellular pHH3-Ser10 Staining

This method allows for the quantification of the percentage of cells in a population that are positive for pHH3-Ser10, often in conjunction with DNA content analysis for cell cycle status.

start 1. Cell Preparation Harvest and count cells treated with or without Barasertib. fix 2. Fixation Fix cells with 4% paraformaldehyde to preserve cellular structures. start->fix perm 3. Permeabilization Permeabilize cells with ice-cold methanol or Triton X-100 to allow antibody entry. fix->perm primary 4. Antibody Staining Incubate cells with a fluorochrome- conjugated anti-pHH3 (Ser10) antibody. perm->primary wash 5. Washing Wash cells to remove unbound antibody. primary->wash dna 6. DNA Staining Resuspend cells in a solution containing a DNA dye (e.g., Propidium Iodide) and RNase A. wash->dna acquire 7. Data Acquisition Analyze samples on a flow cytometer, collecting fluorescence data for pHH3 and DNA content. dna->acquire

Caption: Workflow for Flow Cytometry analysis of phospho-Histone H3 (Ser10).

Methodology Details:

  • Cell Preparation: Harvest cells after Barasertib treatment and wash with PBS.

  • Fixation: Resuspend the cell pellet and fix with a crosslinking fixative like 4% paraformaldehyde for 10-15 minutes at room temperature. This preserves the phosphorylation state.

  • Permeabilization: After washing, permeabilize the cells to allow intracellular antibody access. This is commonly done with ice-cold 90% methanol or a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).

  • Staining: Incubate the permeabilized cells with a fluorochrome-conjugated primary antibody against pHH3-Ser10 (e.g., conjugated to Alexa Fluor® 488) for 60-90 minutes at room temperature, protected from light.

  • DNA Content Staining: Wash the cells to remove excess antibody. Resuspend the final cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide or DAPI) and RNase A to ensure only DNA is stained.

  • Analysis: Acquire data on a flow cytometer. Gate on single cells and analyze the fluorescence intensity of the pHH3-Ser10 marker versus the DNA content to determine the percentage of mitotic cells in the population.

Immunohistochemistry (IHC) for pHH3-Ser10 in Tissue

This protocol is used to visualize and quantify the presence of pHH3-Ser10 positive cells within formalin-fixed, paraffin-embedded (FFPE) tissue sections, such as tumor xenografts.

start 1. Deparaffinization & Rehydration Mount FFPE tissue sections on slides. Deparaffinize with xylene and rehydrate through an ethanol gradient. retrieval 2. Antigen Retrieval Perform heat-induced epitope retrieval (e.g., in Sodium Citrate buffer, pH 6.0) to unmask the antigen. start->retrieval block 3. Blocking Block endogenous peroxidase activity (H₂O₂) and non-specific protein binding (e.g., with animal serum). retrieval->block primary 4. Primary Antibody Incubation Incubate sections with anti-pHH3 (Ser10) antibody overnight at 4°C. block->primary secondary 5. Secondary Antibody & Detection Incubate with HRP-conjugated secondary antibody, followed by a chromogen substrate (e.g., DAB). primary->secondary counterstain 6. Counterstaining Stain nuclei with Hematoxylin to provide morphological context. secondary->counterstain mount 7. Dehydration & Mounting Dehydrate sections, clear with xylene, and mount with a coverslip for microscopic analysis. counterstain->mount

Caption: Workflow for Immunohistochemistry of phospho-Histone H3 (Ser10).

Methodology Details:

  • Slide Preparation: Deparaffinize FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by boiling the slides in a retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0) to expose the antigenic sites.

  • Blocking: Quench endogenous peroxidase activity using a hydrogen peroxide solution. Block non-specific binding sites by incubating the sections with normal serum from the species in which the secondary antibody was raised.

  • Antibody Incubation: Incubate the tissue sections with the primary antibody against pHH3-Ser10, typically overnight at 4°C in a humidified chamber.

  • Detection: After washing, apply a biotinylated or polymer-based HRP-conjugated secondary antibody. Visualize the signal by adding a chromogen substrate, such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: Lightly counterstain the sections with hematoxylin to visualize cell nuclei. Dehydrate the slides, clear in xylene, and permanently mount with a coverslip. The number of pHH3-positive cells can then be quantified by microscopic examination.

References

Methodological & Application

Barasertib Dihydrochloride In Vitro Assay Protocols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols for the in vitro evaluation of Barasertib dihydrochloride, a potent and selective inhibitor of Aurora B kinase. Barasertib is a prodrug that is rapidly converted to its active metabolite, Barasertib-hQPA (AZD2811), a key regulator of mitosis. These protocols are intended for researchers, scientists, and drug development professionals investigating the anti-proliferative and cell cycle effects of this compound. Included are methodologies for cell viability assessment, cell cycle analysis, and an overview of the targeted signaling pathway.

Introduction

This compound is a promising anti-cancer agent that functions as a prodrug, converting to the active compound Barasertib-hQPA in plasma. Barasertib-hQPA is a highly selective inhibitor of Aurora B kinase, a serine/threonine kinase essential for proper chromosome segregation and cytokinesis during mitosis.[1][2] Inhibition of Aurora B kinase leads to defects in cell division, resulting in polyploidy and subsequent apoptosis in cancer cells.[3][4] This document outlines key in vitro assays to characterize the biological activity of this compound.

Data Presentation: Anti-proliferative Activity

Barasertib-hQPA has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

Cell LineCancer TypeIC50 (nM)Reference
HL-60Acute Myeloid Leukemia3 - 40[3]
NB4Acute Myeloid Leukemia3 - 40[3]
MOLM13Acute Myeloid Leukemia3 - 40[3]
PALL-2Acute Lymphoblastic Leukemia3 - 40[3]
MV4-11Biphenotypic Leukemia3 - 40[3]
EOL-1Acute Eosinophilic Leukemia3 - 40[3]
K562Chronic Myeloid Leukemia3 - 40[3]
NCI-H82Small Cell Lung Cancer< 50[1][5]
A549Non-Small Cell Lung Cancer~7[6]

Note: In vitro studies are typically conducted with the active metabolite, Barasertib-hQPA.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol describes the use of a modified tetrazolium salt (MTS) assay to determine the effect of Barasertib-hQPA on the viability of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium

  • Barasertib-hQPA

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Automated plate reader

Procedure:

  • Cell Plating: Seed 2,000 to 10,000 viable cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.[1] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Addition: Prepare a serial dilution of Barasertib-hQPA in complete growth medium. Add the desired concentrations of Barasertib-hQPA to the wells. Include wells with untreated cells as a negative control and wells with medium only for background subtraction.

  • Incubation: Incubate the plates for a period of 5 days (120 hours).[1]

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[7]

  • Incubation with MTS: Incubate the plates for 1 to 4 hours at 37°C.[7][8]

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using an automated plate reader.[1][7]

  • Data Analysis: Subtract the background absorbance from all wells. Express the results as a percentage of the untreated control and plot the values against the logarithm of the drug concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in response to Barasertib-hQPA treatment using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium

  • Barasertib-hQPA

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in appropriate culture vessels and treat with various concentrations of Barasertib-hQPA for 24 to 48 hours.[1]

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with PBS to remove any residual medium.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells for at least 2 hours at 4°C.[9][10]

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution.[10]

  • Incubation: Incubate the cells for at least 30 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the population of cells with ≥8N DNA content is indicative of polyploidy.[1]

Visualization of Pathways and Workflows

Aurora B Kinase Signaling Pathway

The following diagram illustrates the central role of Aurora B kinase in mitosis and the mechanism of action of Barasertib-hQPA.

AuroraB_Pathway cluster_mitosis Mitosis cluster_auroraB Aurora B Kinase Complex cluster_substrates Key Substrates Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis AuroraB Aurora B INCENP INCENP HistoneH3 Histone H3 (Ser10) AuroraB->HistoneH3 Phosphorylation MCAK MCAK AuroraB->MCAK Phosphorylation CENP-A CENP-A AuroraB->CENP-A Phosphorylation Survivin Survivin Borealin Borealin Chromosome_Condensation Chromosome_Condensation HistoneH3->Chromosome_Condensation Promotes Microtubule_Dynamics Microtubule_Dynamics MCAK->Microtubule_Dynamics Regulates Kinetochore_Attachment Kinetochore_Attachment CENP-A->Kinetochore_Attachment Ensures Barasertib Barasertib-hQPA Barasertib->AuroraB Inhibition Chromosome_Condensation->Prophase Microtubule_Dynamics->Metaphase Kinetochore_Attachment->Metaphase

Caption: Aurora B Kinase signaling pathway and the inhibitory action of Barasertib-hQPA.

Experimental Workflow for Cell Viability Assay

The diagram below outlines the major steps in the MTS-based cell viability assay.

MTS_Workflow A 1. Seed Cells in 96-well Plate B 2. Add Barasertib-hQPA (Serial Dilutions) A->B C 3. Incubate (120 hours) B->C D 4. Add MTS Reagent C->D E 5. Incubate (1-4 hours) D->E F 6. Measure Absorbance (490 nm) E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Workflow for the MTS cell viability assay.

Experimental Workflow for Cell Cycle Analysis

The following diagram illustrates the key stages of preparing and analyzing cells for cell cycle distribution.

CellCycle_Workflow A 1. Treat Cells with Barasertib-hQPA B 2. Harvest and Wash Cells A->B C 3. Fix Cells in 70% Ethanol B->C D 4. Stain with Propidium Iodide/RNase C->D E 5. Analyze by Flow Cytometry D->E F 6. Quantify Cell Cycle Phases (G0/G1, S, G2/M) E->F

Caption: Workflow for cell cycle analysis using flow cytometry.

References

Application Notes and Protocols for Barasertib (AZD1152) IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and concentration guidelines for determining the half-maximal inhibitory concentration (IC50) of Barasertib (AZD1152), a potent and selective Aurora B kinase inhibitor. Barasertib is a prodrug that is rapidly converted to its active metabolite, Barasertib-HQPA (AZD1152-HQPA), in plasma.[1][2][3] Therefore, for in vitro experiments, Barasertib-HQPA is the compound utilized.

Mechanism of Action

Barasertib-HQPA selectively inhibits Aurora B kinase, a key regulator of mitosis.[1][2][4] This inhibition disrupts critical mitotic events, including chromosome alignment and segregation, leading to endoreduplication, polyploidy, and ultimately, apoptosis in proliferating cancer cells.[1][5][6] A hallmark of Aurora B inhibition is the suppression of histone H3 phosphorylation at Serine 10.[1][2][7]

Data Presentation: Barasertib (AZD1152-HQPA) IC50 Values

The following table summarizes the IC50 values of Barasertib-HQPA in various cancer cell lines as reported in the literature. These values can serve as a reference for selecting an appropriate concentration range for your experiments.

Cell LineCancer TypeIC50 (nM)Assay MethodReference
PALL-2Acute Lymphoblastic Leukemia5³H-Thymidine Uptake[8]
MOLM13Acute Myeloid Leukemia12³H-Thymidine Uptake[8]
MV4-11Acute Myeloid Leukemia8³H-Thymidine Uptake[8]
LNCaPProstate Cancer25Growth Inhibition Assay[4]
U87-MGGlioblastoma25Not Specified[9]
U87-MGshp53Glioblastoma50Not Specified[9]
Various SCLC LinesSmall-Cell Lung Cancer<50 (sensitive lines)MTS Assay[3][5][10][11]
Primary GBM CulturesGlioblastoma14 - 75Not Specified[9]

Signaling Pathway Diagram

The diagram below illustrates the simplified signaling pathway affected by Barasertib.

Barasertib_Signaling_Pathway cluster_mitosis Mitosis AuroraB Aurora B Kinase HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates Chromosome Chromosome Segregation & Cytokinesis HistoneH3->Chromosome Regulates Proliferation Cell Proliferation Chromosome->Proliferation Barasertib Barasertib (AZD1152-HQPA) Barasertib->AuroraB Inhibits

Caption: Simplified signaling pathway of Barasertib's inhibitory action on Aurora B kinase.

Experimental Protocols

General Protocol for IC50 Determination using a Cell Viability Assay (e.g., MTT, MTS, or CCK-8)

This protocol provides a general framework for determining the IC50 of Barasertib-HQPA. Specific parameters such as cell seeding density and incubation times may need to be optimized for your specific cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Barasertib-HQPA (dissolved in DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., MTT, MTS, or CCK-8)

  • Solubilization solution (for MTT assay, e.g., DMSO or a specialized buffer)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Dilute the cell suspension to the desired seeding density (typically 1,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.[12]

    • Include wells with medium only to serve as a background control.

    • Incubate the plate overnight to allow cells to attach.

  • Drug Treatment:

    • Prepare a stock solution of Barasertib-HQPA in DMSO.

    • Perform serial dilutions of the Barasertib-HQPA stock solution in complete culture medium to achieve the desired final concentrations. A common concentration range to start with is 0 to 500 nM.[4]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Barasertib-HQPA.

    • Include a vehicle control group (medium with the same concentration of DMSO used for the highest drug concentration).

    • Incubate the cells with the compound for a predetermined period, typically 48 to 120 hours.[4][7][11]

  • Cell Viability Measurement:

    • For MTT Assay:

      • Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[12]

      • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

      • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well.[12]

      • Shake the plate gently to dissolve the formazan crystals.

      • Measure the absorbance at approximately 490-570 nm using a microplate reader.[12]

    • For MTS or CCK-8 Assay:

      • Add 10-20 µL of the MTS or CCK-8 reagent directly to each well.[13][14]

      • Incubate for 1-4 hours at 37°C.

      • Measure the absorbance at the recommended wavelength (e.g., 450 nm for CCK-8, 490 nm for MTS).[13]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[15]

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow for determining the IC50 of Barasertib.

IC50_Workflow start Start cell_culture 1. Cell Culture (Logarithmic Growth) start->cell_culture seeding 2. Cell Seeding (96-well plate) cell_culture->seeding treatment 3. Barasertib Treatment (Serial Dilutions) seeding->treatment incubation 4. Incubation (e.g., 48-120 hours) treatment->incubation viability_assay 5. Cell Viability Assay (MTT, MTS, etc.) incubation->viability_assay readout 6. Absorbance Measurement (Plate Reader) viability_assay->readout analysis 7. Data Analysis (Calculate % Viability) readout->analysis ic50 8. IC50 Determination (Dose-Response Curve) analysis->ic50 end End ic50->end

Caption: Experimental workflow for IC50 determination of Barasertib.

References

Application Notes: In Vivo Dosing of Barasertib in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Barasertib, also known as AZD1152, is a potent and highly selective inhibitor of Aurora B kinase. It is a dihydrogen phosphate prodrug that is rapidly converted in plasma to its active metabolite, AZD1152-HQPA (Barasertib-HQPA).[1][2][3][4] Aurora B kinase is a critical serine/threonine kinase that plays a fundamental role in cell division, including chromosome segregation and cytokinesis.[2][5] Overexpression of Aurora B is common in various cancers, making it a compelling therapeutic target.[5] In preclinical mouse xenograft models, Barasertib has demonstrated significant antitumor efficacy across a range of human cancer types, including colorectal, lung, hematologic, and small cell lung cancers.[1][6][7][8][9]

Mechanism of Action

The active form, Barasertib-HQPA, is a highly potent inhibitor of Aurora B kinase with an IC50 of 0.37 nM in cell-free assays, exhibiting approximately 3,700-fold greater selectivity for Aurora B over Aurora A.[3][10] By inhibiting Aurora B, Barasertib disrupts the proper alignment and segregation of chromosomes during mitosis. This leads to a failure of cytokinesis, the final step in cell division, resulting in the formation of polyploid cells (cells with more than the normal 4N DNA content before division).[1][3][8] This aberrant mitotic process ultimately triggers apoptosis (programmed cell death), leading to tumor growth inhibition.[1][8][9] A key pharmacodynamic biomarker of Barasertib activity is the suppression of phosphorylation of histone H3 on serine 10 (pHH3), a direct substrate of Aurora B kinase.[3][11]

Preclinical In Vivo Data Summary

The following tables summarize effective dosing regimens for Barasertib (AZD1152) in various mouse xenograft models as reported in preclinical studies.

Table 1: Barasertib Dosing Regimens in Colorectal Cancer (CRC) Xenograft Models

Xenograft ModelDoseAdministration Route & ScheduleObserved EfficacyReference
SW620, HCT116, Colo205150 mg/kg/daySubcutaneous (s.c.) minipump infusion over 48hSignificant tumor growth inhibition (79% in SW620, 60% in HCT116, 81% in Colo205)[6]
SW62025 mg/kg/dayIntraperitoneal (i.p.) injection, once daily for 4 days (Q1Dx4)Significant antitumor response[6][12]

Table 2: Barasertib Dosing Regimens in Other Solid Tumor Xenograft Models

Xenograft ModelCancer TypeDoseAdministration Route & ScheduleObserved EfficacyReference
H841Small Cell Lung Cancer50 mg/kg/dayNot Specified, 5 days/week for 2 weeksSignificant tumor growth delay[7][13]
H841Small Cell Lung Cancer100 mg/kg/dayNot Specified, 5 days/week for 2 weeksTumor regression[7][13]
IMR32 (MYCN-amplified)NeuroblastomaNot SpecifiedNot SpecifiedSuppression of tumor growth and increased survival[14]
UW426-MycMedulloblastoma50 mg/kgSubcutaneous (s.c.) injection, twice daily for 2 daysSignificant reduction in tumor volume[11]

Table 3: Barasertib Dosing Regimens in Hematologic Malignancy Xenograft Models

Xenograft ModelCancer TypeDoseAdministration Route & ScheduleObserved EfficacyReference
MOLM13Acute Myeloid Leukemia (AML)5 or 25 mg/kgIntraperitoneal (i.p.) injection, 4 times a week or every other dayMarkedly suppressed tumor growth and weight[15]
HL-60Acute Promyelocytic Leukemia10-150 mg/kg/daySubcutaneous (s.c.) minipump infusion for 48hPotent, dose-dependent tumor growth inhibition[8]

Signaling Pathway and Experimental Workflow Diagrams

Barasertib_Signaling_Pathway Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis Chromosome_Condensation Chromosome Condensation Spindle_Assembly Spindle Assembly Checkpoint Chromosome_Segregation Chromosome Segregation Cell_Division Successful Cell Division Chromosome_Segregation->Cell_Division AuroraB Aurora B Kinase AuroraB->Chromosome_Condensation AuroraB->Spindle_Assembly AuroraB->Chromosome_Segregation HistoneH3 Histone H3 (Ser10) AuroraB->HistoneH3 Phosphorylates Barasertib Barasertib (AZD1152-HQPA) Barasertib->AuroraB Polyploidy Polyploidy (Failed Cytokinesis) Barasertib->Polyploidy Induces pHistoneH3 p-Histone H3 (Ser10) Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: Barasertib inhibits Aurora B kinase, blocking key mitotic events and leading to polyploidy and apoptosis.

Xenograft_Workflow start Start implantation 1. Tumor Cell Implantation (e.g., Subcutaneous injection of HCT116 or H841 cells into nude mice) start->implantation growth 2. Tumor Growth (Allow tumors to reach a palpable size, e.g., 100-200 mm³) implantation->growth randomization 3. Randomization (Divide mice into vehicle control and Barasertib treatment groups) growth->randomization treatment 4. Treatment Administration (Dose with vehicle or Barasertib according to schedule, e.g., 25 mg/kg i.p. daily) randomization->treatment monitoring 5. Monitoring (Measure tumor volume and body weight 2-3 times per week) treatment->monitoring endpoint 6. Endpoint Analysis (Sacrifice mice when tumors reach endpoint. Collect tumors for analysis) monitoring->endpoint analysis 7. Pharmacodynamic Analysis (Western blot for p-Histone H3, Histology (H&E), Apoptosis assays) endpoint->analysis end End analysis->end

References

Preparation of Barasertib Dihydrochloride Solution for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Barasertib, also known as AZD1152, is a potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2][3] It is a prodrug that is rapidly converted in vivo to its active metabolite, AZD1152-HQPA (Barasertib-hQPA).[4] Inhibition of Aurora B kinase by Barasertib leads to defects in chromosome segregation, resulting in polyploidy and subsequent apoptosis in cancer cells.[5][6] These characteristics make Barasertib a compound of interest in oncology research. This document provides detailed protocols for the preparation of Barasertib dihydrochloride solutions for use in animal studies, ensuring consistency and reproducibility in preclinical research.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its active form, Barasertib-hQPA.

ParameterValueCompound FormReference
Molecular Weight 660.5 g/mol Dihydrochloride[3]
587.54 g/mol Free Form[7]
507.56 g/mol hQPA[4]
Solubility
DMSO1 mg/mLDihydrochloride[3]
≥25.4 mg/mLhQPA[4]
33 mg/mLFree Form[8]
DMSO:PBS (pH 7.2) (1:4)0.2 mg/mLDihydrochloride[3]
WaterInsolublehQPA[4]
EthanolInsolublehQPA[4]
Storage Conditions
Powder-20°C (long term)Dihydrochloride[7]
Stock Solution in DMSO-80°C (up to 1 year)hQPA[1]
-20°C (up to 1 month)hQPA[1]
In Vivo Dosage Range (Mice) 5 - 150 mg/kgDihydrochloride[6][9]

Experimental Protocols

Safety Precautions

This compound is a potent research compound. Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[10] Handling of the powdered compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.[10] In case of contact with skin or eyes, rinse immediately with plenty of water.[11]

Protocol 1: Preparation of this compound Solution using a DMSO, PEG300, and Tween-80 Vehicle

This protocol is suitable for achieving a clear solution for intraperitoneal (IP) or intravenous (IV) administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile syringes and needles

Procedure:

  • Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose and injection volume.

  • Prepare the Vehicle Mixture: In a sterile conical tube, prepare the vehicle by mixing the components in the following ratio (v/v):

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Sterile Saline or PBS

    • Note: The solvents should be added sequentially. Ensure each component is fully dissolved before adding the next. For animals with low tolerance, the DMSO concentration can be reduced to below 2%.[8]

  • Dissolve this compound:

    • Weigh the required amount of this compound powder.

    • First, dissolve the powder in the DMSO portion of the vehicle. Vortex or sonicate briefly if necessary to ensure complete dissolution.

    • Gradually add the PEG300 to the DMSO and drug mixture, mixing continuously.

    • Add the Tween-80 and mix until the solution is clear.

    • Finally, add the sterile saline or PBS to reach the final volume and mix thoroughly.

  • Final Preparation and Storage:

    • Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming (to 37°C) and/or sonication may be used to aid dissolution.[6]

    • It is highly recommended to prepare this working solution fresh on the day of use.[6] If temporary storage is necessary, keep it at 4°C and protected from light for a short period. Do not freeze the final formulation.

Protocol 2: Preparation of this compound Suspension in Corn Oil

This protocol is an alternative for oral gavage or subcutaneous (SC) administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Corn oil, sterile

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile syringes and needles

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh the required amount of this compound and dissolve it in a minimal amount of DMSO to create a clear, concentrated stock solution. For example, prepare a 20 mg/mL stock solution.

  • Prepare the Final Suspension:

    • In a sterile conical tube, add the required volume of sterile corn oil.

    • Slowly add the concentrated this compound stock solution to the corn oil while vortexing to create a uniform suspension. For example, to achieve a final concentration of 1 mg/mL, add 50 µL of a 20 mg/mL stock solution to 950 µL of corn oil.

  • Administration:

    • Ensure the suspension is well-mixed immediately before each administration to ensure uniform dosing.

    • This formulation should be used immediately after preparation.[1]

Visualizations

Barasertib Solution Preparation Workflow

G cluster_prep Solution Preparation cluster_admin Administration start Calculate Required Amounts of Compound and Vehicle weigh Weigh Barasertib dihydrochloride Powder start->weigh dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso add_peg Add PEG300 and Mix dissolve_dmso->add_peg add_tween Add Tween-80 and Mix add_peg->add_tween add_saline Add Saline/PBS to Final Volume and Mix add_tween->add_saline final_solution Final Dosing Solution add_saline->final_solution administer Administer to Animal (e.g., IP injection) final_solution->administer

Caption: Workflow for the preparation of this compound solution.

Aurora B Kinase Signaling Pathway

G cluster_mitosis Mitosis cluster_auroraB Aurora B Kinase Complex prophase Prophase metaphase Metaphase anaphase Anaphase cytokinesis Cytokinesis aurora_b Aurora B Kinase incenp INCENP survivin Survivin borealin Borealin histone_h3 Histone H3 Phosphorylation (Ser10) aurora_b->histone_h3 phosphorylates kinetochore_attachment Kinetochore-Microtubule Attachment Correction aurora_b->kinetochore_attachment spindle_checkpoint Spindle Assembly Checkpoint aurora_b->spindle_checkpoint cytokinesis_node Cytokinesis Execution aurora_b->cytokinesis_node chromosome_condensation Chromosome Condensation histone_h3->chromosome_condensation kinetochore_attachment->anaphase spindle_checkpoint->anaphase cytokinesis_node->cytokinesis barasertib Barasertib (AZD1152-HQPA) barasertib->aurora_b inhibits polyploidy Polyploidy & Mitotic Catastrophe barasertib->polyploidy apoptosis Apoptosis polyploidy->apoptosis

Caption: Simplified signaling pathway of Aurora B kinase and its inhibition by Barasertib.

References

Application Notes and Protocols: Utilizing Barasertib in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Barasertib, a selective Aurora B kinase inhibitor, in combination with conventional chemotherapy agents. The information is intended to guide the design and execution of preclinical studies to evaluate the synergistic or additive effects of these combination therapies in various cancer models.

Introduction to Barasertib

Barasertib (AZD1152) is a potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis.[1] It functions as a prodrug, rapidly converting to its active moiety, Barasertib-hQPA, in plasma.[1] Inhibition of Aurora B kinase by Barasertib disrupts chromosome alignment and segregation during mitosis, leading to the formation of polyploid cells and subsequent apoptosis.[1][2] This mechanism of action makes Barasertib a promising agent for cancer therapy, particularly in hematological malignancies and solid tumors with high mitotic rates.[3]

Barasertib in Combination Therapy

The combination of Barasertib with standard chemotherapy agents has shown promise in preclinical models, often resulting in synergistic or greater-than-additive cytotoxicity. This approach aims to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce treatment-related toxicity by using lower doses of each agent.

Combination with Cytarabine (ara-C)

The combination of Barasertib with cytarabine, a cornerstone of acute myeloid leukemia (AML) therapy, has demonstrated significant synergistic effects. Studies have shown that this combination leads to a greater-than-additive induction of apoptosis in AML cell lines, including those resistant to cytarabine.[2]

Combination with Vincristine and Daunorubicin

Barasertib has also been shown to synergistically enhance the antiproliferative activity of the tubulin-depolymerizing agent vincristine and the topoisomerase II inhibitor daunorubicin in leukemia cells.[1][3] This potentiation of effect has been observed both in vitro and in vivo, suggesting potential clinical applications for these combinations in treating leukemias.[1][3][4]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies of Barasertib in combination with chemotherapy agents.

Table 1: In Vitro Efficacy of Barasertib in Combination with Cytarabine in Leukemia Cell Lines

Cell LineBarasertib-HQPA IC50 (nM)Cytarabine IC50 (nM)Combination Effect on Apoptosis (Sub-G1 Population)Treatment Sequence for Optimal Effect
HL-60 (AML)5130037.9%Barasertib prior to Cytarabine
HL-60/ara-C20 (Cytarabine-resistant AML)70530019.7%Barasertib prior to Cytarabine
U937 (Leukemia)Not specifiedNot specified25.4%Barasertib prior to Cytarabine

Data sourced from a study on the greater-than-additive cytotoxicity of the Barasertib and cytarabine combination.[2]

Table 2: Synergistic Effects of Barasertib with Vincristine and Daunorubicin in Leukemia Cell Lines

Chemotherapy AgentCancer TypeCell Line(s)Observed EffectQuantitative Synergy Data
VincristineAcute Myeloid Leukemia, Acute Lymphoblastic LeukemiaMOLM13, PALL-2Synergistically enhanced antiproliferative activitySpecific Combination Index (CI) values not reported in the reviewed literature.
DaunorubicinAcute Myeloid Leukemia, Acute Lymphoblastic LeukemiaMOLM13, PALL-2Synergistically enhanced antiproliferative activitySpecific Combination Index (CI) values not reported in the reviewed literature.

Based on studies demonstrating synergistic antiproliferative activity.[1][3]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway affected by Barasertib and the general experimental workflows for assessing combination therapies.

Barasertib_Signaling_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Aurora_B_Kinase Aurora B Kinase Aurora_B_Kinase->Cytokinesis Regulates Histone_H3 Histone H3 (Substrate) Aurora_B_Kinase->Histone_H3 Phosphorylates Barasertib Barasertib (AZD1152) Barasertib->Aurora_B_Kinase Inhibits Polyploidy Polyploidy Barasertib->Polyploidy Induces Phospho_Histone_H3 Phosphorylated Histone H3 Histone_H3->Phospho_Histone_H3 Chromosome_Condensation Chromosome Condensation & Segregation Phospho_Histone_H3->Chromosome_Condensation Chromosome_Condensation->Metaphase Apoptosis Apoptosis Polyploidy->Apoptosis Chemotherapy Chemotherapy Agents (e.g., Cytarabine, Vincristine, Daunorubicin) DNA_Damage DNA Damage / Microtubule Disruption Chemotherapy->DNA_Damage DNA_Damage->Apoptosis

Caption: Barasertib's Mechanism of Action and Synergy with Chemotherapy.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Cell_Culture Cancer Cell Lines (e.g., HL-60, MOLM13) Drug_Treatment Treat with Barasertib, Chemotherapy Agent, and Combination Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (MTT) Drug_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) Drug_Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide) Drug_Treatment->Cell_Cycle_Assay Synergy_Analysis Synergy Analysis (Chou-Talalay Method) Viability_Assay->Synergy_Analysis Xenograft_Model Establish Xenograft Model (e.g., MOLM13 in nude mice) In_Vivo_Treatment Treat with Barasertib, Chemotherapy Agent, and Combination Xenograft_Model->In_Vivo_Treatment Tumor_Measurement Monitor Tumor Growth and Survival In_Vivo_Treatment->Tumor_Measurement Efficacy_Evaluation Evaluate In Vivo Efficacy Tumor_Measurement->Efficacy_Evaluation

Caption: General workflow for evaluating Barasertib combination therapy.

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo experiments to assess the efficacy of Barasertib in combination with chemotherapy agents.

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Barasertib, a chemotherapy agent, and their combination on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HL-60, MOLM13)

  • Complete culture medium

  • Barasertib-HQPA (active metabolite)

  • Chemotherapy agent (e.g., Cytarabine, Vincristine, Daunorubicin)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Drug Treatment: Prepare serial dilutions of Barasertib-HQPA and the chemotherapy agent. For combination studies, use a constant ratio of the two drugs based on their individual IC50 values. Add 100 µL of the drug solutions (or vehicle control) to the wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each agent and the combination.

Synergy Analysis (Chou-Talalay Method)

Objective: To quantitatively determine the interaction between Barasertib and a chemotherapy agent (synergism, additivity, or antagonism).

Procedure:

  • Data Input: Use the dose-response data from the cell viability assay for Barasertib, the chemotherapy agent, and their combination at a constant ratio.

  • Combination Index (CI) Calculation: Utilize software like CompuSyn to calculate the Combination Index (CI) based on the median-effect principle.

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

  • Isobologram Analysis: Generate isobolograms to visualize the synergistic, additive, or antagonistic effects at different effect levels (e.g., 50%, 75%, and 90% growth inhibition).

Apoptosis Assay (Annexin V Staining)

Objective: To quantify the induction of apoptosis by Barasertib, a chemotherapy agent, and their combination.

Materials:

  • Treated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with Barasertib, the chemotherapy agent, and their combination for the desired time (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in different populations:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To analyze the effect of Barasertib, a chemotherapy agent, and their combination on cell cycle distribution.

Materials:

  • Treated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with Barasertib, the chemotherapy agent, and their combination for the desired time (e.g., 24-48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Look for the accumulation of polyploid cells (>4N DNA content) following Barasertib treatment.

In Vivo Xenograft Model (MOLM13 Leukemia Model)

Objective: To evaluate the in vivo efficacy of Barasertib in combination with a chemotherapy agent in a murine leukemia model.

Materials:

  • MOLM13 human AML cells

  • Immunodeficient mice (e.g., NOD/SCID or BALB/c nude)

  • Matrigel

  • Barasertib

  • Chemotherapy agent (e.g., Vincristine, Daunorubicin)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ MOLM13 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle control, Barasertib alone, chemotherapy agent alone, and combination therapy).

  • Drug Administration:

    • Barasertib: Administer intraperitoneally at a dose of 5-25 mg/kg, 4 times a week or every other day.[4]

    • Chemotherapy Agent: Administer according to established protocols for the specific agent.

  • Monitoring: Measure tumor volume with calipers twice weekly and monitor the body weight and overall health of the mice.

  • Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined size or for a specified duration. Euthanize mice and excise tumors for further analysis (e.g., histology, western blotting).

  • Data Analysis: Compare tumor growth inhibition and survival rates between the different treatment groups to assess the in vivo efficacy of the combination therapy.

Conclusion

The combination of Barasertib with conventional chemotherapy agents represents a promising strategy to enhance anti-cancer efficacy. The provided protocols and data serve as a foundation for researchers to further explore and optimize these combination therapies in various preclinical cancer models. Careful evaluation of synergy, apoptosis induction, and cell cycle effects will be crucial in advancing these therapeutic approaches toward clinical application.

References

Application Notes and Protocols: Western Blot Analysis of p-Histone H3 (Ser10) Following Barasertib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Barasertib (AZD1152) is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitotic progression.[1][2][3][4] Aurora B kinase plays a crucial role in chromosome condensation and segregation, in part through the phosphorylation of Histone H3 at Serine 10 (p-Histone H3 (Ser10)).[5][6][7][8] This phosphorylation event is a hallmark of mitosis.[6] Inhibition of Aurora B kinase by Barasertib leads to a significant reduction in the levels of p-Histone H3 (Ser10), resulting in defects in chromosome alignment and segregation, and ultimately inducing cell cycle arrest and apoptosis in cancer cells.[3][9][10][11][12][13]

Western blotting is a fundamental technique to assess the efficacy of drugs targeting signaling pathways. This document provides a detailed protocol for the detection and quantification of p-Histone H3 (Ser10) levels in cell lysates by Western blot following treatment with Barasertib.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling pathway of Aurora B kinase and the experimental workflow for the Western blot protocol.

G cluster_0 Cellular Response to Barasertib Barasertib Barasertib (AZD1152) AuroraB Aurora B Kinase Barasertib->AuroraB Inhibits HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates (Ser10) pHistoneH3 p-Histone H3 (Ser10) HistoneH3->pHistoneH3 MitoticArrest Mitotic Arrest & Apoptosis pHistoneH3->MitoticArrest Promotes Mitosis G cluster_1 Western Blot Workflow A 1. Cell Culture & Barasertib Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (p-H3 Ser10, Total H3) F->G H 8. Secondary Antibody Incubation (HRP) G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis I->J

References

Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Barasertib

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Barasertib (AZD1152) is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitotic progression.[1][2][3] Aurora B is essential for proper chromosome condensation, alignment at the metaphase plate, and cytokinesis.[4][5] Barasertib is a prodrug that is rapidly converted in plasma to its active moiety, Barasertib-HQPA.[2][4] Inhibition of Aurora B kinase by Barasertib disrupts these critical mitotic events, leading to a failure of cell division. This typically results in a cell cycle arrest at the G2/M phase, followed by the emergence of polyploid cells (>4N DNA content) as cells exit mitosis without dividing (a process known as mitotic slippage), and can ultimately lead to apoptosis.[2][6][7][8]

Flow cytometry is a powerful technique for analyzing the distribution of cells throughout the different phases of the cell cycle. By staining cells with a fluorescent DNA-intercalating dye, such as Propidium Iodide (PI), the DNA content of each cell can be quantified.[9][10] This allows for the precise measurement of the percentage of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases. This application note provides a detailed protocol for using flow cytometry to analyze the cell cycle arrest and polyploidy induced by Barasertib treatment in cancer cell lines.

Barasertib_Mechanism_of_Action cluster_CellCycle Cell Cycle Progression cluster_Mitosis Mitotic Regulation G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 AuroraB Aurora B Kinase M->AuroraB Cytokinesis Chromosome Segregation & Cytokinesis AuroraB->Cytokinesis Promotes Arrest G2/M Arrest & Polyploidy Cytokinesis->Arrest Fails Barasertib Barasertib (AZD1152) Barasertib->AuroraB Inhibits

Caption: Mechanism of Barasertib-induced cell cycle arrest.

Data Presentation: Effects of Barasertib on Cell Cycle Distribution

Treatment with Barasertib leads to a significant accumulation of cells in the G2/M phase and a subsequent increase in polyploid cells. The tables below summarize quantitative data from studies on various cancer cell lines.

Table 1: Cell Cycle Distribution in Multiple Myeloma (MM) Cell Lines after Barasertib Treatment (Data represents the mean percentage of cells in each phase after treatment with 5 µM Barasertib for 72 hours. Adapted from[6])

Cell Line% G1% S% G2/M% Polyploid (>4N)
NCI-H929 (Control) 52.328.519.20.0
NCI-H929 (Barasertib) 10.115.745.328.9
RPMI 8226 (Control) 60.125.414.50.0
RPMI 8226 (Barasertib) 12.520.338.928.3
OPM-2 (Control) 55.730.114.20.0
OPM-2 (Barasertib) 15.818.935.130.2

Table 2: G2/M Arrest in Neuroblastoma Cell Lines after Barasertib Treatment (Data represents the percentage of cells in the G2/M phase (4N DNA content) after treatment. Adapted from[7])

Cell LineTreatment DurationBarasertib (10 nM)Barasertib (100 nM)
IMR5 24h41.5%55.1%
IMR5 48h35.2%48.9%
SK-N-BE(2c) 24h50.3%62.7%
SK-N-BE(2c) 48h45.1%58.3%

Table 3: Cell Cycle Distribution in Breast Cancer Cell Lines after Barasertib Treatment (Data shows the percentage of cells in each phase after treatment with 50 nM Barasertib. Adapted from[8])

Cell Line / Duration% G1% S% G2/M% Sub-G1% Polyploid (>4N)
T47D (Control) 65.025.010.0<1.0<1.0
T47D (48h) 28.012.060.0<1.0<1.0
T47D (96h) 15.010.045.05.025.0
182R-1 (Resistant) 60.030.010.0<1.0<1.0
182R-1 (48h) 25.015.060.0<1.0<1.0
182R-1 (96h) 20.05.025.040.010.0

Experimental Protocols

This section provides detailed protocols for treating cells with Barasertib and analyzing the resulting cell cycle changes via flow cytometry.

Experimental_Workflow start 1. Cell Culture & Seeding treat 2. Treatment with Barasertib (and vehicle control) start->treat harvest 3. Cell Harvesting (Trypsinization/Scraping) treat->harvest fix 4. Fixation (Cold 70% Ethanol) harvest->fix stain 5. Staining (RNase A & Propidium Iodide) fix->stain acquire 6. Flow Cytometry Data Acquisition stain->acquire analyze 7. Data Analysis (Cell Cycle Modeling) acquire->analyze

Caption: Workflow for cell cycle analysis post-Barasertib treatment.
Protocol 1: Cell Culture and Treatment

  • Cell Seeding : Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency by the end of the experiment.

  • Adherence : Allow cells to adhere and resume proliferation for 24 hours in a 37°C, 5% CO₂ incubator.

  • Treatment : Prepare a stock solution of Barasertib-HQPA (the active metabolite) in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 10 nM - 5 µM).[6][7]

  • Incubation : Remove the existing medium from the cells and replace it with the Barasertib-containing medium. Include a vehicle control group treated with an equivalent concentration of DMSO.

  • Time Course : Incubate the cells for the desired time points (e.g., 24, 48, 72, 96 hours).[8]

Protocol 2: Sample Preparation and Fixation

This protocol is for a starting cell number of approximately 1-2 x 10⁶ cells per sample.

Materials:

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol, ice-cold (-20°C)

  • 15 mL conical tubes

  • Refrigerated centrifuge

Procedure:

  • Harvesting :

    • Adherent Cells : Wash cells once with PBS, then add Trypsin-EDTA and incubate until cells detach. Neutralize with a complete medium, transfer to a 15 mL conical tube, and pellet by centrifugation at 300 x g for 5 minutes.

    • Suspension Cells : Transfer cells directly to a 15 mL conical tube and pellet by centrifugation at 300 x g for 5 minutes.

  • Washing : Discard the supernatant, resuspend the cell pellet in 5 mL of cold PBS, and centrifuge again at 300 x g for 5 minutes.[10]

  • Resuspension : Discard the supernatant and resuspend the cell pellet in 0.5 mL of residual cold PBS. Gently vortex to ensure a single-cell suspension.[11]

  • Fixation : While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol drop-by-drop. This is a critical step to prevent cell clumping.[10][11]

  • Incubation : Incubate the cells in ethanol for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks if necessary.[12]

Protocol 3: Propidium Iodide (PI) Staining and Flow Cytometry

Materials:

  • PBS

  • PI Staining Solution:

    • 50 µg/mL Propidium Iodide in PBS

    • 100 µg/mL RNase A (DNase-free) in PBS[13]

    • (Optional: 0.1% Triton X-100 to aid permeabilization)

  • Flow cytometry tubes (e.g., 5 mL polystyrene tubes)

Procedure:

  • Rehydration : Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g for 5 minutes) to pellet them. Carefully decant the ethanol.[10]

  • Washing : Resuspend the cells in 5 mL of cold PBS to wash out the ethanol. Centrifuge again, and discard the supernatant. Repeat this wash step once.[13]

  • RNase Treatment : Resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL). Incubate for 15-30 minutes at room temperature to ensure only DNA is stained.[13][14]

  • PI Staining : Add 400 µL of PI solution (50 µg/mL) directly to the cell suspension. Mix gently.[13]

  • Incubation : Incubate the tubes for at least 15-30 minutes at room temperature, protected from light.[11]

  • Analysis : Analyze the samples on a flow cytometer. Ensure the instrument is properly calibrated for linear fluorescence detection.

Caption: Relationship between cell cycle phase, DNA content, and PI fluorescence.
Protocol 4: Data Acquisition and Analysis

  • Instrument Setup : Use a 488 nm or 561 nm laser for excitation of Propidium Iodide. Collect fluorescence data using a linear scale.

  • Gating :

    • First, create a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.

    • Next, use a pulse-width vs. pulse-area plot for the fluorescence channel to gate on single cells (singlets) and exclude doublets and larger aggregates.[15]

  • Histogram Analysis : Generate a histogram of the PI fluorescence for the gated singlet population.

  • Cell Cycle Modeling : Use a cell cycle analysis software package (e.g., FlowJo, ModFit LT) to deconvolute the histogram data. The software will fit Gaussian distributions to the G0/G1 and G2/M peaks and calculate the area of the S-phase, providing percentages for each phase of the cell cycle.[15] Also, define a region for polyploid cells (>4N) and Sub-G1 cells (apoptotic debris) to quantify these populations.

References

Barasertib Dihydrochloride: Application Notes and Protocols for Acute Myeloid Leukemia (AML) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barasertib (AZD1152), a potent and highly selective inhibitor of Aurora B kinase, has demonstrated significant anti-leukemic activity in both preclinical and clinical studies of Acute Myeloid Leukemia (AML).[1][2][3][4] Barasertib is a prodrug that is rapidly converted in plasma to its active metabolite, Barasertib-hQPA (AZD2811).[1][3] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of Barasertib dihydrochloride in AML.

Mechanism of Action

Barasertib-hQPA selectively inhibits Aurora B kinase, a key regulator of mitosis.[1][3] This inhibition disrupts chromosome alignment and segregation during cell division, leading to endoreduplication, the formation of polyploid cells, and subsequent apoptosis in cancer cells.[4][5][6] A key pharmacodynamic biomarker of Barasertib activity is the inhibition of phosphorylation of histone H3 at serine 10 (pHH3), a direct substrate of Aurora B kinase.[7]

Barasertib Mechanism of Action in AML Barasertib Barasertib (AZD1152) hQPA Barasertib-hQPA (Active Metabolite) Barasertib->hQPA Plasma Phosphatases AuroraB Aurora B Kinase hQPA->AuroraB Inhibition pHH3 Phospho-Histone H3 (Ser10) AuroraB->pHH3 Phosphorylation Mitosis Mitotic Progression AuroraB->Mitosis Regulates pHH3->Mitosis Required for Polyploidy Polyploidy Mitosis->Polyploidy Disruption leads to Apoptosis Apoptosis Polyploidy->Apoptosis Induces

Caption: Signaling pathway of Barasertib in AML cells.

Quantitative Data

In Vitro Activity of Barasertib-hQPA in AML Cell Lines
Cell LineType of LeukemiaIC50 (nM)Reference
HL-60AML3-40[5]
NB4AML3-40[5]
MOLM13AML1[5]
MV4-11Biphenotypic Leukemia2.8[5]
PALL-2ALL3-40[5]
EOL-1Acute Eosinophilic Leukemia3-40[5]
K562CML (Blast Crisis)3-40[5]
Clinical Trial Data for Barasertib in Elderly AML Patients (≥60 years)
StudyTreatment ArmsKey FindingsReference
Phase II (Stage I) Barasertib (1200 mg, 7-day IV infusion) vs. Low-Dose Cytosine Arabinoside (LDAC)Objective Complete Response Rate (OCRR): 35.4% (Barasertib) vs. 11.5% (LDAC) (P<0.05) Median Overall Survival (OS): 8.2 months (Barasertib) vs. 4.5 months (LDAC) Median Duration of Response: 82 days (Barasertib)[6][8]
Phase I/II Barasertib Monotherapy (Dose Escalation)Maximum Tolerated Dose (MTD): 1200 mg Overall Hematologic Response Rate: 25%[9]
Phase I Barasertib in combination with LDACMTD of Combination: 1000 mg Barasertib + LDAC Overall Response Rate: 45%[1][10]
Common Adverse Events (Grade ≥3) for Barasertib
Adverse EventBarasertib Monotherapy (%)Barasertib + LDAC (%)LDAC Monotherapy (%)Reference
Febrile Neutropenia505919[6][8][10]
Stomatitis/Mucositis29Grade 3 DLTs reported0[6][8][10]
InfectionNot specified73Not specified[10]
Pneumonia25Not specified8[6]

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Barasertib-hQPA on AML cell lines.

In Vitro Cell Proliferation Assay Workflow start Start seed Seed AML cells in 96-well plates start->seed treat Treat with serial dilutions of Barasertib-hQPA seed->treat incubate Incubate for 48-72 hours treat->incubate assay Perform proliferation assay (e.g., MTS, ³H-thymidine) incubate->assay analyze Analyze data and calculate IC50 assay->analyze end End analyze->end

Caption: Workflow for in vitro cell proliferation assay.

Materials:

  • AML cell lines (e.g., HL-60, MOLM13)

  • Complete cell culture medium

  • Barasertib-hQPA (active metabolite)

  • 96-well plates

  • Cell proliferation reagent (e.g., MTS, or ³H-thymidine)

  • Plate reader or liquid scintillation counter

Procedure:

  • Seed AML cells in 96-well plates at an appropriate density.

  • Prepare serial dilutions of Barasertib-hQPA in complete culture medium. A suggested concentration range is 0.1 nM to 1000 nM.

  • Add the Barasertib-hQPA dilutions to the cells and incubate for 48 to 72 hours.

  • Add the cell proliferation reagent according to the manufacturer's instructions.

  • Measure the absorbance or radioactivity to determine cell viability.

  • Calculate the IC50 value by plotting the percentage of cell growth inhibition against the log of the drug concentration.

Apoptosis Assay by Annexin V Staining

This protocol is used to quantify the induction of apoptosis in AML cells following treatment with Barasertib-hQPA.

Materials:

  • AML cell lines

  • Barasertib-hQPA

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed AML cells (e.g., 5 x 10⁵ cells/mL) in 6-well plates.[9]

  • Treat the cells with various concentrations of Barasertib-hQPA (e.g., 1-10 nM) for 24 to 48 hours.[9]

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot for Phospho-Histone H3

This protocol is to assess the pharmacodynamic effect of Barasertib-hQPA by measuring the level of phosphorylated histone H3.

Materials:

  • AML cell lines

  • Barasertib-hQPA

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody against phospho-histone H3 (Ser10)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat AML cells with Barasertib-hQPA (e.g., 3 µM for 3 hours) or as determined by dose-response experiments.[10]

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against phospho-histone H3.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Model

This protocol outlines a subcutaneous xenograft model to evaluate the in vivo efficacy of Barasertib.

In Vivo Xenograft Model Workflow start Start inject Inject AML cells (e.g., MOLM13) subcutaneously into nude mice start->inject tumor Allow tumors to establish inject->tumor randomize Randomize mice into treatment and control groups tumor->randomize treat Administer Barasertib (e.g., 5 or 25 mg/kg) or vehicle control randomize->treat monitor Monitor tumor growth and animal well-being treat->monitor end End of study and tissue collection monitor->end

Caption: Workflow for an in vivo AML xenograft model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude)

  • AML cell line (e.g., MOLM13)

  • This compound

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Inject AML cells subcutaneously into the flank of immunodeficient mice.

  • Once tumors are established, randomize the mice into treatment and control groups.

  • Administer Barasertib (e.g., 5 or 25 mg/kg via intraperitoneal injection, 4 times a week) or vehicle control.[10]

  • Measure tumor volume regularly using calipers.

  • Monitor the health and body weight of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pHH3).

Conclusion

This compound is a promising therapeutic agent for AML, with a well-defined mechanism of action and demonstrated clinical activity. The protocols and data presented in these application notes provide a comprehensive resource for researchers to further investigate its potential in AML and to explore novel combination strategies.

References

Application Notes and Protocols: Barasertib in Solid Tumor Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barasertib (AZD1152) is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitosis.[1] It is a dihydrogen phosphate prodrug that is rapidly converted in plasma to its active metabolite, Barasertib-hQPA (AZD1152-HQPA).[2][3] Aurora B kinase is a critical component of the chromosomal passenger complex (CPC), which ensures accurate chromosome segregation and cytokinesis during cell division.[4][5] Overexpression of Aurora B is common in various human cancers and is often associated with a poor prognosis.[4][6] By inhibiting Aurora B, Barasertib disrupts the mitotic process, leading to chromosome misalignment, failed cell division, endoreduplication (resulting in polyploidy), and ultimately, apoptotic cell death in cancer cells.[2][5][7] These application notes provide a summary of Barasertib's activity in solid tumor cell lines and detailed protocols for its use in preclinical research.

Mechanism of Action

Barasertib-hQPA acts as a reversible, ATP-competitive inhibitor of Aurora B kinase.[3] Its primary mechanism involves the inhibition of the kinase's ability to phosphorylate downstream targets, most notably Histone H3 at Serine 10 (p-H3S10), which is essential for chromosome condensation and segregation.[2][7] The disruption of this and other CPC functions leads to defects in the spindle assembly checkpoint, improper chromosome alignment, and a failure of cytokinesis.[1] Cells subsequently exit mitosis without dividing, re-enter the S-phase, and undergo further DNA replication, resulting in the formation of large, polyploid cells (containing ≥8N DNA content).[2][7] This state of mitotic catastrophe ultimately triggers apoptosis.[2][6]

Barasertib_Mechanism cluster_mitosis Mitosis (G2/M Phase) cluster_inhibition Inhibition Pathway cluster_outcome Cellular Outcome CPC Chromosomal Passenger Complex (CPC) AuroraB Aurora B Kinase (Active) H3 Histone H3 AuroraB->H3 Phosphorylates Arrest Mitotic Arrest AuroraB->Arrest pH3 Phosphorylated Histone H3 (p-H3S10) Segregation Chromosome Segregation & Cytokinesis pH3->Segregation Division Normal Cell Division Segregation->Division Barasertib Barasertib (AZD1152) Prodrug HQPA Barasertib-hQPA (Active Metabolite) Barasertib->HQPA Plasma Phosphatases HQPA->AuroraB Inhibits Polyploidy Polyploidy (>4N DNA) Endoreduplication Arrest->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: Mechanism of Barasertib action on the Aurora B kinase pathway.

Data Presentation: In Vitro Efficacy

Barasertib demonstrates potent anti-proliferative activity across a range of solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cancer type and specific cell line characteristics, such as MYC amplification status in Small-Cell Lung Cancer (SCLC).[7][8]

Cell LineCancer TypeIC50 ValueNotes
NCI-H82 Small-Cell Lung Cancer (SCLC)1 nMAssessed via PrestoBlue Cell Viability assay after 72 hrs.[9]
Multiple SCLC Lines Small-Cell Lung Cancer (SCLC)< 50 nM9 sensitive SCLC lines were identified. Sensitivity correlated with cMYC amplification.[7][8]
A549 Non-Small Cell Lung Cancer7 nM[4]
LNCaP Prostate Cancer25 nMMeasured after 48 hours of treatment.[10]
U87-MG Glioblastoma25 nM[5]
U87-MGshp53 Glioblastoma (p53 knockdown)50 nMLess sensitive compared to p53 wild-type.[5]
Cell-Free Assay N/A0.37 nMDemonstrates high potency against the isolated Aurora B enzyme.[6][9]

Experimental Protocols

The following protocols provide a framework for evaluating the effects of Barasertib in solid tumor cell lines. Since Barasertib (AZD1152) is a prodrug, in vitro experiments should be conducted with the active metabolite, Barasertib-hQPA .[1]

Experimental_Workflow cluster_assays 4. Cellular Assays start Start: Seed Solid Tumor Cell Lines culture 1. Cell Culture (24h Adherence) start->culture treat 2. Treatment (Barasertib-hQPA) culture->treat incubate 3. Incubation (24-120h) treat->incubate viability Viability Assay (MTS/MTT) incubate->viability cycle Cell Cycle Analysis (Flow Cytometry) incubate->cycle apoptosis Apoptosis Assay (Annexin V/PI) incubate->apoptosis western Western Blot (p-Histone H3) incubate->western analysis 5. Data Analysis (IC50, % Apoptosis, etc.) viability->analysis cycle->analysis apoptosis->analysis western->analysis end End analysis->end

Caption: General workflow for assessing Barasertib efficacy in vitro.

Materials and Reagents
  • Compound: Barasertib-hQPA (active metabolite for in vitro use).

  • Vehicle: Dimethyl sulfoxide (DMSO, cell culture grade).

  • Cell Lines: Relevant solid tumor cell lines (e.g., NCI-H446 for SCLC, U87-MG for glioblastoma).

  • Culture Medium: As recommended for the specific cell line (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents for Assays:

    • Viability: MTS reagent (e.g., CellTiter 96 AQueous One Solution).

    • Cell Cycle: Propidium Iodide (PI) staining solution, RNase A, 70% ethanol for fixation.[11]

    • Apoptosis: Annexin V-FITC and PI apoptosis detection kit.

    • Western Blot: RIPA Lysis Buffer, protease/phosphatase inhibitors, primary antibodies (Phospho-Histone H3 Ser10, Total Histone H3, GAPDH), secondary HRP-conjugated antibody, ECL substrate.

Protocol 1: Cell Viability / Growth Inhibition Assay

This protocol determines the IC50 value of Barasertib-hQPA.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of medium. Allow cells to adhere for 24 hours.

  • Drug Preparation: Prepare a 2X serial dilution of Barasertib-hQPA in culture medium. Concentrations should range from low nM to low µM to capture the full dose-response curve. Include a vehicle-only (DMSO) control.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions.

  • Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO2.[8]

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-3 hours until a color change is apparent.

  • Data Acquisition: Read the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated controls. Plot the normalized values against the log of the drug concentration and fit a non-linear regression curve to calculate the IC50.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of Barasertib-hQPA on cell cycle distribution and polyploidy.

  • Cell Seeding & Treatment: Seed 0.5-1 x 10^6 cells in 6-well plates. After 24 hours, treat with Barasertib-hQPA (e.g., at 1X and 5X the IC50 value) and a vehicle control.

  • Incubation: Incubate for 24 to 48 hours.[12]

  • Cell Harvesting: Harvest both adherent and floating cells. Wash twice with cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 24 hours.[11]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI/RNase staining solution.

  • Incubation: Incubate for 20-30 minutes at room temperature in the dark.[11]

  • Data Acquisition & Analysis: Analyze the samples on a flow cytometer. Gate the cell populations to quantify the percentage of cells in G1, S, G2/M phases, as well as the sub-G1 (apoptotic) and polyploid (>4N) populations. A significant increase in the >4N population is the hallmark of Aurora B inhibition.[7]

Protocol 3: Western Blot for Phospho-Histone H3

This protocol confirms the on-target activity of Barasertib-hQPA by measuring the inhibition of a key downstream substrate.

  • Cell Seeding & Treatment: Seed cells in 6-well plates and treat with Barasertib-hQPA as described for the cell cycle analysis. A 24-hour treatment is often sufficient.[8]

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE & Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against Phospho-Histone H3 (Ser10) and a loading control (e.g., GAPDH or total Histone H3) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: A significant decrease in the p-H3S10 signal relative to the total H3 or loading control in drug-treated samples confirms target engagement.[2]

References

Application Notes and Protocols for Cell Viability Assessment Following Barasertib Treatment using MTT/MTS Assays

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of MTT and MTS assays to evaluate the cytotoxic effects of Barasertib, a potent and selective Aurora B kinase inhibitor.

Application Notes

Scientific Principle of MTT/MTS Assays:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods used to assess cell viability. The principle of these assays is based on the enzymatic reduction of the tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells.[1][2] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which is insoluble in water.[1][2][3] In contrast, the MTS reagent is reduced to a formazan product that is soluble in cell culture media.[3][4][5] The amount of formazan produced is directly proportional to the number of viable cells, and it can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.[3][5][6]

Barasertib (AZD1152): Mechanism of Action:

Barasertib (also known as AZD1152) is a dihydrogen phosphate prodrug that is rapidly converted in plasma to its active form, AZD1152-HQPA.[7][8] This active metabolite is a highly potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis.[7][8][9][10][11] Aurora B kinase is essential for proper chromosome alignment and segregation during cell division.[12] By inhibiting Aurora B, Barasertib disrupts these processes, leading to chromosome misalignment, prevention of cell division, and the formation of polyploid cells.[7][9][12][13] Ultimately, this mitotic catastrophe induces growth arrest and apoptosis in cancer cells.[7][8][9][13][14] Barasertib has demonstrated potent antitumor activity in various cancer cell lines, including those from colon, lung, and hematologic tumors.[7][11][15][16]

Visualizations

Signaling_Pathway cluster_cell Cancer Cell cluster_mitosis Mitosis cluster_outcome Cellular Outcome Barasertib Barasertib (Prodrug) AZD1152_HQPA AZD1152-HQPA (Active) Barasertib->AZD1152_HQPA Plasma Conversion AuroraB Aurora B Kinase AZD1152_HQPA->AuroraB Inhibition HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylation Chromosome Chromosome Segregation AuroraB->Chromosome HistoneH3->Chromosome Polyploidy Polyploidy Chromosome->Polyploidy Failed Segregation Apoptosis Apoptosis Polyploidy->Apoptosis

Barasertib's mechanism of action pathway.

Experimental_Workflow A 1. Cell Seeding (96-well plate) B 2. Barasertib Treatment (Varying Concentrations) A->B C 3. Incubation (e.g., 24, 48, 72 hours) B->C D 4. Addition of MTT/MTS Reagent C->D E 5. Incubation (1-4 hours) D->E F 6. (MTT Only) Addition of Solubilization Solution E->F MTT Assay G 7. Absorbance Measurement (MTT: 570nm, MTS: 490nm) E->G MTS Assay F->G H 8. Data Analysis (Calculation of % Viability) G->H

Workflow for MTT/MTS cell viability assay.

Experimental Protocols

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Barasertib (AZD1152)

  • MTT reagent (5 mg/mL in PBS)[2][3] or MTS reagent kit

  • Solubilization solution (e.g., DMSO, 10% SDS in 0.01 M HCl) for MTT assay[17]

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Protocol for MTT Assay:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Barasertib Treatment: Prepare serial dilutions of Barasertib in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted Barasertib solutions. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve Barasertib) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT reagent to each well.[1][6]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[17]

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[17] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2][6]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol for MTS Assay:

  • Cell Seeding and Barasertib Treatment: Follow steps 1-3 of the MTT assay protocol.

  • MTS Addition: After the treatment incubation, add 20 µL of the MTS reagent directly to each well containing 100 µL of culture medium.[4][6]

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator.[3][4][6]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[3][4][5]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Data Presentation

The following table provides an example of how to present the quantitative data obtained from an MTT/MTS assay with Barasertib treatment.

Barasertib Concentration (nM)Mean Absorbance (OD)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2500.085100.0%
11.1250.07090.0%
100.8750.06570.0%
500.5000.04540.0%
1000.2500.03020.0%
5000.0630.0155.0%

Note: The IC50 value, the concentration of a drug that inhibits a biological process by 50%, can be determined by plotting the percentage of cell viability against the logarithm of the Barasertib concentration and fitting the data to a sigmoidal dose-response curve. IC50 values for Barasertib have been reported to be in the low nanomolar range in several cancer cell lines.[8][10][11][15][18]

References

Synergistic Anti-Leukemic Effects of Barasertib and Vincristine: A Protocol for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note details protocols for investigating the synergistic anti-leukemic effects of Barasertib (AZD1152), a selective Aurora B kinase inhibitor, in combination with the microtubule-targeting agent, Vincristine. The described methodologies are intended for researchers in oncology, drug development, and cancer biology to assess the potential of this combination therapy in preclinical settings.

Barasertib, a pro-drug of the active moiety AZD1152-HQPA, targets Aurora B kinase, a key regulator of mitosis.[1] Its inhibition leads to defects in chromosome segregation and, ultimately, apoptosis in cancer cells.[2] Vincristine, a well-established chemotherapeutic agent, disrupts microtubule dynamics, leading to mitotic arrest. The combination of these two agents has been shown to exhibit synergistic or additive anti-proliferative effects in various cancer cell lines, particularly in myeloid leukemia.[1] The proposed mechanism for this synergy involves the enhancement of apoptosis and potentiation of G2/M phase cell cycle arrest.

This document provides detailed protocols for in vitro and in vivo experiments to quantify the synergistic effects of Barasertib and Vincristine. These include cell viability assays, apoptosis analysis, and evaluation of in vivo tumor growth inhibition in xenograft models.

Data Presentation

In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values for Barasertib (as the active form AZD1152-HQPA) and Vincristine as single agents in various leukemia cell lines. This data is crucial for designing synergy experiments.

Cell LineDrugIC50 (nM)
MOLM-13 (AML)AZD1152-HQPA3 - 10
Vincristine1.3
PALL-2 (ALL)AZD1152-HQPA3 - 10
HL-60 (AML)AZD1152-HQPA3 - 40
U937 (Histiocytic Lymphoma)AZD1152-HQPANot Specified
NB4 (APL)AZD1152-HQPA3 - 40
MV4-11 (Biphenotypic Leukemia)AZD1152-HQPA3 - 40
EOL-1 (Eosinophilic Leukemia)AZD1152-HQPA3 - 40
K562 (CML)AZD1152-HQPA3 - 40

Data compiled from multiple sources.[1][3]

In Vivo Efficacy

Preclinical studies in xenograft models have demonstrated the potential of the Barasertib and Vincristine combination. The following table provides an overview of the in vivo experimental parameters.

Xenograft ModelTreatment GroupsDosing and AdministrationKey Findings
MOLM-13 (AML)1. Vehicle Control2. Barasertib (5 mg/kg)3. Vincristine (0.2 mg/kg)4. Barasertib + VincristineBarasertib: Intraperitoneal injection, 4 times a week.Vincristine: Intraperitoneal injection, every other day.The combination of Barasertib and Vincristine enhanced the inhibition of tumor proliferation compared to single-agent treatments.[1][2]
IMR32 (Neuroblastoma)1. Vehicle Control2. BarasertibNot specifiedBarasertib treatment significantly increased the probability of survival (p=0.0017).[4]

Experimental Protocols

In Vitro Studies

1. Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of Barasertib and Vincristine, both individually and in combination.

  • Materials:

    • Leukemia cell lines (e.g., MOLM-13, PALL-2)

    • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

    • Barasertib (AZD1152-HQPA) and Vincristine

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

    • Prepare serial dilutions of Barasertib and Vincristine. For combination studies, use a constant ratio of the two drugs based on their individual IC50 values.

    • Add 100 µL of the drug solutions to the respective wells. Include wells with untreated cells as a control.

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 values for each drug and the combination.

2. Synergy Analysis (Chou-Talalay Method)

The Combination Index (CI) is calculated to determine the nature of the drug interaction.

  • Procedure:

    • Based on the dose-effect curves generated from the MTT assay, calculate the CI using specialized software (e.g., CompuSyn).

    • A CI value < 1 indicates synergy, a CI value = 1 indicates an additive effect, and a CI value > 1 indicates antagonism.

3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Harvest approximately 1 x 10^6 cells by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative).

4. Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression of key apoptosis-related proteins.

  • Materials:

    • Treated and untreated cell lysates

    • Protein assay reagents

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Prepare total cell lysates from treated and untreated cells.

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Studies

1. Xenograft Mouse Model

This protocol outlines the establishment of a leukemia xenograft model to evaluate the in vivo efficacy of the combination therapy.

  • Materials:

    • Immunodeficient mice (e.g., NOD/SCID or NSG)

    • Leukemia cells (e.g., MOLM-13)

    • Matrigel

    • Barasertib and Vincristine for injection

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject 5 x 10^6 MOLM-13 cells mixed with Matrigel into the flank of each mouse.

    • Monitor the mice for tumor growth.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into four treatment groups: vehicle control, Barasertib alone, Vincristine alone, and the combination of Barasertib and Vincristine.

    • Administer the drugs as per the dosing schedule outlined in the "In Vivo Efficacy" table.

    • Measure tumor volume with calipers two to three times per week using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Continue treatment for a predetermined period (e.g., 2-3 weeks) or until the tumors in the control group reach a specific size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

    • Plot tumor growth curves and survival curves for each treatment group.

Visualizations

Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Drug Intervention cluster_2 Cellular Response G2 G2 M M G2->M Mitosis Mitotic_Arrest Mitotic Arrest M->Mitotic_Arrest Barasertib Barasertib (Aurora B Kinase Inhibitor) Barasertib->M Inhibits Chromosome Segregation Vincristine Vincristine (Microtubule Inhibitor) Vincristine->M Inhibits Microtubule Formation Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Synergistic Induction

Caption: Proposed signaling pathway for the synergistic action of Barasertib and Vincristine.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments A Cell Seeding (Leukemia Cell Lines) B Drug Treatment (Barasertib +/- Vincristine) A->B C MTT Assay (Cell Viability) B->C D Flow Cytometry (Apoptosis - Annexin V/PI) B->D E Western Blot (Apoptosis Markers) B->E F Synergy Analysis (Chou-Talalay Method) C->F G Xenograft Implantation (MOLM-13 cells in mice) H Tumor Growth & Randomization G->H I Drug Administration (4 Treatment Groups) H->I J Monitor Tumor Volume & Survival I->J K Endpoint Analysis (Tumor Excision) J->K

Caption: Experimental workflow for evaluating Barasertib and Vincristine synergy.

Synergistic_Relationship Barasertib Barasertib Monotherapy Outcome Enhanced Anti-Leukemic Effect (Synergy) Barasertib->Outcome Moderate Effect Vincristine Vincristine Monotherapy Vincristine->Outcome Moderate Effect Combination Barasertib + Vincristine Combination Therapy Combination->Outcome Superior Effect

Caption: Logical relationship of the synergistic effect of the combination therapy.

References

Preparing Barasertib for Continuous Intravenous Infusion Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barasertib (AZD1152) is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitosis. It is a prodrug that is rapidly converted in plasma to its active metabolite, Barasertib-hQPA (AZD2811).[1][2][3] Inhibition of Aurora B kinase disrupts chromosome segregation and cytokinesis, leading to polyploidy and ultimately apoptosis in proliferating cancer cells.[3][4] Preclinical and clinical studies have demonstrated the anti-tumor efficacy of Barasertib in various cancer models, often administered via continuous intravenous infusion to maintain therapeutic concentrations.[1][5][6]

These application notes provide detailed protocols for the preparation of Barasertib for continuous intravenous infusion studies in a research setting. The information is collated from published literature and established methodologies for similar small molecule kinase inhibitors.

Mechanism of Action: Aurora B Kinase Inhibition

Barasertib, through its active metabolite Barasertib-hQPA, exerts its anti-tumor effects by inhibiting the catalytic activity of Aurora B kinase. This kinase is a critical component of the chromosomal passenger complex (CPC), which ensures the correct attachment of microtubules to kinetochores during mitosis. Inhibition of Aurora B leads to a cascade of events including failed cytokinesis, endoreduplication, and apoptosis.

AuroraB_Pathway cluster_mitosis Mitosis cluster_cpc Chromosomal Passenger Complex (CPC) Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Aurora B Aurora B Aurora B->Cytokinesis required for Histone H3 Histone H3 Aurora B->Histone H3 phosphorylates (Ser10) Spindle Assembly Checkpoint Spindle Assembly Checkpoint Aurora B->Spindle Assembly Checkpoint regulates INCENP INCENP Survivin Survivin Borealin Borealin Chromosome Condensation Chromosome Condensation Histone H3->Chromosome Condensation Spindle Assembly Checkpoint->Anaphase prevents premature entry Barasertib_hQPA Barasertib-hQPA Barasertib_hQPA->Aurora B Inhibition Inhibition of Aurora B leads to: Failed Cytokinesis Failed Cytokinesis Polyploidy Polyploidy Failed Cytokinesis->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: Aurora B kinase signaling pathway and the inhibitory action of Barasertib-hQPA.

Quantitative Data Summary

The following tables summarize key quantitative data for Barasertib and its active metabolite.

Table 1: In Vitro Potency of Barasertib-hQPA

TargetIC₅₀ (nM)Selectivity vs. Aurora AReference
Aurora B Kinase0.37~3700-fold[2]
Aurora A Kinase1369-[3]

Table 2: Preclinical and Clinical Dosing for Continuous Infusion

Study TypeSpeciesDosing RegimenTotal DoseInfusion DurationReference
PreclinicalMouse150 mg/kg/day (s.c.)Not specified48 hours[7]
Clinical (Phase I)HumanDose escalation150 mg48 hours[6]
Clinical (Phase I/II)Human1200 mg1200 mg7 days[6]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of Barasertib

This protocol describes the preparation of a high-concentration stock solution of Barasertib, which can be used for further dilution into the final infusion solution.

Materials:

  • Barasertib powder (free acid or dihydrochloride salt)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, conical polypropylene tubes (e.g., 1.5 mL, 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Aseptically weigh the desired amount of Barasertib powder in a sterile microcentrifuge tube.

  • Add the required volume of sterile DMSO to achieve a stock solution concentration of 10-50 mg/mL.

  • Vortex the solution until the Barasertib is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Visually inspect the solution to ensure there are no particulates.

  • Aliquot the stock solution into sterile cryovials to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of a Sterile Barasertib Solution for Continuous Intravenous Infusion

This protocol provides a method for preparing a sterile Barasertib solution suitable for continuous intravenous infusion in preclinical models, such as mice, using an osmotic pump or infusion pump. Note: This formulation is based on common vehicles for poorly soluble small molecules and should be validated for stability and compatibility before use.[8]

Materials:

  • Barasertib stock solution (from Protocol 1)

  • Sterile N,N-Dimethylacetamide (DMA)

  • Sterile Propylene glycol (PG)

  • Sterile Polyethylene Glycol 400 (PEG-400)

  • Sterile Water for Injection (WFI) or 0.9% Sodium Chloride Injection, USP

  • Sterile, 0.22 µm syringe filters (e.g., PVDF or PES)

  • Sterile syringes and needles

  • Sterile, empty glass vials or infusion bags

  • Laminar flow hood or biological safety cabinet

Workflow for Sterile Infusion Solution Preparation:

Infusion_Prep_Workflow A Prepare Vehicle (e.g., 20% DMA, 40% PG, 40% PEG-400) B Add Barasertib Stock Solution to Vehicle A->B C Add Aqueous Component (e.g., Saline) and Mix B->C D Sterile Filter (0.22 µm) C->D E Aseptically Fill Infusion Device D->E F Quality Control Checks (Visual Inspection, Concentration Verification) E->F

Caption: Experimental workflow for preparing a sterile Barasertib infusion solution.

Procedure:

  • Vehicle Preparation: In a sterile vial within a laminar flow hood, prepare the vehicle by combining the organic solvents. For example, for a vehicle composed of 20% DMA, 40% PG, and 40% PEG-400, combine the required volumes of each sterile component.

  • Drug Solubilization: Add the calculated volume of the Barasertib stock solution to the prepared vehicle. Vortex gently to mix thoroughly.

  • Aqueous Dilution: Slowly add the sterile aqueous component (e.g., 0.9% Sodium Chloride) to the drug-vehicle mixture while gently swirling. The final concentration of the organic solvents should be kept as low as possible while maintaining drug solubility. A common final concentration of the vehicle in the total solution is 10-20%.

  • Sterile Filtration: Draw the final solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a sterile, empty vial or the infusion device (e.g., osmotic pump reservoir). This step removes any potential microbial contamination.

  • Quality Control: Visually inspect the final solution for any particulates or precipitation. If possible, verify the concentration of Barasertib in the final solution using a suitable analytical method (e.g., HPLC).

  • Loading the Infusion Device: Aseptically load the sterile Barasertib solution into the infusion pumps or osmotic minipumps according to the manufacturer's instructions.

Example Calculation for a 1 mg/mL Infusion Solution:

To prepare 10 mL of a 1 mg/mL Barasertib infusion solution with a final vehicle concentration of 10%:

  • Prepare 1 mL of the vehicle (200 µL DMA, 400 µL PG, 400 µL PEG-400).

  • Add 200 µL of a 50 mg/mL Barasertib stock solution in DMSO to the vehicle (This provides 10 mg of Barasertib).

  • Slowly add 8.8 mL of sterile 0.9% Sodium Chloride to the mixture.

  • The final volume will be 10 mL with a Barasertib concentration of 1 mg/mL. The final solvent composition will be approximately 2% DMA, 4% PG, 4% PEG-400, and 2% DMSO.

Stability Considerations

The stability of the final Barasertib infusion solution is critical for continuous infusion studies. It is recommended to perform a stability study under the intended experimental conditions (e.g., temperature, light exposure) for the duration of the infusion. The active metabolite, Barasertib-hQPA, has been reported to be stable for over 72 days at pH 7.4. However, the stability of the prodrug, Barasertib, in the final infusion vehicle should be confirmed.

Safety Precautions

Barasertib is a potent cytotoxic agent. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling the compound. All preparation of sterile solutions should be performed in a certified laminar flow hood or biological safety cabinet to ensure both operator safety and product sterility. Dispose of all waste in accordance with institutional guidelines for cytotoxic materials.

References

Troubleshooting & Optimization

Barasertib dihydrochloride solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of Barasertib dihydrochloride, with a specific focus on addressing solubility challenges in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as AZD1152 dihydrochloride) is the prodrug of Barasertib-HQPA (AZD1152-HQPA).[1][2][3] In plasma, it is rapidly converted to its active form, Barasertib-HQPA, which is a highly selective and potent inhibitor of Aurora B kinase.[2][4] Aurora B kinase is a key regulator of mitosis. By inhibiting Aurora B, Barasertib disrupts chromosome alignment and segregation, leading to failed cell division (cytokinesis), the formation of polyploid cells, and ultimately apoptosis (programmed cell death) in cancer cells.[2][3][5][6][7]

Q2: What is the solubility of this compound in DMSO?

The solubility of Barasertib and its active form in DMSO is reported by various suppliers, with some variations. It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce solubility.[8][9]

Q3: How should I prepare a stock solution of this compound in DMSO?

To prepare a stock solution, it is recommended to use fresh, high-purity DMSO.[8][9] The process can be aided by warming the solution to 37°C for 10 minutes and/or using an ultrasonic bath to ensure complete dissolution.[10][11] For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]

Q4: For how long can I store the DMSO stock solution?

Stock solutions of Barasertib in DMSO can be stored at -20°C for several months or at -80°C for up to a year, depending on the supplier's recommendation.[1][10] To prevent degradation from repeated freeze-thaw cycles, it is best to store the solution in aliquots.[1]

Q5: Is this compound soluble in aqueous solutions?

This compound is generally considered insoluble in water.[8] For in vivo studies or cell culture experiments that require aqueous dilutions, it is common to first dissolve the compound in DMSO and then further dilute it in an appropriate aqueous buffer or media. However, care must be taken to avoid precipitation.

Troubleshooting Guide: Solubility Issues in DMSO

Problem: I am having difficulty dissolving this compound in DMSO, or the solution appears cloudy.

This is a common issue that can often be resolved with the following steps:

  • Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly decrease the solubility of this compound.[8][9] Always use a fresh, unopened bottle of anhydrous, high-purity DMSO or a bottle that has been properly stored to minimize moisture absorption.

  • Gentle Warming: Warm the vial containing the compound and DMSO at 37°C for 10-15 minutes.[10][11] This can help increase the solubility. Avoid excessive heat, as it may degrade the compound.

  • Sonication: Use an ultrasonic bath to agitate the solution for a short period.[10][11][12] Sonication can help break up any clumps of powder and facilitate dissolution.

  • Vortexing: After warming or sonication, vortex the solution thoroughly to ensure it is homogenous.

If you continue to experience issues, consider the concentration of your stock solution. While high concentrations are achievable, preparing a slightly lower concentration may be necessary if solubility issues persist.

Data Summary

Table 1: Reported Solubility of Barasertib and its Active Form in DMSO

Compound NameSupplier/SourceReported Solubility in DMSOMolar Concentration
Barasertib (AZD1152-HQPA)Selleck Chemicals100 mg/mL197.02 mM
AZD1152GlpBio>5.9 mg/mLNot specified
AZD1152-HQPAAbcamSoluble to 25 mM25 mM
BarasertibTargetMol33 mg/mL56.17 mM
Barasertib-HQPAAPExBIO≥25.4 mg/mL (>10 mM)>10 mM
Barasertib-HQPAMedchemExpress≥ 22 mg/mL43.34 mM

Note: The actual solubility may vary slightly depending on the specific batch of the compound and the purity of the DMSO used.[10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of Barasertib-HQPA in DMSO

Materials:

  • Barasertib-HQPA (Molecular Weight: 507.56 g/mol )[4]

  • Anhydrous, high-purity DMSO

Procedure:

  • Calculate the mass of Barasertib-HQPA required. For 1 mL of a 10 mM stock solution, you will need:

    • Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 507.56 g/mol = 0.0050756 g = 5.08 mg

  • Weigh out 5.08 mg of Barasertib-HQPA powder into a sterile microcentrifuge tube.

  • Add 1 mL of fresh, anhydrous DMSO to the tube.

  • Vortex the solution thoroughly for 1-2 minutes.

  • If the compound is not fully dissolved, warm the tube at 37°C for 10 minutes and vortex again. Alternatively, place the tube in an ultrasonic bath for 5-10 minutes.

  • Once the solution is clear, aliquot it into single-use, light-protected tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Example Formulation for In Vivo Studies

For animal experiments, a co-solvent formulation is often required to keep the compound in solution upon injection. The following is a general example and may need optimization for your specific application.

Materials:

  • 100 mg/mL Barasertib-HQPA in DMSO stock solution

  • PEG300

  • Tween-80

  • Sterile ddH₂O or saline

Procedure:

  • To prepare 1 mL of the final formulation, start with 50 µL of a 100 mg/mL clear DMSO stock solution of Barasertib-HQPA.[8]

  • Add 400 µL of PEG300 and mix until the solution is clear.[8]

  • Add 50 µL of Tween-80 to the mixture and mix until clear.[8]

  • Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.[8]

  • Mix thoroughly. This formulation should be prepared fresh and used immediately for optimal results.[8]

Visualizations

Barasertib_Signaling_Pathway cluster_cell Cancer Cell cluster_mitosis Mitosis cluster_outcome Cellular Outcome Barasertib Barasertib dihydrochloride (Prodrug) Active_Barasertib Barasertib-HQPA (Active Drug) Barasertib->Active_Barasertib Plasma Conversion AuroraB Aurora B Kinase Active_Barasertib->AuroraB Inhibition HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates Spindle_Assembly Spindle Assembly Checkpoint AuroraB->Spindle_Assembly Regulates Cytokinesis Cytokinesis AuroraB->Cytokinesis Regulates Phospho_HistoneH3 Phosphorylated Histone H3 Spindle_Assembly->Cytokinesis Ensures Proper Polyploidy Polyploidy Cytokinesis->Polyploidy Failure leads to Apoptosis Apoptosis Polyploidy->Apoptosis Induces

Caption: Mechanism of action of this compound.

Stock_Solution_Workflow start Start weigh Weigh Barasertib dihydrochloride start->weigh add_dmso Add fresh, anhydrous DMSO weigh->add_dmso vortex Vortex add_dmso->vortex dissolve Dissolve check_clarity Is solution clear? dissolve->check_clarity No vortex->dissolve heat_sonicate Warm (37°C) or Sonicate heat_sonicate->vortex check_clarity->heat_sonicate No aliquot Aliquot into single-use vials check_clarity->aliquot Yes store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a Barasertib stock solution.

Troubleshooting_Logic start Solubility Issue: Cloudy/Insoluble check_dmso Is DMSO fresh and anhydrous? start->check_dmso use_fresh_dmso Use fresh, anhydrous DMSO check_dmso->use_fresh_dmso No warm Warm solution to 37°C? check_dmso->warm Yes use_fresh_dmso->start apply_heat Gently warm for 10-15 minutes warm->apply_heat No sonicate Sonicate solution? warm->sonicate Yes apply_heat->sonicate apply_sonication Sonicate for 5-10 minutes sonicate->apply_sonication No vortex Vortex thoroughly sonicate->vortex Yes apply_sonication->vortex recheck Is solution clear? vortex->recheck success Solution is ready recheck->success Yes contact_support Consider lower concentration or contact technical support recheck->contact_support No

Caption: Troubleshooting logic for solubility issues.

References

Technical Support Center: Optimizing Barasertib for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Barasertib (also known as AZD1152). Our goal is to help you optimize its concentration for in vivo efficacy and navigate potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is Barasertib and what is its mechanism of action?

Barasertib (AZD1152) is a potent and highly selective inhibitor of Aurora B kinase.[1][2] It is a prodrug that is rapidly converted in plasma to its active metabolite, Barasertib-HQPA (AZD2811).[3][4][5] Aurora B kinase is a key regulator of mitosis, specifically involved in chromosome alignment and segregation.[3] By inhibiting Aurora B, Barasertib disrupts cell division, leading to polyploidy (cells with more than the normal number of chromosome sets) and subsequent apoptosis (programmed cell death).[2][4][6]

Q2: What is the difference between Barasertib (AZD1152) and Barasertib-HQPA?

Barasertib (AZD1152) is the dihydrogen phosphate prodrug, which increases its solubility for administration. In vivo, it is rapidly converted by plasma phosphatases into the active, more potent moiety, Barasertib-HQPA.[3][7] For in vitro studies, Barasertib-HQPA is typically used, while for in vivo experiments, Barasertib is administered.[3][7]

Q3: In which cancer models has Barasertib shown in vivo efficacy?

Preclinical studies have demonstrated the in vivo anti-tumor activity of Barasertib in a variety of xenograft models, including:

  • Small-Cell Lung Cancer (SCLC)[3][8]

  • Acute Myeloid Leukemia (AML)[9][10]

  • Colon Cancer[2][4]

  • Lung Cancer[2][4]

  • Hematologic Tumors[2][4]

Q4: What are the common dose-limiting toxicities observed with Barasertib?

In both preclinical and clinical studies, the most common dose-limiting toxicity is myelosuppression, particularly neutropenia.[4][11][12] This is an on-target effect due to the role of Aurora B kinase in proliferating hematopoietic progenitor cells. Transient myelosuppression has been observed to be reversible upon cessation of treatment in preclinical models.[4]

Troubleshooting Guide

Issue 1: Suboptimal anti-tumor efficacy in vivo.

Potential Cause Troubleshooting Suggestion
Inadequate Dosing The concentration of Barasertib may be too low. Review published literature for effective dose ranges in similar tumor models. Doses in murine xenograft models have ranged from 10 to 150 mg/kg/day.[10][13] Consider a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.
Poor Bioavailability Ensure proper formulation and administration. Barasertib is a prodrug designed for parenteral administration. For intraperitoneal injections in mice, a common vehicle is 30% PEG400, 0.5% Tween80, and 5% Propylene glycol.[6]
Tumor Model Resistance The tumor model may be inherently resistant to Aurora B kinase inhibition. Consider assessing biomarkers that may correlate with sensitivity, such as cMYC amplification or high gene expression, which has been linked to Barasertib sensitivity in SCLC.[2][3][7]
Dosing Schedule The dosing schedule may not be optimal. Some studies have used intermittent dosing schedules (e.g., 5 days on, 2 days off) to allow for bone marrow recovery and potentially improve the therapeutic index.[3][7]

Issue 2: Excessive toxicity or weight loss in animal models.

Potential Cause Troubleshooting Suggestion
Dose is Too High The administered dose exceeds the MTD for the specific animal strain and tumor model. Reduce the dose or consider a dose de-escalation study. Monitor for signs of toxicity such as significant weight loss, lethargy, or ruffled fur.
Vehicle Toxicity The vehicle used for formulation may be causing toxicity. Administer a vehicle-only control group to assess for any adverse effects related to the formulation itself.
Cumulative Toxicity Continuous daily dosing may lead to cumulative toxicity. An intermittent dosing schedule might be better tolerated and allow for recovery between treatments.[3]

Data Presentation

Table 1: In Vitro Potency of Barasertib-HQPA

ParameterValueReference
Aurora B (IC50, cell-free) 0.37 nM[6]
Aurora A (IC50, cell-free) 1369 nM[3]
Selectivity (Aurora A / Aurora B) ~3700-fold[6]
IC50 in sensitive SCLC cell lines < 50 nM[3][7]
IC50 in AML cell lines 3-40 nM[9]

Table 2: Summary of In Vivo Barasertib Dosing in Murine Models

Tumor ModelDose RangeAdministration RouteDosing ScheduleOutcomeReference
SCLC (H841 xenograft) 50-100 mg/kg/dayIntraperitoneal5 days/week for 2 weeksTumor growth delay/regression[7][13]
AML (MOLM13 xenograft) 5 or 25 mg/kgIntraperitoneal4 times a week or every other daySuppressed tumor growth[10]
Colon, Lung, Hematologic Xenografts 10-150 mg/kg/dayNot specifiedNot specified55% to ≥100% tumor growth inhibition[4][13]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

  • Cell Culture and Implantation:

    • Culture the desired cancer cell line (e.g., SCLC line NCI-H841) under standard conditions.

    • Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 million cells) into the flank of athymic nude mice.[7]

  • Tumor Growth Monitoring and Randomization:

    • Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).

    • Randomize mice into treatment and control groups with comparable average tumor volumes.

  • Barasertib Formulation and Administration:

    • Prepare the vehicle solution (e.g., 30% PEG400, 0.5% Tween80, 5% Propylene glycol in water).[6]

    • Prepare Barasertib solution at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse, assuming 200 µL injection volume).

    • Administer Barasertib or vehicle via intraperitoneal injection according to the planned dosing schedule (e.g., daily for 5 consecutive days, followed by a 2-day rest, for 2 weeks).[7]

  • Efficacy and Toxicity Assessment:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor animal health daily for signs of toxicity.

    • At the end of the study, euthanize mice and excise tumors for further analysis (e.g., pharmacodynamics).

Visualizations

Barasertib_Mechanism_of_Action cluster_cell_cycle Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Metaphase->Anaphase Requires Aurora B for Spindle Assembly Checkpoint Telophase Telophase Anaphase->Telophase Barasertib Barasertib (Prodrug) Active_Metabolite Barasertib-HQPA (Active Inhibitor) Barasertib->Active_Metabolite Plasma Phosphatases AuroraB Aurora B Kinase Active_Metabolite->AuroraB HistoneH3 Histone H3 (Substrate) AuroraB->HistoneH3 Phosphorylation CellDivision Proper Cell Division Chromosome Chromosome Condensation & Segregation HistoneH3->Chromosome Chromosome->CellDivision Apoptosis Polyploidy & Apoptosis

Caption: Mechanism of action of Barasertib in disrupting mitosis.

InVivo_Workflow start Start: Tumor Cell Line culture Cell Culture start->culture implant Subcutaneous Implantation in Mice culture->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth randomize Randomization into Treatment Groups tumor_growth->randomize treat Treatment Administration (IP Injection) randomize->treat formulate Barasertib Formulation formulate->treat monitor Monitor Tumor Volume & Animal Weight treat->monitor monitor->treat Repeat Dosing Cycle endpoint Endpoint: Tumor Excision & Analysis monitor->endpoint

Caption: Experimental workflow for an in vivo xenograft study.

Troubleshooting_Logic start Suboptimal In Vivo Efficacy? check_dose Is Dose Adequate? start->check_dose check_schedule Is Dosing Schedule Optimal? check_dose->check_schedule Yes increase_dose Action: Increase Dose / MTD Study check_dose->increase_dose No check_biomarker Does Model Have Sensitivity Biomarkers? check_schedule->check_biomarker Yes change_schedule Action: Try Intermittent Dosing check_schedule->change_schedule No consider_model Consideration: Model May Be Resistant check_biomarker->consider_model No end Re-evaluate Efficacy check_biomarker->end Yes increase_dose->end change_schedule->end

Caption: Troubleshooting logic for suboptimal in vivo efficacy.

References

Troubleshooting Barasertib instability in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Barasertib, with a specific focus on addressing its instability in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is Barasertib and what is its mechanism of action?

Barasertib (also known as AZD1152) is a potent and selective inhibitor of Aurora B kinase.[1][2] It functions as a prodrug that is rapidly converted in plasma to its active metabolite, Barasertib-HQPA (AZD1152-HQPA).[3][4] Barasertib-HQPA competitively inhibits the ATP-binding pocket of Aurora B kinase, a key regulator of mitosis.[5] Inhibition of Aurora B leads to defects in chromosome segregation, cytokinesis failure, and ultimately induces apoptosis in proliferating cancer cells.[6][7]

Q2: What is the difference between Barasertib (AZD1152) and Barasertib-HQPA (AZD1152-HQPA)?

Barasertib (AZD1152) is the phosphate prodrug form, which enhances its solubility for administration. In biological systems, it is rapidly converted by phosphatases into the active form, Barasertib-HQPA (AZD1152-HQPA), which is responsible for the inhibition of Aurora B kinase.[3][4] For in vitro experiments, it is recommended to use the active form, Barasertib-HQPA.

Q3: What are the recommended storage conditions for Barasertib-HQPA?

For long-term storage, Barasertib-HQPA powder should be stored at -20°C.[8][9] Stock solutions in DMSO can be stored at -80°C for up to a year.[8] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Barasertib-HQPA Instability in Aqueous Solutions

This guide addresses common issues encountered when preparing and using Barasertib-HQPA in aqueous solutions for experimental assays.

Problem 1: Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer or cell culture medium.

  • Possible Cause 1: Low aqueous solubility. Barasertib-HQPA has poor solubility in water.[10][11] Direct dilution of a highly concentrated DMSO stock into an aqueous solution can cause the compound to crash out of solution.

    • Solution:

      • Use a stepwise dilution method. Instead of a single large dilution, perform serial dilutions of your DMSO stock in DMSO to a lower concentration before the final dilution into the aqueous buffer.

      • Ensure the final DMSO concentration is low. For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to minimize solvent toxicity.[12]

      • Pre-warm the aqueous medium. Warming the buffer or cell culture medium to 37°C before adding the Barasertib-HQPA solution may help improve solubility.

      • Vortex immediately after dilution. Ensure rapid and thorough mixing upon adding the compound to the aqueous solution to prevent localized high concentrations that can lead to precipitation.

  • Possible Cause 2: Incompatible buffer components. The composition of your aqueous buffer can influence the solubility of Barasertib-HQPA.

    • Solution:

      • Check the pH of your buffer. While Barasertib-HQPA is reported to be stable at pH 7.4, its solubility may decrease at different pH values.[13][14] If possible, adjust the buffer pH to be near neutral.

      • Avoid high salt concentrations. High concentrations of salts in the buffer can sometimes decrease the solubility of organic compounds. If permissible for your experiment, try reducing the salt concentration.

      • Consider the use of a solubilizing agent. For in vivo formulations, co-solvents like PEG300 and Tween 80 are often used.[15] While not always suitable for in vitro assays, for certain biochemical assays, a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) might aid solubility. However, this should be tested for compatibility with your specific assay.

Problem 2: Loss of compound activity over time in aqueous solution.

  • Possible Cause: Degradation of Barasertib-HQPA. Although reportedly stable for extended periods at pH 7.4, stability can be compromised under different conditions.

    • Solution:

      • Prepare fresh working solutions. It is best practice to prepare the final aqueous working solution of Barasertib-HQPA fresh for each experiment.[10]

      • Store aqueous solutions appropriately. If short-term storage is necessary, keep the solution at 4°C and protected from light. Avoid storing aqueous solutions for extended periods.

      • Monitor for color changes or precipitation. Any visible change in the solution may indicate degradation or precipitation, and the solution should be discarded.

Quantitative Data Summary

The following tables summarize the available quantitative data for Barasertib-HQPA.

Table 1: Solubility of Barasertib-HQPA

SolventSolubilityReference
DMSO≥ 22 mg/mL (43.34 mM)[10]
DMSO100 mg/mL (197.02 mM)[15]
Water< 0.1 mg/mL (insoluble)[10]
Ethanol3 mg/mL (5.91 mM)[8]

Table 2: In Vitro Potency of Barasertib-HQPA

TargetIC₅₀Assay ConditionsReference
Aurora B Kinase0.37 nMCell-free assay[9][11]
Aurora A Kinase1368 nMCell-free assay[9]
Hematopoietic Malignant Cell Lines3-40 nMCell proliferation assay[9]

Experimental Protocols

Protocol 1: Preparation of Barasertib-HQPA Stock and Working Solutions for Cell-Based Assays

  • Prepare a 10 mM stock solution in DMSO:

    • Weigh out the required amount of Barasertib-HQPA powder.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

    • Gently vortex or sonicate at room temperature until the compound is fully dissolved.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -80°C.

  • Prepare an intermediate dilution in DMSO (optional but recommended):

    • Thaw a vial of the 10 mM stock solution.

    • Dilute the 10 mM stock solution in DMSO to a lower concentration (e.g., 1 mM).

  • Prepare the final working solution in cell culture medium:

    • Pre-warm the cell culture medium to 37°C.

    • Add the required volume of the DMSO stock (or intermediate dilution) to the pre-warmed medium to achieve the desired final concentration. The final DMSO concentration should not exceed 0.5%.

    • Immediately vortex the solution gently to ensure thorough mixing.

    • Use the freshly prepared working solution for your experiment without delay.

Protocol 2: Assessing the Stability of Barasertib-HQPA in an Aqueous Buffer

  • Prepare a working solution of Barasertib-HQPA in the aqueous buffer of interest at the desired concentration.

  • Divide the solution into several aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Store the aliquots under the desired experimental conditions (e.g., room temperature, 37°C).

  • At each time point, analyze an aliquot for the concentration of intact Barasertib-HQPA using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Plot the concentration of Barasertib-HQPA versus time to determine the stability profile.

Visualizations

AuroraB_Pathway cluster_mitosis Mitosis cluster_CPC Chromosomal Passenger Complex (CPC) Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Aurora_B Aurora_B INCENP INCENP Aurora_B->INCENP Survivin Survivin Aurora_B->Survivin Borealin Borealin Aurora_B->Borealin Histone_H3 Histone_H3 Aurora_B->Histone_H3 Phosphorylates (Ser10) Kinetochore_Microtubules Kinetochore_Microtubules Aurora_B->Kinetochore_Microtubules Ensures proper attachment Centralspindlin Centralspindlin Aurora_B->Centralspindlin Phosphorylates Chromosome_Condensation Chromosome_Condensation Histone_H3->Chromosome_Condensation Chromosome_Condensation->Metaphase Chromosome_Segregation Chromosome_Segregation Kinetochore_Microtubules->Chromosome_Segregation Chromosome_Segregation->Anaphase Cytokinesis_Furrow Cytokinesis_Furrow Centralspindlin->Cytokinesis_Furrow Cytokinesis_Furrow->Cytokinesis Barasertib Barasertib Barasertib->Aurora_B Inhibits

Caption: Aurora B kinase signaling pathway and the inhibitory action of Barasertib.

Troubleshooting_Workflow Start Start Precipitation_Observed Precipitation_Observed Start->Precipitation_Observed Stepwise_Dilution Use Stepwise Dilution Precipitation_Observed->Stepwise_Dilution Yes Solution_Stable Solution_Stable Precipitation_Observed->Solution_Stable No Low_DMSO_Conc Ensure Final DMSO < 0.5% Stepwise_Dilution->Low_DMSO_Conc Prewarm_Medium Pre-warm Aqueous Medium Low_DMSO_Conc->Prewarm_Medium Vortex_Immediately Vortex Immediately Prewarm_Medium->Vortex_Immediately Check_pH Check Buffer pH Vortex_Immediately->Check_pH Check_Salt Evaluate Salt Concentration Check_pH->Check_Salt Consider_Solubilizer Consider Solubilizing Agent (Assay Dependent) Check_Salt->Consider_Solubilizer Consider_Solubilizer->Solution_Stable

Caption: Troubleshooting workflow for Barasertib-HQPA precipitation in aqueous solutions.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Prepare_Stock Prepare 10 mM Stock in DMSO Store_Stock Aliquot and Store at -80°C Prepare_Stock->Store_Stock Prepare_Working Prepare Fresh Working Solution in Aqueous Buffer Store_Stock->Prepare_Working Treat_Cells Treat Cells/Perform Assay Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Data_Acquisition Acquire Data Incubate->Data_Acquisition Analyze_Results Analyze and Interpret Results Data_Acquisition->Analyze_Results

Caption: General experimental workflow for using Barasertib-HQPA in in vitro assays.

References

Technical Support Center: Managing Barasertib-Induced Neutropenia in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing neutropenia as a side effect in animal studies involving the Aurora B kinase inhibitor, Barasertib (AZD1152).

Frequently Asked Questions (FAQs)

Q1: What is Barasertib and how does it work?

Barasertib (AZD1152) is a potent and selective inhibitor of Aurora B kinase.[1][2] It is a pro-drug that is rapidly converted in plasma to its active moiety, AZD1152-HQPA.[1] Aurora B kinase is a critical regulator of mitosis, playing a key role in chromosome segregation and cytokinesis.[3] By inhibiting Aurora B, Barasertib disrupts cell division, leading to apoptosis in rapidly proliferating cells, which is the basis of its anti-tumor activity.[1][2]

Q2: Why is neutropenia a common side effect of Barasertib in animal studies?

Neutropenia, a reduction in the number of neutrophils, is the most frequent and dose-limiting toxicity of Barasertib.[4] This occurs because neutrophils and their progenitor cells in the bone marrow are rapidly dividing. Barasertib's mechanism of inhibiting mitosis affects these healthy hematopoietic cells in addition to cancer cells.[2] Preclinical studies in animal models have consistently shown that Barasertib can cause a transient and reversible myelosuppression, including neutropenia.[1][2]

Q3: What are the typical signs of neutropenia in research animals?

In animal models, neutropenia itself may not present with obvious clinical signs. However, severely neutropenic animals are immunocompromised and at an increased risk of opportunistic infections. Therefore, researchers should be vigilant for signs of infection, which may include:

  • Lethargy and ruffled fur

  • Hunched posture

  • Weight loss or loss of appetite

  • Labored breathing

  • Diarrhea

  • Any signs of localized infection at injection or surgical sites

Q4: Is Barasertib-induced neutropenia in animal models reversible?

Yes, preclinical data indicates that the myelosuppression, including neutropenia, induced by Barasertib is transient and fully reversible upon cessation of treatment.[1][2]

Q5: Can Granulocyte-Colony Stimulating Factor (G-CSF) be used to manage Barasertib-induced neutropenia in animal studies?

Yes, G-CSF is a supportive care agent that can be used to stimulate the production of neutrophils and can be effective in managing drug-induced neutropenia in animal models. The decision to use G-CSF should be based on the severity of neutropenia and the experimental goals.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly severe or prolonged neutropenia - Dose of Barasertib is too high for the specific animal strain or model.- Individual animal sensitivity.- Error in drug formulation or administration.- Review and verify the dosing calculations and administration protocol.- Consider a dose reduction in subsequent cohorts.- Increase the frequency of hematological monitoring.- Consult with a veterinarian for supportive care options.
Signs of infection in neutropenic animals (e.g., lethargy, weight loss) - Compromised immune system due to severe neutropenia leading to opportunistic infections.- Immediately consult with a veterinarian for diagnosis and treatment, which may include broad-spectrum antibiotics.- Isolate the affected animal if possible.- Review and enhance aseptic techniques for all procedures.- Consider prophylactic antibiotic administration in future cohorts if severe neutropenia is anticipated.
High variability in neutrophil counts between animals in the same treatment group - Inconsistent drug administration (e.g., variable injection volumes).- Differences in individual animal metabolism or health status.- Technical variability in blood sample collection or analysis.- Ensure precise and consistent drug administration techniques.- Standardize blood sampling procedures.- Ensure all animals are healthy and of a consistent age and weight at the start of the study.
Difficulty in obtaining accurate blood counts - Insufficient blood volume collected.- Clotting of blood samples.- Issues with the hematology analyzer.- Ensure proper blood collection techniques to obtain adequate volume without causing undue stress to the animal.- Use appropriate anticoagulant-coated tubes and ensure proper mixing.- Calibrate and maintain the hematology analyzer according to the manufacturer's instructions.

Data Presentation: Hematological Effects of Barasertib in a Murine Xenograft Model (Representative Data)

The following table summarizes representative quantitative data on the hematological effects of Barasertib in a murine xenograft model. Note: This is a representative table based on findings from preclinical studies; actual values may vary depending on the specific experimental conditions.

Parameter Vehicle Control (Day 7) Barasertib (25 mg/kg, i.p., Q1Dx4) - Day 5 (Nadir) Barasertib (25 mg/kg, i.p., Q1Dx4) - Day 14 (Recovery)
Absolute Neutrophil Count (ANC) (x 10³/µL) 1.5 ± 0.30.2 ± 0.11.3 ± 0.4
White Blood Cell (WBC) Count (x 10³/µL) 6.8 ± 1.21.5 ± 0.56.5 ± 1.5
Platelet Count (x 10³/µL) 950 ± 150450 ± 100900 ± 120
Hemoglobin (g/dL) 13.5 ± 1.012.0 ± 0.813.2 ± 0.9

Experimental Protocols

Protocol 1: Monitoring of Barasertib-Induced Neutropenia in a Murine Model
  • Animal Model: Female athymic nude mice (6-8 weeks old) bearing human tumor xenografts.

  • Barasertib Formulation and Administration:

    • Prepare Barasertib (AZD1152) in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer Barasertib intraperitoneally (i.p.) or via a desired route at the predetermined dose and schedule (e.g., 25 mg/kg, once daily for 4 days).

  • Blood Sampling:

    • Collect a baseline blood sample (approx. 50-100 µL) from each animal via a suitable method (e.g., submandibular or saphenous vein) prior to the first dose.

    • Collect subsequent blood samples at predetermined time points to capture the neutrophil nadir and recovery. Recommended time points include: Day 3, Day 5 (anticipated nadir), Day 7, Day 10, and Day 14 post-initiation of treatment.

  • Hematological Analysis:

    • Collect blood into EDTA-coated microtubes to prevent clotting.

    • Perform a complete blood count (CBC) using a calibrated automated hematology analyzer validated for murine samples.

    • Pay close attention to the absolute neutrophil count (ANC), white blood cell (WBC) count, platelet count, and hemoglobin levels.

  • Clinical Monitoring:

    • Monitor animals daily for clinical signs of toxicity and infection (as listed in the FAQs).

    • Record body weight at least three times per week.

Protocol 2: Management of Severe Neutropenia with G-CSF in a Murine Model
  • Initiation Criteria:

    • Initiate G-CSF treatment when the Absolute Neutrophil Count (ANC) falls below a predetermined critical threshold (e.g., < 0.5 x 10³/µL).

  • G-CSF Formulation and Administration:

    • Reconstitute recombinant murine G-CSF (e.g., Filgrastim) according to the manufacturer's instructions.

    • Administer G-CSF subcutaneously (s.c.) at a typical dose of 5-10 µg/kg once daily.

  • Monitoring during G-CSF Treatment:

    • Continue daily clinical monitoring.

    • Perform hematological analysis every 2-3 days to monitor the recovery of neutrophil counts.

  • Discontinuation Criteria:

    • Discontinue G-CSF administration once the ANC has recovered to a safe level (e.g., > 1.0 x 10³/µL) for at least two consecutive measurements.

Visualizations

Signaling Pathway of Barasertib Action

Barasertib_Mechanism cluster_cell_cycle Mitosis cluster_cpc Chromosomal Passenger Complex (CPC) Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Aurora_B Aurora B Kinase Aurora_B->Metaphase Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylates Spindle_Checkpoint Spindle Assembly Checkpoint Aurora_B->Spindle_Checkpoint Regulates INCENP INCENP Survivin Survivin Borealin Borealin Barasertib Barasertib (AZD1152) (Pro-drug) Active_Metabolite AZD1152-HQPA (Active Metabolite) Barasertib->Active_Metabolite Plasma phosphatases Active_Metabolite->Aurora_B Inhibition Mitotic_Arrest Mitotic Arrest & Endoreduplication Active_Metabolite->Mitotic_Arrest Phospho_H3 Phosphorylated Histone H3 Histone_H3->Phospho_H3 Chromosome_Condensation Chromosome Condensation & Segregation Phospho_H3->Chromosome_Condensation Spindle_Checkpoint->Anaphase Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Neutropenia Neutropenia Apoptosis->Neutropenia in Hematopoietic Progenitors Neutrophil_Progenitor Neutrophil Progenitor Cell Neutrophil_Progenitor->Mitotic_Arrest Targeted by Barasertib

Caption: Mechanism of Barasertib-induced neutropenia.

Experimental Workflow for Managing Neutropenia

Workflow_Managing_Neutropenia cluster_study_initiation Study Initiation cluster_monitoring Monitoring Phase cluster_intervention Intervention Start Start of Barasertib Animal Study Baseline_Blood Collect Baseline Blood Sample (Day 0) Start->Baseline_Blood Barasertib_Admin Administer Barasertib (as per protocol) Baseline_Blood->Barasertib_Admin Monitor_Health Daily Clinical Monitoring Barasertib_Admin->Monitor_Health Blood_Sampling Periodic Blood Sampling (e.g., D3, D5, D7) Monitor_Health->Blood_Sampling Hematology Perform CBC Analysis Blood_Sampling->Hematology Decision_Neutropenia Is ANC < Threshold (e.g., 0.5 x 10³/µL)? Hematology->Decision_Neutropenia GCSF_Admin Administer G-CSF (e.g., 5-10 µg/kg, s.c.) Decision_Neutropenia->GCSF_Admin Yes Continue_Monitoring Continue Routine Monitoring Decision_Neutropenia->Continue_Monitoring No Monitor_Recovery Monitor ANC Recovery GCSF_Admin->Monitor_Recovery Decision_Recovery Has ANC Recovered? Monitor_Recovery->Decision_Recovery Decision_Recovery->GCSF_Admin No Decision_Recovery->Continue_Monitoring Yes Continue_Monitoring->Blood_Sampling End End of Study Continue_Monitoring->End

Caption: Workflow for monitoring and managing neutropenia.

Logical Relationship for Troubleshooting Severe Neutropenia

Troubleshooting_Neutropenia cluster_causes Potential Causes cluster_actions Immediate Actions cluster_future Future Considerations Observation Observation: Severe Neutropenia (ANC < 0.5 x 10³/µL) Dose High Barasertib Dose Observation->Dose Sensitivity Animal Strain/ Individual Sensitivity Observation->Sensitivity Error Dosing/Formulation Error Observation->Error Vet_Consult Consult Veterinarian Observation->Vet_Consult Increase_Monitoring Increase Monitoring Frequency Observation->Increase_Monitoring Dose_Adjust Dose Reduction/ Schedule Modification Dose->Dose_Adjust Sensitivity->Dose_Adjust Review_Protocol Review and Refine Experimental Protocol Error->Review_Protocol Supportive_Care Provide Supportive Care (e.g., Antibiotics, Fluids) Vet_Consult->Supportive_Care Prophylaxis Consider Prophylactic G-CSF or Antibiotics Vet_Consult->Prophylaxis

Caption: Troubleshooting logic for severe neutropenia.

References

Why is my Barasertib experiment not showing apoptosis?

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Barasertib (also known as AZD1152). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding their experiments with this potent and selective Aurora B kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Barasertib?

Barasertib is a prodrug that is rapidly converted in plasma to its active form, Barasertib-hQPA (AZD1152-HQPA).[1] This active compound is a highly selective and potent inhibitor of Aurora B kinase, a key regulator of mitosis.[2][3][4] By inhibiting Aurora B, Barasertib disrupts chromosome alignment and segregation, leading to failed cell division (cytokinesis).[1][5] This typically results in the formation of polyploid cells, which can then undergo cell death through apoptosis or mitotic catastrophe.[2][6][7][8]

Q2: How does Barasertib induce apoptosis?

Barasertib-induced apoptosis is often a consequence of mitotic catastrophe.[6] The primary mechanism involves the intrinsic or mitochondrial apoptotic pathway.[6] In some cell types, this is dependent on the pro-apoptotic proteins Bax and Bak.[6] The process can also be characterized by the activation of caspases, such as caspase-3, and the cleavage of substrates like PARP.[7][9]

Q3: Is apoptosis the only outcome of Barasertib treatment?

No. Besides apoptosis, treatment with Barasertib can lead to other cell fates, including senescence (a state of irreversible growth arrest) and the formation of viable polyploid cells.[6][7] The specific outcome can be dependent on the cell type, the concentration of the drug, and the duration of exposure.

Q4: Which form of the drug should I use for in vitro experiments: Barasertib (AZD1152) or Barasertib-hQPA (AZD1152-HQPA)?

For in vitro cellular assays, it is often preferable to use the active metabolite, Barasertib-hQPA, as the conversion of the prodrug Barasertib may be limited in cell culture conditions compared to in vivo plasma.[1]

Troubleshooting Guide: Why is my Barasertib experiment not showing apoptosis?

If you are not observing the expected apoptotic effects in your experiments with Barasertib, consider the following potential issues and troubleshooting steps.

Issue 1: Suboptimal Drug Concentration or Exposure Time

The induction of apoptosis by Barasertib is both dose- and time-dependent.[10][11]

Troubleshooting Steps:

  • Review Literature: Compare your experimental concentrations and incubation times with published studies using similar cell lines.

  • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of Barasertib-hQPA for your specific cell line.

  • Time-Course Experiment: Extend the incubation time. Apoptosis may be a delayed effect that occurs after cells have undergone one or more rounds of aberrant mitosis.[11]

Issue 2: Cell Line-Specific Resistance or Insensitivity

Not all cell lines are equally sensitive to Barasertib.[11]

Troubleshooting Steps:

  • Positive Control Cell Line: Use a cell line known to be sensitive to Barasertib-induced apoptosis (e.g., certain AML or colorectal cancer cell lines) as a positive control.[10][11]

  • Assess Cell Line Characteristics:

    • p53 Status: The p53 status of your cell line may influence its response to mitotic inhibitors.[10]

    • MYC Amplification: For certain cancers like small-cell lung cancer, sensitivity to Barasertib has been correlated with cMYC amplification.[5][12][13]

  • Consider Alternative Endpoints: Your cells may be undergoing senescence or becoming polyploid instead of apoptotic.[6] Assess these alternative phenotypes using appropriate assays (e.g., senescence-associated β-galactosidase staining, cell cycle analysis for >4N DNA content).

Issue 3: Issues with Experimental Protocol and Reagents

The technical details of your experiment can significantly impact the outcome.

Troubleshooting Steps:

  • Apoptosis Assay: Use multiple methods to detect apoptosis. For example, combine Annexin V/Propidium Iodide staining with a functional assay like caspase-3/7 activity or PARP cleavage analysis by Western blot.[6][9]

  • Drug Preparation and Storage:

    • Barasertib-hQPA is typically dissolved in DMSO. Use fresh, high-quality DMSO as moisture can reduce solubility.[14]

    • Prepare fresh dilutions of the drug for each experiment from a frozen stock solution.

  • Confirm Target Engagement: Verify that Barasertib is inhibiting its target, Aurora B kinase, in your cells. A common method is to measure the phosphorylation of Histone H3 at Serine 10 (pHH3), a direct substrate of Aurora B. A decrease in pHH3 levels indicates target engagement.[12]

Data Presentation

Table 1: Reported IC50 Values for Barasertib-hQPA in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
NCI-H929Multiple Myeloma~10-100[6]
MOLM13Acute Myeloid Leukemia~3-10[10]
Colo205Colorectal Cancer<15[11]
HCT-116Colorectal Cancer<15[11]
SW620Colorectal Cancer<15[11]
RKOColorectal Cancer<15[11]
SCLC Lines (sensitive)Small-Cell Lung Cancer<50[12]

Note: IC50 values can vary depending on the assay and experimental conditions.

Experimental Protocols

Protocol 1: Induction and Measurement of Apoptosis by Annexin V Staining
  • Cell Seeding: Seed cells (e.g., 1.5–3 x 10^5 cells/mL) in 24- or 48-well plates.[6]

  • Treatment: Treat cells with a range of concentrations of Barasertib-hQPA (e.g., 1 nM to 1 µM) or a vehicle control (e.g., DMSO).[10]

  • Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).[6]

  • Harvesting: Harvest the cells, including any floating cells in the supernatant.

  • Staining: Wash the cells with PBS and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells will be Annexin V-negative and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.[6]

Protocol 2: Assessment of Target Engagement by Phospho-Histone H3 (Ser10) Staining
  • Cell Treatment: Treat cells with Barasertib-hQPA at the desired concentrations for a short duration (e.g., 3 hours).[10] To increase the mitotic population for easier analysis, you can pre-treat cells with a mitotic arresting agent like paclitaxel for 24 hours before adding Barasertib.[12]

  • Fixation and Permeabilization: Harvest and fix the cells (e.g., with formaldehyde), then permeabilize them (e.g., with methanol or saponin) to allow antibody entry.

  • Staining: Stain the cells with a fluorescently-labeled antibody specific for phosphorylated Histone H3 at Serine 10.

  • Analysis: Analyze the cells by flow cytometry to quantify the percentage of pHH3-positive cells. A decrease in the pHH3 signal in Barasertib-treated cells compared to the control indicates successful inhibition of Aurora B kinase.[10][12]

Visualizations

Barasertib_Pathway cluster_0 Cellular Entry and Activation cluster_1 Mitosis cluster_2 Cellular Outcomes Barasertib Barasertib (Prodrug) Active_Metabolite Barasertib-hQPA (Active) Barasertib->Active_Metabolite Phosphatase cleavage (in plasma) AuroraB Aurora B Kinase Active_Metabolite->AuroraB Inhibits HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates (p-H3 Ser10) Cytokinesis Cytokinesis AuroraB->Cytokinesis Regulates Mitotic_Catastrophe Mitotic Catastrophe CPC Chromosomal Passenger Complex CPC->AuroraB Activates Polyploidy Polyploidy Cytokinesis->Polyploidy Failure leads to Polyploidy->Mitotic_Catastrophe Senescence Senescence Polyploidy->Senescence Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: Mechanism of Action of Barasertib.

Troubleshooting_Workflow cluster_protocol Protocol & Reagent Check cluster_experimental Experimental Conditions cluster_biology Biological Factors Start No Apoptosis Observed in Barasertib Experiment Check_Drug Verify Drug: - Active form (hQPA)? - Fresh prep? Stored correctly? Start->Check_Drug Check_Assay Verify Apoptosis Assay: - Using multiple methods? - Positive control included? Start->Check_Assay Check_Dose_Time Optimize Dose & Time: - Perform dose-response curve - Extend incubation time Check_Drug->Check_Dose_Time Check_Assay->Check_Dose_Time Check_Target Confirm Target Engagement: - Measure p-Histone H3 (Ser10) - Expect decrease Check_Dose_Time->Check_Target Check_Cell_Line Assess Cell Line: - Known resistance? - Check p53 / MYC status Check_Target->Check_Cell_Line Check_Other_Fates Investigate Alternative Fates: - Senescence? - Polyploidy? Check_Cell_Line->Check_Other_Fates Result Apoptosis Detected or Alternative Phenotype Confirmed Check_Other_Fates->Result

Caption: Troubleshooting workflow for Barasertib experiments.

References

Technical Support Center: Minimizing Barasertib-Induced Toxicity In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Barasertib-induced toxicity in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is Barasertib and how does it work?

A1: Barasertib (AZD1152) is a potent and selective inhibitor of Aurora B kinase. It is a prodrug that is rapidly converted to its active metabolite, AZD1152-HQPA, in plasma. Aurora B kinase is a key regulator of mitosis, playing crucial roles in chromosome condensation, alignment, and segregation, as well as in cytokinesis. By inhibiting Aurora B, Barasertib disrupts these mitotic processes, leading to polyploidy (cells with more than the normal number of chromosome sets) and ultimately mitotic catastrophe and apoptosis (programmed cell death) in cancer cells.

Q2: What are the most common toxicities observed with Barasertib in vivo?

A2: The most frequently reported in vivo toxicities associated with Barasertib administration are primarily hematological and gastrointestinal. These include:

  • Myelosuppression , particularly neutropenia (a decrease in neutrophils, a type of white blood cell), is the most common dose-limiting toxicity.[1][2]

  • Stomatitis (inflammation of the mouth and lips) and mucositis (inflammation of the mucous membranes lining the digestive tract) are also significant dose-limiting toxicities.[3]

  • Febrile neutropenia (neutropenia accompanied by fever) is a serious adverse event that can occur.[2][3]

  • Other reported adverse events include nausea, diarrhea, and fatigue.[1][2]

Q3: How can I minimize Barasertib-induced toxicities in my animal models?

A3: Several strategies can be employed to mitigate Barasertib-induced toxicities in vivo:

  • Dose Optimization: Titrate Barasertib to the lowest effective dose. The therapeutic window for Barasertib is narrow, and finding the optimal balance between efficacy and toxicity is crucial.

  • Intermittent Dosing Schedules: Instead of continuous administration, consider intermittent dosing regimens. This can allow for the recovery of healthy tissues, particularly the bone marrow, between treatments.[4]

  • Nanoparticle Formulation: Utilizing a nanoparticle formulation of the active metabolite of Barasertib (AZD2811) has been shown to increase drug accumulation in tumors while minimizing exposure to healthy tissues like the bone marrow. This can lead to improved efficacy and reduced toxicity.[4][5]

  • Combination Therapies: Combining Barasertib with other anti-cancer agents at lower doses may enhance anti-tumor activity while minimizing overlapping toxicities. For instance, combination with paclitaxel has shown promise.

  • Supportive Care: Implement supportive care measures for your animal models, such as providing soft food to alleviate discomfort from stomatitis and closely monitoring for signs of infection, especially during periods of expected neutropenia.

Troubleshooting Guides

Issue 1: Significant Body Weight Loss in Experimental Animals
  • Possible Cause: This is a common sign of systemic toxicity, which could be due to the dose of Barasertib being too high, or the development of severe mucositis leading to reduced food and water intake.

  • Troubleshooting Steps:

    • Monitor Food and Water Consumption: Quantify daily intake to determine if anorexia is the primary cause.

    • Assess for Stomatitis/Mucositis: Visually inspect the oral cavity for signs of inflammation, ulceration, or erythema. Use a scoring system to quantify the severity (see Experimental Protocols section).

    • Dose Reduction: If significant weight loss (e.g., >15-20% of initial body weight) is observed, consider reducing the dose of Barasertib in subsequent cohorts.

    • Provide Supportive Care: Switch to a soft, palatable diet or liquid nutritional supplements to encourage intake. Ensure easy access to water.

    • Intermittent Dosing: If not already in use, switch to an intermittent dosing schedule to allow for recovery between treatments.

Issue 2: Unexpected Animal Mortality
  • Possible Cause: Unexpected deaths could be due to severe myelosuppression leading to systemic infection (sepsis) or other severe, unmonitored toxicities. In some preclinical studies, tumor-unrelated deaths have been noted, potentially due to side effects like anemia or intestinal ileus.[6]

  • Troubleshooting Steps:

    • Perform Necropsy: If possible, perform a gross necropsy to identify potential causes of death, paying close to attention to signs of infection, hemorrhage, or gastrointestinal distress.

    • Monitor Hematological Parameters: In a satellite group of animals, perform complete blood counts (CBCs) at baseline and at regular intervals post-treatment to monitor for severe neutropenia, thrombocytopenia, and anemia.

    • Prophylactic Antibiotics: If severe neutropenia is anticipated or observed, consult with your institution's veterinary staff about the possibility of administering prophylactic broad-spectrum antibiotics.

    • Refine Dosing and Schedule: A high mortality rate is a strong indicator that the dose and/or schedule is too aggressive. Consider significant dose reductions or longer recovery periods between doses.

Issue 3: Inconsistent Anti-Tumor Efficacy
  • Possible Cause: Variability in tumor response can be due to issues with drug formulation and administration, tumor model heterogeneity, or the development of resistance.

  • Troubleshooting Steps:

    • Verify Drug Formulation: Ensure Barasertib is properly solubilized and administered consistently. Prepare fresh solutions as recommended.

    • Confirm Route of Administration: Ensure the intended route of administration (e.g., intravenous, intraperitoneal) is being performed correctly and consistently for all animals.

    • Tumor Burden at Treatment Start: Initiate treatment when tumors have reached a consistent, pre-defined size across all animals to minimize variability.

    • Assess Target Engagement: In a subset of tumors, you can measure the phosphorylation of histone H3, a direct downstream target of Aurora B kinase, to confirm that Barasertib is hitting its target. A reduction in phospho-histone H3 levels indicates target engagement.

    • Consider Tumor Heterogeneity: If using patient-derived xenograft (PDX) models, be aware that inherent tumor heterogeneity can lead to variable responses.

Data Presentation

Table 1: In Vivo Efficacy of Barasertib in a Small Cell Lung Cancer (SCLC) Xenograft Model (H841)

Treatment GroupDosing ScheduleMean Tumor Volume (Day 34)Tumor Growth InhibitionObservations
Control (Vehicle)N/ANot specifiedN/ATumors grew progressively.
Barasertib 50 mg/kg5 days/week for 2 weeksNot specifiedSignificant tumor growth delay (p=0.011)Tumor regrowth observed after treatment cessation.[5]
Barasertib 100 mg/kg5 days/week for 2 weeksNot specifiedTumor regression observed.No deleterious effects on body weight were noted at either dose.[5]

Table 2: In Vivo Efficacy of Barasertib in Colorectal Cancer (CRC) Xenograft Models

Xenograft ModelDosing ScheduleTumor Growth Inhibitionp-value
SW620150 mg/kg/day (48h continuous s.c. infusion)79%<0.001
HCT116150 mg/kg/day (48h continuous s.c. infusion)60%<0.001
Colo205150 mg/kg/day (48h continuous s.c. infusion)81%<0.05
SW62025 mg/kg/day (once daily i.p. for 4 days)Significant antitumor response<0.05

Data adapted from a study on the antitumor efficacy of Barasertib in preclinical mouse models of gastrointestinal neoplasia.[7]

Table 3: Clinically Determined Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs) of Barasertib

Patient PopulationDosing ScheduleMTDDLTsReference
Advanced Solid Tumors48-h continuous infusion every 14 days of a 28-day cycle150 mgNeutropenia[1]
Advanced Solid TumorsTwo 2-h infusions on consecutive days every 14 days of a 28-day cycle220 mg (110 mg/day)Neutropenia[1]
Advanced Acute Myeloid Leukemia (AML)Continuous 7-day infusion every 21 days1200 mgStomatitis/Mucosal inflammation[3]
Elderly AML (in combination with low-dose cytosine arabinoside)7-day continuous intravenous infusion in 28-day cycles1000 mgStomatitis/Mucositis[2]

Experimental Protocols

Protocol 1: Monitoring and Scoring of Stomatitis in Mice

This protocol is adapted from scoring systems used for chemotherapy-induced mucositis.

  • Frequency of Observation: Visually inspect the oral cavity of each mouse daily, starting from the first day of Barasertib administration.

  • Scoring System:

    • Score 0: Normal oral mucosa. No signs of inflammation or irritation.

    • Score 1: Slight erythema (redness) and swelling of the oral mucosa.

    • Score 2: Moderate erythema, swelling, and small, scattered ulcerations.

    • Score 3: Severe erythema and edema, with extensive ulcerations.

    • Score 4: Very severe, coalescing ulcers with bleeding. Animal is unable to eat or drink.

  • Intervention: If a score of 3 or higher is reached, provide supportive care with soft, palatable food and consult with veterinary staff. Euthanasia may be required for animals with a score of 4, based on institutional guidelines.

Protocol 2: Monitoring for Neutropenia
  • Blood Collection: Collect a small volume of blood (e.g., 20-50 µL) from the tail vein or saphenous vein at baseline (before treatment) and at selected time points post-treatment. The nadir (lowest point) of neutrophil counts typically occurs 5-7 days after administration of myelosuppressive agents, so sampling around this time is critical. A follow-up sample at 10-14 days can monitor for recovery.

  • Complete Blood Count (CBC): Analyze the blood samples using an automated hematology analyzer calibrated for mouse blood to obtain absolute neutrophil counts.

  • Grading of Neutropenia (example):

    • Grade 1 (Mild): Neutrophils < Lower Limit of Normal (LLN) - 1.5 x 10^9/L

    • Grade 2 (Moderate): Neutrophils < 1.5 - 1.0 x 10^9/L

    • Grade 3 (Severe): Neutrophils < 1.0 - 0.5 x 10^9/L

    • Grade 4 (Life-threatening): Neutrophils < 0.5 x 10^9/L

  • Action: If Grade 3 or 4 neutropenia is observed, increase the frequency of monitoring for signs of infection (e.g., lethargy, ruffled fur, hunched posture) and consider prophylactic antibiotics as per veterinary guidance.

Protocol 3: Assessment of Aurora B Kinase Inhibition in Tumor Xenografts
  • Tissue Collection: At a predetermined time point after Barasertib administration (e.g., 24 hours), euthanize a subset of animals and excise the tumors.

  • Western Blot Analysis:

    • Prepare protein lysates from the tumor tissue.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated Histone H3 at Serine 10 (pHH3 Ser10).

    • Use an antibody against total Histone H3 as a loading control.

    • A significant decrease in the pHH3 Ser10 signal in Barasertib-treated tumors compared to vehicle-treated controls confirms target engagement and inhibition of Aurora B kinase activity.

Mandatory Visualizations

Barasertib_Mechanism_of_Action cluster_0 Normal Mitosis cluster_1 Barasertib Intervention cluster_2 Consequences of Aurora B Inhibition Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis AuroraB Aurora B Kinase AuroraB->Cytokinesis Chromosome Condensation Chromosome Condensation AuroraB->Chromosome Condensation Spindle Assembly Checkpoint Spindle Assembly Checkpoint AuroraB->Spindle Assembly Checkpoint Barasertib Barasertib (AZD1152) Barasertib->AuroraB Inhibits Failed Chromosome Segregation Failed Chromosome Segregation Polyploidy Polyploidy Failed Chromosome Segregation->Polyploidy Mitotic Catastrophe Mitotic Catastrophe Polyploidy->Mitotic Catastrophe leads to Failed Cytokinesis Failed Cytokinesis Failed Cytokinesis->Polyploidy Apoptosis Apoptosis Mitotic Catastrophe->Apoptosis leads to

Caption: Mechanism of action of Barasertib in disrupting mitosis.

Experimental_Workflow start Start: Tumor Xenograft Implantation tumor_growth Allow Tumors to Reach Predetermined Size start->tumor_growth randomization Randomize Animals into Treatment Groups tumor_growth->randomization treatment Administer Barasertib or Vehicle (Optimized Dose & Schedule) randomization->treatment monitoring Daily Monitoring: - Body Weight - Clinical Signs - Stomatitis Score treatment->monitoring tumor_measurement Tumor Volume Measurement (e.g., 2-3 times/week) treatment->tumor_measurement blood_sampling Optional: Blood Sampling for CBC (Baseline, Nadir, Recovery) treatment->blood_sampling endpoint Endpoint Reached (Tumor size limit, study duration) monitoring->endpoint tumor_measurement->endpoint analysis Data Analysis: - Efficacy (Tumor Growth Inhibition) - Toxicity (Weight loss, CBC, Stomatitis) - PD (p-Histone H3) blood_sampling->analysis endpoint->analysis end End of Experiment analysis->end

Caption: General experimental workflow for in vivo Barasertib studies.

Caption: Logic diagram for troubleshooting common in vivo issues.

References

Navigating Barasertib's Preclinical Profile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical support center provides essential guidance on the preclinical application of Barasertib (AZD1152), a selective Aurora B kinase inhibitor. This resource offers troubleshooting advice and frequently asked questions to address common challenges encountered during in vitro and in vivo experiments, ensuring more robust and reliable study outcomes.

Barasertib is a prodrug that is rapidly converted in plasma to its active metabolite, Barasertib-HQPA (AZD2811).[1][2] This potent inhibitor disrupts mitotic progression by targeting Aurora B kinase, a key regulator of chromosome segregation and cytokinesis.[3][4] This targeted action leads to characteristic cellular effects such as the inhibition of histone H3 phosphorylation, endoreduplication (polyploidy), and ultimately, apoptosis in cancer cells.[1][2][5] While promising for its anti-tumor activity, understanding its dose-limiting toxicities is critical for successful preclinical development.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Barasertib?

A1: Barasertib is a selective inhibitor of Aurora B kinase.[1] Its active form, Barasertib-HQPA, competitively binds to the ATP-binding pocket of Aurora B, preventing the phosphorylation of its downstream substrates. This inhibition disrupts the proper alignment of chromosomes during mitosis, leading to mitotic catastrophe and apoptotic cell death in rapidly dividing cells.[4]

Q2: What are the expected phenotypic changes in cells treated with Barasertib?

A2: The hallmark cellular response to Barasertib treatment is the induction of polyploidy, where cells undergo DNA replication without cell division (cytokinesis).[2][4] This is a direct consequence of Aurora B inhibition. Researchers should also expect to observe a decrease in the phosphorylation of histone H3 on serine 10, a key substrate of Aurora B, which can be measured by flow cytometry or western blotting.[1][2] Ultimately, these cellular disruptions lead to apoptosis.[1][5]

Q3: What are the most common dose-limiting toxicities observed in preclinical models?

A3: The primary dose-limiting toxicity of Barasertib in preclinical animal models is myelosuppression, specifically neutropenia.[1][7] This is consistent with its mechanism of action, as hematopoietic progenitor cells are highly proliferative. However, preclinical studies have shown that this myelosuppression is often transient and reversible upon cessation of treatment.[1] Other potential toxicities can include gastrointestinal effects.[7][8]

Q4: How should I determine the optimal dose for my in vivo experiments?

A4: Dose-finding studies are crucial. Start with doses reported in the literature for similar tumor models (see table below) and perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. The MTD is the highest dose that does not cause unacceptable toxicity.[7][8] Pharmacodynamic markers, such as inhibition of histone H3 phosphorylation in tumor biopsies or surrogate tissues, can be used to confirm target engagement and guide dose selection.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High animal mortality or excessive weight loss The administered dose is above the maximum tolerated dose (MTD).Reduce the dose of Barasertib. Perform a dose-escalation study to determine the MTD in your specific model and strain. Consider intermittent dosing schedules to allow for recovery.
Lack of tumor growth inhibition Sub-optimal dosing, poor bioavailability, or drug resistance.Increase the dose, ensuring it remains below the MTD. Confirm target engagement by measuring pharmacodynamic markers (e.g., phospho-histone H3) in tumor tissue. If resistance is suspected, investigate the expression of Aurora B kinase and downstream signaling pathways.
Inconsistent results between animals Variability in drug administration, tumor implantation, or animal health.Ensure consistent and accurate drug administration techniques. Standardize tumor cell implantation procedures. Closely monitor animal health and exclude any outliers with pre-existing conditions. Increase the number of animals per group to improve statistical power.
Unexpected off-target effects Although Barasertib is highly selective for Aurora B, off-target effects can occur at high concentrations.Evaluate lower doses that still demonstrate efficacy. Characterize the unexpected toxicities through histopathology and clinical chemistry to understand the underlying mechanism.

Quantitative Data from Preclinical Studies

Animal Model Cancer Type Dose Administration Route Observed Effects Reference
Immunodeficient MiceHuman Colon, Lung, and Hematologic Tumor Xenografts10-150 mg/kg/dayNot SpecifiedPotent tumor growth inhibition (55% to ≥100%)[5]
Athymic Nude MiceSCLC Xenograft (H841)50 mg/kgNot SpecifiedTumor growth inhibition with regrowth after treatment cessation[9]
Athymic Nude MiceSCLC Xenograft (H841)100 mg/kgNot SpecifiedTumor regression[9]
Nude MiceColorectal Xenografts (SW620, Colo205, HCT116)150 mg/kg/day (48-h s.c. infusion)Subcutaneous infusionSignificant tumor growth inhibition[10]
ApcMin/+ MiceSpontaneous Intestinal Neoplasia25 mg/kg (Q1Dx4 each week for 3 weeks)Intraperitoneal injection39% reduction in macroadenoma number[10]

Experimental Protocols

In Vivo Tumor Growth Inhibition Study

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID).

  • Cell Line: Implant a human cancer cell line known to be sensitive to Aurora B inhibition (e.g., SW620 for colorectal cancer).

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Dosing: Once tumors reach a predetermined size, randomize mice into treatment and control groups. Administer Barasertib (or vehicle control) according to the desired dose and schedule (e.g., daily intraperitoneal injection or subcutaneous infusion).

  • Toxicity Monitoring: Monitor animal weight and overall health daily.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting for pharmacodynamic markers).

Pharmacodynamic (PD) Marker Analysis

  • Sample Collection: Collect tumor tissue and/or bone marrow from treated and control animals at various time points after Barasertib administration.

  • Tissue Processing: Process the tissues to extract protein lysates or prepare single-cell suspensions.

  • Western Blotting: Use western blotting to detect the levels of phosphorylated histone H3 (Ser10) in protein lysates. A decrease in the p-H3 signal in treated samples indicates target engagement.

  • Flow Cytometry: For single-cell suspensions, use intracellular staining with an antibody against phosphorylated histone H3 (Ser10) followed by flow cytometric analysis to quantify the percentage of p-H3 positive cells.

Visualizing the Pathway and Workflow

Barasertib_Mechanism_of_Action cluster_cell_cycle Mitosis cluster_pathway Aurora B Kinase Pathway cluster_outcome Cellular Outcome Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Polyploidy Polyploidy Metaphase->Polyploidy Failure of Cytokinesis Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Aurora_B_Kinase Aurora B Kinase Aurora_B_Kinase->Cytokinesis Required for Histone_H3 Histone H3 Aurora_B_Kinase->Histone_H3 Phosphorylates Phospho_Histone_H3 Phosphorylated Histone H3 (Ser10) Histone_H3->Phospho_Histone_H3 Phospho_Histone_H3->Metaphase Required for chromosome alignment Barasertib Barasertib Barasertib->Aurora_B_Kinase Inhibits Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: Mechanism of action of Barasertib.

Preclinical_Workflow Start Start Dose_Finding_Study Dose-Finding Study (MTD Determination) Start->Dose_Finding_Study Efficacy_Study Efficacy Study in Tumor Model Dose_Finding_Study->Efficacy_Study Inform Dose Selection PD_Marker_Analysis Pharmacodynamic Marker Analysis Efficacy_Study->PD_Marker_Analysis Toxicity_Assessment Toxicity Assessment Efficacy_Study->Toxicity_Assessment Data_Analysis Data Analysis and Interpretation PD_Marker_Analysis->Data_Analysis Toxicity_Assessment->Data_Analysis End End Data_Analysis->End

Caption: Preclinical experimental workflow for Barasertib.

References

Technical Support Center: Barasertib (AZD1152) Plasma Stability and -hQPA Conversion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on experiments related to the plasma stability of Barasertib (AZD1152) and its conversion to the active metabolite, Barasertib-hQPA (AZD1152-HQPA).

Frequently Asked Questions (FAQs)

Q1: What is the expected conversion rate of Barasertib to Barasertib-hQPA in human plasma?

Q2: How does the conversion rate of Barasertib differ between human, mouse, and rat plasma?

Significant differences in the conversion rate of Barasertib are expected between human, mouse, and rat plasma due to interspecies variations in plasma phosphatase activity. The types and activity levels of alkaline phosphatases, the enzymes responsible for this conversion, differ across these species. For instance, some studies suggest that the predominant alkaline phosphatase isoenzymes in rat and mouse plasma originate from different tissues, which can lead to different substrate specificities and catalytic efficiencies. Published data indicates that metabolites of Barasertib have been observed in human plasma that were not previously identified in rat or dog plasma, suggesting that these species may not be ideal models for the metabolic fate of Barasertib in humans.[1] Therefore, it is crucial to experimentally determine the conversion rate in the plasma of the specific species being used in preclinical studies.

Data Presentation

The following tables summarize the expected qualitative and quantitative data for Barasertib to Barasertib-hQPA conversion in different plasma types. Researchers should populate these tables with their experimentally determined values.

Table 1: In Vitro Conversion of Barasertib to Barasertib-hQPA in Different Plasma Types

Plasma TypeIncubation Temperature (°C)Half-life of Barasertib (t½, min)% Barasertib Remaining at 60 min
Human37[To be determined experimentally][To be determined experimentally]
Mouse37[To be determined experimentally][To be determined experimentally]
Rat37[To be determined experimentally][To be determined experimentally]

Table 2: Pharmacokinetic Parameters of Barasertib and Barasertib-hQPA in Human Plasma (in vivo)

CompoundGeometric Mean Plasma Concentration Ratio (hQPA:Barasertib)Terminal Elimination Half-life (t½, hours)
Barasertib-Not determinable (rapid clearance)[1]
Barasertib-hQPA~3~55.8 - 66.3[5]

Experimental Protocols

Detailed Methodology for Determining the In Vitro Conversion Rate of Barasertib to Barasertib-hQPA in Plasma

This protocol outlines a standard procedure for assessing the in vitro stability of Barasertib in plasma from different species.

1. Materials and Reagents:

  • Barasertib and Barasertib-hQPA analytical standards

  • Pooled plasma (human, mouse, rat) with appropriate anticoagulant (e.g., K2EDTA, Sodium Heparin)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Internal standard (IS) solution (a structurally similar, stable compound not present in the plasma matrix)

  • 96-well plates

  • Incubator capable of maintaining 37°C

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

2. Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis prep_stock Prepare Barasertib Stock (e.g., 10 mM in DMSO) prep_working Prepare Working Solution (e.g., 100 µM in ACN/water) prep_stock->prep_working thaw_plasma Thaw Plasma on Ice add_plasma Add Plasma to 96-well Plate thaw_plasma->add_plasma pre_incubate Pre-incubate Plate at 37°C for 5 min add_plasma->pre_incubate add_barasertib Spike Barasertib Working Solution (final conc. e.g., 1 µM) pre_incubate->add_barasertib incubate Incubate at 37°C with Shaking add_barasertib->incubate timepoints Aliquots at 0, 5, 15, 30, 60, 120 min incubate->timepoints quench Quench with Cold ACN containing IS timepoints->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms LC-MS/MS Analysis of Barasertib and Barasertib-hQPA transfer->lcms data Calculate Half-life and % Remaining lcms->data

Experimental workflow for in vitro plasma stability assay.

3. Detailed Steps:

  • Preparation:
  • Prepare a stock solution of Barasertib (e.g., 10 mM in DMSO).
  • From the stock, prepare a working solution (e.g., 100 µM in 50:50 acetonitrile:water).
  • Thaw frozen pooled plasma on ice. Once thawed, centrifuge to remove any cryoprecipitates.
  • Incubation:
  • In a 96-well plate, add a pre-determined volume of plasma to each well for the different time points.
  • Pre-incubate the plate at 37°C for 5 minutes.
  • Initiate the reaction by adding a small volume of the Barasertib working solution to each well to achieve the final desired concentration (e.g., 1 µM).
  • Incubate the plate at 37°C, preferably with gentle shaking.
  • Sampling and Quenching:
  • At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction by adding a quenching solution (e.g., 3 volumes of ice-cold acetonitrile containing the internal standard) to the respective wells. The 0-minute time point is quenched immediately after adding Barasertib.
  • Sample Processing and Analysis:
  • Seal the plate and vortex to ensure complete protein precipitation.
  • Centrifuge the plate to pellet the precipitated proteins.
  • Transfer the supernatant to a new 96-well plate for analysis.
  • Analyze the concentrations of Barasertib and Barasertib-hQPA in the supernatant using a validated LC-MS/MS method.
  • Data Analysis:
  • Calculate the percentage of Barasertib remaining at each time point relative to the 0-minute sample.
  • Plot the natural logarithm of the percentage of Barasertib remaining against time.
  • The slope of the linear regression of this plot gives the rate constant (k).
  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Troubleshooting Guides

Troubleshooting Common Issues in Barasertib Plasma Stability Assays

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicates - Inconsistent pipetting.- Incomplete mixing of plasma and compound.- Temperature fluctuations during incubation.- Inefficient protein precipitation.- Use calibrated pipettes and ensure proper technique.- Gently vortex or shake the plate after adding the compound.- Use a calibrated incubator and minimize opening the door.- Ensure the quenching solution volume and mixing are adequate.
No or very slow conversion of Barasertib - Low phosphatase activity in the plasma batch.- Incorrect incubation temperature.- Sub-optimal pH of the plasma.- Test a new batch of pooled plasma.- Verify the incubator temperature is at 37°C.- Ensure the plasma pH is within the physiological range (around 7.4).
Instantaneous conversion (all Barasertib gone at t=0) - Extremely high phosphatase activity in the plasma.- The "0-minute" time point is not truly zero.- Consider using a shorter initial time point (e.g., 1 or 2 minutes).- Prepare the quenching solution in the wells before adding the plasma-compound mix for the t=0 sample.
Poor peak shape (tailing, fronting) in LC-MS/MS - Interaction of the phosphate group of Barasertib with the metal components of the LC system.- Inappropriate mobile phase or column chemistry for polar, ionizable compounds.- Use a bio-inert or PEEK-lined LC system if available.- Consider using a mobile phase with a low concentration of a chelating agent like medronic acid, or use a column specifically designed for polar compounds.- Optimize the mobile phase pH.
Ion suppression or enhancement in MS detection - Co-elution of matrix components (e.g., phospholipids) with the analytes.- High salt concentration in the final sample.- Optimize the chromatographic separation to separate analytes from the bulk of the matrix.- Perform a more thorough sample clean-up (e.g., solid-phase extraction) instead of simple protein precipitation.- Ensure the mobile phase is compatible with ESI-MS.
Low recovery of analytes - Inefficient extraction from the protein pellet.- Adsorption of compounds to plasticware.- Vortex the sample thoroughly after adding the quenching solution.- Use low-binding polypropylene plates and pipette tips.

Signaling Pathway

Barasertib-hQPA is a potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis.

Aurora B Kinase Signaling Pathway and the Role of Barasertib-hQPA

Mechanism of action of Barasertib-hQPA on the Aurora B kinase pathway.

Inhibition of Aurora B kinase by Barasertib-hQPA disrupts these critical mitotic processes, leading to chromosome misalignment, failed cytokinesis, and ultimately, apoptosis in rapidly dividing cancer cells.[2]

References

Technical Support Center: Flow Cytometry Analysis Following Barasertib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing flow cytometry to analyze cells treated with Barasertib, a selective Aurora B kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Barasertib?

Barasertib is a highly selective inhibitor of Aurora B kinase.[1][2][3] Aurora B is a crucial serine/threonine kinase that plays a vital role in proper chromosome segregation and cytokinesis during mitosis.[4] By inhibiting Aurora B, Barasertib disrupts these processes, leading to defects in cell division.[2]

Q2: What are the expected effects of Barasertib on the cell cycle?

Treatment with Barasertib typically induces a cell cycle arrest in the G2/M phase.[5] Due to the inhibition of cytokinesis, cells may undergo endoreduplication, resulting in an accumulation of cells with 4N and 8N DNA content, a state known as polyploidy.[6]

Q3: How does Barasertib treatment affect cell viability?

Prolonged inhibition of Aurora B kinase by Barasertib can lead to mitotic catastrophe and ultimately induce apoptosis.[7][8] Therefore, an increase in the percentage of apoptotic and necrotic cells is an expected outcome of Barasertib treatment.

Troubleshooting Guide

Issue 1: Increased Forward Scatter (FSC) and Side Scatter (SSC)

Q: After Barasertib treatment, I observe a significant population of cells with increased FSC and SSC signals. Is this an artifact?

A: Not necessarily. An increase in FSC and SSC is an expected consequence of Barasertib treatment.

  • Increased Cell Size: Barasertib induces G2/M arrest and polyploidy, leading to a substantial increase in cell size. Larger cells will exhibit a higher forward scatter (FSC).

  • Increased Internal Complexity: Cells undergoing apoptosis or mitotic catastrophe often have condensed chromatin and fragmented nuclei, which increases their internal complexity and consequently the side scatter (SSC) signal.[9]

Troubleshooting Steps:

  • Visual Confirmation: Use a microscope to visually inspect the cells post-treatment to confirm an increase in cell size and the presence of apoptotic bodies.

  • Viability Dye: Employ a viability dye to distinguish between live and dead cells. Dead cells often show increased non-specific staining and can have altered scatter properties.[7]

  • Back-gating: Gate on your population of interest (e.g., live cells) and observe their scatter profile.

Issue 2: Distinguishing Polyploidy from Cell Aggregates

Q: My cell cycle analysis shows prominent 4N and 8N peaks, but I am concerned about cell doublets or aggregates artificially inflating these populations. How can I differentiate them?

A: This is a critical consideration with Barasertib treatment, as both polyploidy and cell aggregation can result in events with higher DNA content.

Troubleshooting Steps:

  • Doublet Discrimination: The most effective method is to use a doublet discrimination gate. Plot the pulse area (e.g., PI-A) versus the pulse height (e.g., PI-H) or pulse width (e.g., PI-W) of the DNA stain signal. Single cells will have a proportional increase in area and height/width, while doublets will have a similar height/width to single cells but a larger area. Gate on the singlet population for your cell cycle analysis.[10]

  • Gentle Sample Handling: To minimize aggregate formation, avoid vigorous vortexing or centrifugation. Gently resuspend cell pellets by pipetting.

  • Cell Straining: Pass the cell suspension through a cell strainer (e.g., 40-70 µm) before acquisition to remove larger clumps.

Issue 3: High Background Fluorescence and Compensation Issues

Q: I am observing high background fluorescence and difficulties with compensation in my multi-color flow cytometry experiments after Barasertib treatment. What could be the cause?

A: Increased cell death and changes in cell morphology due to Barasertib treatment can contribute to these issues.

Troubleshooting Steps:

  • Exclude Dead Cells: Dead cells are known to non-specifically bind antibodies, leading to high background.[11] Always include a viability dye in your staining panel and gate out the dead cells from your analysis.

  • Titrate Antibodies: Ensure you have optimally titrated your antibodies on untreated cells to minimize non-specific binding.

  • Use FMO Controls: Fluorescence Minus One (FMO) controls are essential for setting accurate gates in multi-color experiments, especially when dealing with shifts in fluorescence due to drug treatment.

  • Check Compensation Controls: Your compensation controls (single-stained samples) must be treated in the same manner as your experimental samples (including fixation and permeabilization) to ensure accurate compensation.[12] The positive and negative populations in your compensation controls should have the same autofluorescence.[12]

  • Fc Receptor Blocking: If you are using antibodies, especially on immune cells, pre-incubate your cells with an Fc receptor blocking agent to prevent non-specific binding.[11][13]

Data Presentation

Table 1: Expected Quantitative Changes in Flow Cytometry Parameters After Barasertib Treatment

ParameterControl (Untreated)Barasertib TreatedRationale
Cell Cycle Distribution
G0/G1 Phase (%)HighDecreasedCells are arrested in G2/M and do not progress through G1.
S Phase (%)ModerateDecreasedCells are blocked from entering S phase from G2/M.
G2/M Phase (4N) (%)LowSignificantly IncreasedBarasertib induces G2/M arrest.
Polyploid (>4N) (%)Very Low / AbsentIncreasedFailure of cytokinesis leads to endoreduplication.
Apoptosis
Early Apoptotic (Annexin V+/PI-) (%)LowIncreasedBarasertib induces apoptosis.[14]
Late Apoptotic/Necrotic (Annexin V+/PI+) (%)LowIncreasedProlonged treatment leads to loss of membrane integrity.[14]

Experimental Protocols

Protocol 1: Cell Cycle Analysis with Propidium Iodide (PI) Staining

  • Cell Preparation:

    • Culture cells to the desired confluency and treat with Barasertib at the desired concentration and duration.

    • Harvest cells (including supernatant for suspension cells) and wash once with ice-cold PBS.

    • Count the cells and adjust the concentration to 1x10^6 cells/mL in PBS.

  • Fixation:

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

    • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer, ensuring to set up doublet discrimination gates (PI-A vs. PI-H/W).[10]

    • Collect at least 10,000 events for analysis.

Protocol 2: Apoptosis Analysis with Annexin V and PI Staining

  • Cell Preparation:

    • Treat cells with Barasertib as required.

    • Harvest both adherent and suspension cells, as apoptotic cells may detach.

    • Wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1x10^6 cells/mL.

    • Add Annexin V conjugate and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.[8]

  • Data Acquisition:

    • Analyze the samples immediately on a flow cytometer.

    • Set up appropriate gates based on unstained, Annexin V only, and PI only controls.[14]

Mandatory Visualizations

Barasertib_Pathway Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Polyploidy Polyploidy (4N, 8N cells) Metaphase->Polyploidy Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraB Aurora B Kinase AuroraB->Metaphase  Ensures proper  chromosome alignment AuroraB->Cytokinesis  Regulates  cell division Barasertib Barasertib Barasertib->AuroraB Apoptosis Apoptosis / Mitotic Catastrophe Polyploidy->Apoptosis Troubleshooting_Workflow Start Start: Unexpected Flow Cytometry Result CheckScatter Issue: High FSC/SSC? Start->CheckScatter CheckCellCycle Issue: Inflated 4N/8N Peaks? CheckScatter->CheckCellCycle No ExpectedSizeIncrease Expected outcome: Barasertib increases cell size and complexity. CheckScatter->ExpectedSizeIncrease Yes CheckBackground Issue: High Background? CheckCellCycle->CheckBackground No UseDoubletDiscrimination Action: Apply doublet discrimination gate (Area vs. Height/Width). CheckCellCycle->UseDoubletDiscrimination Yes CheckDeadCells Action: Gate out dead cells using a viability dye. CheckBackground->CheckDeadCells Yes End Proceed with Analysis CheckBackground->End No ExpectedSizeIncrease->CheckCellCycle UseDoubletDiscrimination->CheckBackground ReviewControls Action: Review FMO and compensation controls. CheckDeadCells->ReviewControls ReviewControls->End

References

Long-term storage and stability of Barasertib stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Barasertib

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and handling of Barasertib stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Barasertib stock solutions?

A1: The recommended solvent for preparing Barasertib stock solutions is dimethyl sulfoxide (DMSO).[1][2][3][4][5] It is crucial to use a fresh, anhydrous (moisture-free) grade of DMSO, as absorbed moisture can significantly reduce the solubility of Barasertib.[1]

Q2: What is the recommended storage temperature and duration for Barasertib stock solutions?

A2: For long-term stability, it is recommended to store Barasertib stock solutions in aliquots at -80°C, where they can be stable for up to one year.[1][6] For shorter-term storage, aliquots can be kept at -20°C for up to one month.[1][6] It is advisable to avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[1][6]

Q3: My Barasertib stock solution shows precipitation after thawing. What should I do?

A3: Precipitation can occur upon thawing of a frozen stock solution. To redissolve the compound, you can warm the tube at 37°C for 10 minutes and/or sonicate the solution for a short period.[3][7] Ensure the precipitate has completely redissolved before use.[7]

Q4: Can I store diluted aqueous solutions of Barasertib?

A4: It is not recommended to store aqueous solutions of Barasertib for long periods.[7] Aqueous solutions should ideally be prepared fresh just before use and stored for no longer than 24 hours.[7] When diluting a DMSO stock solution into an aqueous medium, be aware that precipitation can occur.[7] To minimize this, make initial serial dilutions in DMSO before the final dilution into your aqueous buffer.

Q5: How does Barasertib exert its biological effect?

A5: Barasertib is a highly selective and potent inhibitor of Aurora B kinase.[8][9] Aurora B is a key regulatory enzyme in mitosis, playing a critical role in chromosome segregation and cytokinesis.[10] By inhibiting Aurora B, Barasertib disrupts the cell cycle, leading to polyploidy (cells with more than the normal number of chromosome sets) and subsequently inducing apoptosis (programmed cell death) in cancer cells.[5][9]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in DMSO stock solution upon storage or thawing - The concentration is too high.- The DMSO used was not anhydrous.- The storage temperature fluctuated.- Gently warm the solution at 37°C for 10-15 minutes.- Briefly sonicate the solution.- Ensure the precipitate is fully dissolved before use.- For future preparations, use fresh, high-quality anhydrous DMSO.
Compound precipitates out of solution when diluted in aqueous media - The final concentration in the aqueous buffer is above the solubility limit of Barasertib in that medium.- The DMSO concentration in the final aqueous solution is too low to maintain solubility.- Increase the percentage of DMSO in the final aqueous solution (if the experiment allows).- Perform serial dilutions in DMSO first to a concentration closer to the final desired concentration before adding to the aqueous medium.- Vortex or sonicate the final aqueous solution to aid dissolution.[7]
Inconsistent experimental results - Degradation of Barasertib in the stock solution.- Inaccurate concentration of the stock solution.- Repeated freeze-thaw cycles.- Prepare fresh stock solutions.- Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles.[1][6]- Verify the concentration of the stock solution using a spectrophotometer or HPLC.- Perform a stability check of the stock solution (see Experimental Protocols section).

Data Presentation

Table 1: Summary of Recommended Storage Conditions for Barasertib Stock Solutions in DMSO

Storage TemperatureRecommended DurationSource
-80°CUp to 1 year[1][6]
-20°CUp to 1 month[1][6]
0 - 4°C (Short term)Days to weeks[11]

Note: These are general guidelines. For critical experiments, it is always best to prepare fresh solutions.

Experimental Protocols

Protocol for Assessing the Stability of Barasertib Stock Solutions using HPLC-UV

This protocol outlines a general method for determining the stability of Barasertib in a DMSO stock solution over time.

1. Objective: To quantify the concentration of Barasertib in a DMSO stock solution at different time points and storage conditions to assess its stability.

2. Materials:

  • Barasertib solid compound

  • Anhydrous DMSO

  • Acetonitrile (HPLC grade)

  • Formic acid (HPLC grade)

  • Deionized water (HPLC grade)

  • HPLC system with a UV detector and a C18 column

3. Stock Solution Preparation:

  • Accurately weigh a known amount of Barasertib powder.

  • Dissolve it in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Aliquot the stock solution into several small, tightly sealed vials.

4. Stability Study Design:

  • Store the aliquots at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).

  • At specified time points (e.g., Day 0, Week 1, Week 2, Week 4, etc.), retrieve one aliquot from each storage condition for analysis.

5. Sample Preparation for HPLC Analysis:

  • Allow the frozen aliquot to thaw completely at room temperature.

  • Prepare a series of calibration standards of Barasertib of known concentrations by diluting the Day 0 stock solution.

  • Dilute a sample from each stored aliquot to fall within the range of the calibration curve.

6. HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to elute Barasertib and any potential degradation products (e.g., start with a low percentage of B and increase over time).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: A wavelength where Barasertib has maximum absorbance (determine by UV scan).

  • Injection Volume: 10 µL

7. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the Barasertib standards against their known concentrations.

  • Determine the concentration of Barasertib in each stored sample by interpolating its peak area from the calibration curve.

  • Calculate the percentage of Barasertib remaining at each time point relative to the initial concentration at Day 0. A solution is generally considered stable if the concentration remains within ±10% of the initial concentration.

Mandatory Visualizations

Barasertib_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_mitosis Mitotic Events G2_Phase G2 Phase M_Phase Mitosis (M Phase) G2_Phase->M_Phase Mitotic Entry Aurora_B_Kinase Aurora B Kinase M_Phase->Aurora_B_Kinase activates Chromosome_Alignment Chromosome Alignment Cytokinesis Cytokinesis Polyploidy Polyploidy Chromosome_Alignment->Polyploidy disruption leads to Cytokinesis->Polyploidy failure leads to Aurora_B_Kinase->Chromosome_Alignment regulates Aurora_B_Kinase->Cytokinesis regulates Barasertib Barasertib (AZD1152-HQPA) Barasertib->Aurora_B_Kinase inhibits Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: Signaling pathway illustrating Barasertib's inhibition of Aurora B Kinase, leading to mitotic disruption and apoptosis.

Troubleshooting_Workflow Start Issue: Precipitation in Barasertib Solution Is_Stock Is it the DMSO stock solution? Start->Is_Stock Warm_Sonicate Warm solution to 37°C and/or sonicate. Is_Stock->Warm_Sonicate Yes Is_Aqueous Is it a diluted aqueous solution? Is_Stock->Is_Aqueous No Check_Dissolved Is the precipitate fully dissolved? Warm_Sonicate->Check_Dissolved Use_Solution Solution is ready for use. Check_Dissolved->Use_Solution Yes Check_Solvent Consider preparing a fresh stock with anhydrous DMSO. Check_Dissolved->Check_Solvent No Optimize_Dilution Optimize dilution protocol: - Increase final DMSO %. - Perform serial dilutions in DMSO first. Is_Aqueous->Optimize_Dilution Yes Other_Issue Consult further troubleshooting or contact support. Is_Aqueous->Other_Issue No Optimize_Dilution->Use_Solution

Caption: A logical workflow for troubleshooting precipitation issues with Barasertib solutions.

References

Inconsistent results with Barasertib dihydrochloride batches

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies researchers may encounter when working with different batches of Barasertib dihydrochloride.

Troubleshooting Guide: Inconsistent Experimental Results

Question: We are observing significant variations in the efficacy of this compound between different batches in our cell-based assays. How can we troubleshoot this issue?

Answer:

Inconsistent results with different batches of a small molecule inhibitor like this compound can stem from several factors, ranging from the compound's integrity to the experimental setup. Below is a step-by-step guide to help you identify the source of the variability.

Step 1: Verify Compound Quality and Handling

The first step is to rule out any issues with the compound itself.

  • Certificate of Analysis (CoA): Always review the CoA for each new batch. While purity is often high (e.g., >98%), pay attention to any noted impurities or variations in appearance.

  • Solubility and Preparation of Stock Solutions: this compound is soluble in DMSO.[1][2] Inconsistent preparation of the stock solution is a common source of error.

    • Recommendation: Prepare a fresh stock solution for each new batch. Use high-quality, anhydrous DMSO to a concentration of 10 mM.[3] Ensure the compound is fully dissolved. Sonication can aid dissolution.[4] Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4][5]

  • Stability in Media: The stability of the compound in your cell culture media can affect its activity.

    • Recommendation: Prepare fresh dilutions in your experimental media immediately before each experiment. Do not store the compound in media for extended periods.

Step 2: Standardize Experimental Procedures

Minor variations in experimental protocols can be magnified when comparing different batches of a potent inhibitor.

  • Cell Culture Conditions:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as sensitivity to inhibitors can change over time in culture.

    • Cell Seeding Density: Ensure consistent cell seeding density across all experiments, as this can influence the effective concentration of the inhibitor per cell.

  • Assay-Specific Considerations:

    • IC50 Determination: The IC50 value, a common measure of inhibitor potency, can be influenced by assay duration and the metabolic activity of the cells.[6][7]

      • Recommendation: Use a consistent incubation time for your assays. For proliferation assays (e.g., MTT, CellTiter-Glo), ensure you are in the linear range of the assay for your cell line.

    • Endpoint Measurements: Be consistent with the timing of endpoint measurements (e.g., apoptosis, cell cycle analysis). Barasertib's effects, such as the induction of polyploidy, are time-dependent.[3][8]

Step 3: Perform a Head-to-Head Comparison of Batches

To definitively determine if batch-to-batch variability is the issue, a direct comparison is essential.

  • Experimental Design: Design a single experiment where you test the old (consistent) batch and the new (inconsistent) batch side-by-side.

  • Key Readouts:

    • Dose-Response Curve: Generate a full dose-response curve for both batches to compare their IC50 values.

    • Phenotypic Analysis: Assess key phenotypic changes induced by Barasertib, such as an increase in cells with >4N DNA content (polyploidy) via flow cytometry.[8][9]

    • Target Engagement: If possible, measure the phosphorylation of a known downstream target of Aurora B kinase, such as Histone H3 on Serine 10, by Western blot or immunofluorescence. A reduction in phosphorylation should be observed with active Barasertib.[10]

Troubleshooting Decision Tree:

A Inconsistent Results Observed B Review Certificate of Analysis (CoA) for each batch A->B Start Here C Prepare fresh stock solutions in anhydrous DMSO B->C D Standardize cell passage number and seeding density C->D E Run head-to-head comparison of old vs. new batch D->E F Generate dose-response curves (IC50) E->F G Analyze downstream target phosphorylation (e.g., p-Histone H3) E->G H Assess phenotype (e.g., polyploidy) E->H I Results are now consistent F->I If results align J Results remain inconsistent F->J If results differ significantly G->I If results align G->J If results differ significantly H->I If results align H->J If results differ significantly K Issue likely related to compound handling or experimental variability I->K L Contact supplier with comparative data to report potential batch issue J->L

Caption: A decision tree to troubleshoot inconsistent results with this compound batches.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound (also known as AZD1152) is a prodrug that is rapidly converted in plasma to its active moiety, Barasertib-hQPA.[3][9] Barasertib-hQPA is a highly selective and potent inhibitor of Aurora B kinase, a key regulator of mitosis.[3][9] Inhibition of Aurora B kinase disrupts chromosome alignment and segregation, leading to failed cell division (cytokinesis), the formation of polyploid cells (cells with more than the normal number of chromosome sets), and ultimately apoptosis (programmed cell death).[3][10]

Q2: How should I prepare this compound for in vitro and in vivo experiments?

A2:

  • In Vitro Preparation:

    • Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to create a stock solution (e.g., 10 mM).[3] Store this stock solution in small aliquots at -20°C or -80°C.[4][5]

    • Working Solution: On the day of the experiment, dilute the stock solution to the desired concentration in your cell culture medium. It is recommended to prepare this working solution fresh for each experiment.

  • In Vivo Formulation:

    • For in vivo studies in mice, Barasertib can be formulated for various administration routes, such as intraperitoneal (IP) injection.[3] A common vehicle for IP injection is a solution containing DMSO, PEG300, Tween 80, and saline.[11] For example, a 1 mL working solution can be prepared by mixing 50 µL of a 100 mg/mL DMSO stock solution with 400 µL PEG300, followed by the addition of 50 µL Tween 80 and 500 µL of ddH2O.[11] It is crucial to prepare this formulation fresh on the day of use.[3]

Q3: What are the expected phenotypic effects of Barasertib treatment on cancer cells?

A3: The primary phenotypic effects of Barasertib treatment are consistent with the inhibition of Aurora B kinase and include:

  • Inhibition of Cell Proliferation: Barasertib effectively halts the growth of various cancer cell lines.[4][12]

  • Induction of Polyploidy: Due to the failure of cytokinesis, cells treated with Barasertib will often undergo DNA replication without cell division, resulting in cells with 4N, 8N, or even higher DNA content.[3][8] This can be observed by flow cytometric analysis of DNA content.

  • Apoptosis: Following mitotic catastrophe, treated cells typically undergo apoptosis.[3][11] This can be measured using assays such as Annexin V staining or by observing the cleavage of PARP via Western blot.

Q4: Are there any known off-target effects of Barasertib?

A4: While Barasertib-hQPA is highly selective for Aurora B kinase, like many kinase inhibitors, it can have off-target effects, particularly at higher concentrations. It has been reported that Barasertib can inhibit other kinases, such as FLT3 and KIT, which are involved in hematopoiesis. This off-target activity may contribute to dose-limiting toxicities like neutropenia observed in clinical trials.[12][13] When interpreting experimental results, it is important to consider the concentration of Barasertib used and the potential for off-target effects.

Data Presentation

Table 1: Reported IC50 Values of Barasertib in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
HL-60Acute Myeloid Leukemia3-40[4]
NB4Acute Myeloid Leukemia3-40[4]
MOLM13Acute Myeloid Leukemia3-40[4]
MV4-11Acute Myeloid Leukemia3-40[4]
K562Chronic Myeloid Leukemia3-40[4]

Note: IC50 values can vary depending on the specific assay conditions and cell line used.

Experimental Protocols

1. Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, or until a purple precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., detergent reagent) to each well and incubate in the dark at room temperature for at least 2 hours.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Cell Cycle Analysis by Flow Cytometry

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Barasertib or vehicle control for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and identify the presence of a polyploid population (>4N DNA content).

3. In Vivo Xenograft Tumor Model

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice.[10]

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer Barasertib (e.g., 5-25 mg/kg) via the desired route (e.g., intraperitoneal injection) according to a predetermined schedule (e.g., 4 times a week).[3] The control group should receive the vehicle solution.

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blot).

Visualizations

Signaling Pathway of Barasertib

Barasertib Barasertib dihydrochloride (Prodrug) Active_Barasertib Barasertib-hQPA (Active form) Barasertib->Active_Barasertib Plasma phosphatases AuroraB Aurora B Kinase Active_Barasertib->AuroraB Inhibition HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylation Cytokinesis Cytokinesis AuroraB->Cytokinesis Regulation Polyploidy Polyploidy Cytokinesis->Polyploidy Failure leads to Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Workflow for Batch Comparison

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Obtain New Batch of Barasertib B Prepare Fresh Stock Solutions (Old & New Batch) A->B C Seed Cells B->C D Treat with Serial Dilutions of Both Batches C->D E Cell Viability Assay (e.g., MTT) D->E F Flow Cytometry (Cell Cycle/Polyploidy) D->F G Western Blot (p-Histone H3) D->G H Compare Results E->H F->H G->H

Caption: Workflow for a head-to-head comparison of two Barasertib batches.

References

Validation & Comparative

A Comparative Analysis of Barasertib and Alisertib in Multiple Myeloma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted therapies for multiple myeloma, inhibitors of the Aurora kinase family have emerged as promising agents due to their critical role in cell cycle regulation. This guide provides a detailed comparison of two such inhibitors, Barasertib (AZD1152), a selective Aurora B kinase inhibitor, and Alisertib (MLN8237), a selective Aurora A kinase inhibitor, based on their preclinical performance in multiple myeloma (MM) cell lines. This objective analysis is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Executive Summary

Barasertib and Alisertib both demonstrate anti-proliferative and pro-apoptotic activity in multiple myeloma cell lines; however, they exhibit distinct mechanisms of action and varying efficacy across different cell lines. Alisertib generally displays a more potent anti-proliferative effect at lower concentrations, while Barasertib's impact is more pronounced at higher doses and with prolonged exposure. Both drugs induce G2/M cell cycle arrest, a hallmark of Aurora kinase inhibition, leading to mitotic catastrophe and subsequent cell death. The choice between these two agents in a research or therapeutic context may depend on the specific genetic background of the myeloma cells and desired mechanistic outcomes.

Data Presentation

Table 1: Comparative Anti-Proliferative Activity (IC50 Values)
Cell LineAlisertib (MLN8237) IC50 (µM)
MM.1S0.003 - 1.71
RPMI-82260.003 - 1.71
OPM-20.003 - 1.71
U2660.003 - 1.71
NCI-H929Not explicitly stated

Data for Alisertib IC50 values are presented as a range found in the literature for multiple myeloma cell lines, including those used in the primary comparative study.[2]

Table 2: Effects on Cell Cycle Distribution

Both inhibitors induce a significant arrest in the G2/M phase of the cell cycle. The following data is derived from a study where multiple myeloma cell lines were treated with 100 nM Alisertib or 5 µM Barasertib for up to 72 hours.[3]

Cell LineTreatmentTime (h)% G2/M Phase (Approx.)
U266 Alisertib (100 nM)72~50%
Barasertib (5 µM)48~45%
NCI-H929 Alisertib (100 nM)24~40%
Barasertib (5 µM)24~55%
MM.1S Alisertib (100 nM)72~40%
Barasertib (5 µM)48~45%
RPMI-8226 Alisertib (100 nM)24~35%
Barasertib (5 µM)24~45%
OPM-2 Alisertib (100 nM)24~40%
Barasertib (5 µM)24~50%

Percentages are estimated from graphical data presented in Benedi et al., 2025.[3]

Table 3: Induction of Apoptosis

The induction of apoptosis was assessed by Annexin V staining. The data below reflects the percentage of apoptotic cells following treatment.

Cell LineTreatmentTime (h)% Apoptotic Cells (Approx.)
U266 Alisertib (62.5-125 nM)72~40%
Barasertib (5 µM)72~20%
NCI-H929 Alisertib (62.5-125 nM)72~50%
Barasertib (5 µM)72~25%
MM.1S Alisertib (62.5-125 nM)72~55%
Barasertib (5 µM)72~45%
RPMI-8226 Alisertib (~250 nM)72~60%
Barasertib (5 µM)72~50%
OPM-2 Alisertib (~62.5 nM)72~60%
Barasertib (5 µM)72~30%

Percentages are estimated from graphical data presented in Benedi et al., 2025, which showed dose-dependent effects. The concentrations for Alisertib reflect the range of maximal effect.[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Plating: Multiple myeloma cell lines (U266, NCI-H929, MM.1S, RPMI-8226, and OPM-2) were seeded in 96-well plates at a density of 1.5–3 × 10^5 cells/mL.[3][4]

  • Drug Treatment: Cells were treated with increasing concentrations of Alisertib or Barasertib (ranging from 0 to 5 µM).[3][4]

  • Incubation: The plates were incubated for 24, 48, or 72 hours.[3][4]

  • MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.

  • Formazan Solubilization: After a further incubation period, a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: MM cells were treated with 100 nM Alisertib or 5 µM Barasertib for 24, 48, or 72 hours.[3]

  • Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells were washed and then stained with a solution containing propidium iodide (PI) and RNase.

  • Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were determined.

Apoptosis Assay (Annexin V Staining)
  • Cell Plating and Treatment: Cells were seeded in 24- or 48-well plates at a density of 1.5–3 × 10^5 cells/mL and treated with various concentrations of Alisertib or Barasertib.[3]

  • Incubation: Plates were incubated for 24, 48, and 72 hours.[3]

  • Staining: Cells were harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and a viability dye (like propidium iodide) were added to the cell suspension.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Mechanism of Action and Signaling Pathways

Alisertib and Barasertib, while both targeting Aurora kinases, have distinct primary targets that lead to different downstream effects.

Alisertib is a selective inhibitor of Aurora A kinase.[5][6] Aurora A is crucial for centrosome maturation and separation, as well as for the assembly of a bipolar mitotic spindle. Inhibition of Aurora A by Alisertib leads to defects in these processes, resulting in mitotic arrest, the formation of monopolar or multipolar spindles, and ultimately, mitotic catastrophe and apoptosis.[5]

Barasertib is a selective inhibitor of Aurora B kinase.[7][8] Aurora B is a key component of the chromosomal passenger complex, which regulates chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Inhibition of Aurora B by Barasertib disrupts these processes, leading to chromosome misalignment, failure of cytokinesis, and the generation of polyploid cells, which can then undergo apoptosis.

Signaling_Pathways cluster_alisertib Alisertib (Aurora A Inhibition) cluster_barasertib Barasertib (Aurora B Inhibition) Alisertib Alisertib AuroraA Aurora A Kinase Alisertib->AuroraA inhibits Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Bipolar Spindle Assembly AuroraA->Spindle ArrestA Mitotic Arrest Centrosome->ArrestA Spindle->ArrestA ApoptosisA Apoptosis ArrestA->ApoptosisA Barasertib Barasertib AuroraB Aurora B Kinase (Chromosomal Passenger Complex) Barasertib->AuroraB inhibits Chromosome Chromosome Condensation & Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Polyploidy Polyploidy Chromosome->Polyploidy Cytokinesis->Polyploidy ApoptosisB Apoptosis Polyploidy->ApoptosisB

Caption: Signaling pathways of Alisertib and Barasertib.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the effects of Barasertib and Alisertib on multiple myeloma cell lines.

Experimental_Workflow cluster_assays Cellular Assays start Start: Culture Multiple Myeloma Cell Lines treatment Treat cells with Barasertib or Alisertib (dose-response and time-course) start->treatment viability Cell Viability (MTT Assay) treatment->viability cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V Staining) treatment->apoptosis data_analysis Data Analysis: - IC50 Calculation - Cell Cycle Distribution - Percentage of Apoptotic Cells viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis conclusion Conclusion: Comparative Efficacy and Mechanism of Action data_analysis->conclusion

Caption: Comparative experimental workflow.

Conclusion

Both Barasertib and Alisertib show potential as anti-myeloma agents by disrupting critical mitotic processes. Alisertib appears to be more potent at lower concentrations in inducing cell death in several MM cell lines.[3] The distinct mechanisms of action, with Alisertib targeting spindle formation and Barasertib affecting chromosome segregation and cytokinesis, suggest that their efficacy may be dependent on the specific vulnerabilities of different multiple myeloma subtypes. Further research, including head-to-head preclinical studies with standardized methodologies and in vivo models, is warranted to fully elucidate their comparative therapeutic potential and to identify patient populations that would most benefit from each agent. The simultaneous combination of Alisertib and Barasertib has been shown to have mostly antagonistic effects.[2] However, sequential combinations with other anti-cancer agents may offer synergistic benefits and warrant further investigation.[2]

References

A Comparative Analysis of Barasertib and Other Aurora Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the efficacy of Barasertib relative to other prominent Aurora kinase inhibitors, supported by preclinical and clinical data.

This guide provides a comprehensive comparison of Barasertib (AZD1152), a selective Aurora B kinase inhibitor, with other key Aurora kinase inhibitors: Alisertib (MLN8237), an Aurora A selective inhibitor, and the pan-Aurora kinase inhibitors Danusertib (PHA-739358) and Tozasertib (VX-680/MK-0457). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed understanding of their relative therapeutic potential.

Mechanism of Action: Targeting Mitosis for Cancer Therapy

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[1] Their overexpression is implicated in the development and progression of various cancers, making them attractive targets for therapeutic intervention.[2][3] Aurora kinase inhibitors disrupt the cell cycle, leading to mitotic arrest and subsequent apoptosis in cancer cells.[4][5]

Barasertib is a prodrug that is rapidly converted to its active moiety, Barasertib-hQPA, which is a potent and selective inhibitor of Aurora B kinase.[6][7] Aurora B is essential for chromosome segregation and cytokinesis.[8] In contrast, Alisertib primarily targets Aurora A kinase, which is involved in centrosome maturation and spindle assembly.[6] Danusertib and Tozasertib are pan-inhibitors, targeting multiple Aurora kinase family members.[8][9][10]

Preclinical Efficacy: A Head-to-Head Look

The following table summarizes the in vitro inhibitory concentrations (IC50) of Barasertib and its comparators across various cancer cell lines. This data provides a snapshot of their relative potency at a cellular level.

InhibitorTarget Kinase(s)Cell LineCancer TypeIC50 (nM)Reference(s)
Barasertib (AZD1152-hQPA) Aurora B-Cell-free assay0.37[11][12]
SCLC cell linesSmall-Cell Lung Cancer<50[13]
Alisertib (MLN8237) Aurora A-Cell-free assay1.2[6]
Aurora B-Cell-free assay396.5[6]
Danusertib (PHA-739358) Aurora A, B, CVarious-Sub-micromolar[8][14]
Tozasertib (VX-680) Aurora A, B, CVarious-2-8 (sensitive lines)[9]

Clinical Efficacy and Safety Profile

Clinical trials have evaluated the efficacy and safety of these inhibitors in various cancer types, particularly in hematological malignancies where cell proliferation rates are high.[6]

Barasertib in Acute Myeloid Leukemia (AML)

A Phase II study in elderly patients with newly diagnosed AML compared Barasertib to low-dose cytarabine (LDAC). The study reported a significantly higher objective complete response rate with Barasertib (35.4%) compared to LDAC (11.5%).[6][15] The median overall survival was 8.2 months for Barasertib versus 4.5 months for LDAC.[15] Common adverse events associated with Barasertib include stomatitis and febrile neutropenia.[15][16]

Alisertib in High-Risk AML

In a Phase II trial, Alisertib combined with induction chemotherapy in previously untreated patients with high-risk AML demonstrated a composite remission rate of 64%.[17][18] This was considered a promising result for this patient population, which historically has a remission rate of around 45%.[17][19] The combination was found to be generally well-tolerated.[20]

Danusertib in Solid Tumors and Hematological Malignancies

Phase II studies of single-agent Danusertib in various advanced solid tumors showed only marginal anti-tumor activity.[21] However, it has shown some activity against BCR-ABL-positive leukemias, including those with the T315I mutation.[22]

Tozasertib in Leukemia

Tozasertib has demonstrated activity in patients with BCR-ABL T315I-mutated leukemia.[10] However, like other Aurora kinase inhibitors, resistance can emerge.[23] Studies have shown that resistance to Tozasertib in glioma cells can be associated with an upregulation of pyruvate dehydrogenase kinases (PDK).[23]

The following table summarizes key clinical trial data for these inhibitors.

InhibitorCancer TypePhaseKey Efficacy EndpointResultReference(s)
Barasertib Acute Myeloid Leukemia (AML)IIObjective Complete Response Rate35.4% (vs. 11.5% for LDAC)[6][15]
Alisertib High-Risk AMLIIComposite Remission Rate64%[17][18]
Danusertib Advanced Solid TumorsIIProgression-Free Rate at 4 months0% - 18.4% (depending on tumor type)[21]
Tozasertib BCR-ABL T315I LeukemiaI/IIHematologic Response8/18 patients with T315I mutation[22]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches for evaluating these inhibitors, the following diagrams are provided.

Aurora_Kinase_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cell_cycle Cell Cycle Progression cluster_mitosis Mitosis cluster_inhibitors Aurora Kinase Inhibitors Growth Factors Growth Factors G2 G2 Growth Factors->G2 Activate M M G2->M G1 G1 M->G1 Aurora A Aurora A M->Aurora A Aurora B Aurora B M->Aurora B S S G1->S S->G2 Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Chromosome Segregation Chromosome Segregation Aurora B->Chromosome Segregation Cytokinesis Cytokinesis Aurora B->Cytokinesis Apoptosis Apoptosis Chromosome Segregation->Apoptosis Failure leads to Cytokinesis->Apoptosis Failure leads to Barasertib Barasertib Barasertib->Aurora B Alisertib Alisertib Alisertib->Aurora A Danusertib Danusertib Danusertib->Aurora A Danusertib->Aurora B Tozasertib Tozasertib Tozasertib->Aurora A Tozasertib->Aurora B

Caption: Aurora Kinase Signaling Pathway and points of intervention by inhibitors.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell Culture Cancer Cell Lines Inhibitor Treatment Treat with Barasertib, Alisertib, Danusertib, Tozasertib Cell Culture->Inhibitor Treatment Cell Viability Assay (IC50) Determine IC50 values Inhibitor Treatment->Cell Viability Assay (IC50) Cell Cycle Analysis Analyze cell cycle arrest Cell Viability Assay (IC50)->Cell Cycle Analysis Apoptosis Assay Quantify apoptotic cells Cell Cycle Analysis->Apoptosis Assay Xenograft Model Establish tumor xenografts in mice Inhibitor Administration Administer inhibitors Xenograft Model->Inhibitor Administration Tumor Volume Measurement Monitor tumor growth Inhibitor Administration->Tumor Volume Measurement Survival Analysis Assess overall survival Tumor Volume Measurement->Survival Analysis Biomarker Analysis Analyze target modulation Survival Analysis->Biomarker Analysis

Caption: A typical experimental workflow for evaluating Aurora kinase inhibitor efficacy.

Comparative_Analysis_Logic cluster_parameters Comparison Parameters Comparative Efficacy Comparative Efficacy Barasertib Barasertib Comparative Efficacy->Barasertib Alisertib Alisertib Comparative Efficacy->Alisertib Danusertib Danusertib Comparative Efficacy->Danusertib Tozasertib Tozasertib Comparative Efficacy->Tozasertib Mechanism of Action Mechanism of Action Barasertib->Mechanism of Action Preclinical Data (IC50) Preclinical Data (IC50) Barasertib->Preclinical Data (IC50) Clinical Trial Outcomes Clinical Trial Outcomes Barasertib->Clinical Trial Outcomes Safety Profile Safety Profile Barasertib->Safety Profile Alisertib->Mechanism of Action Alisertib->Preclinical Data (IC50) Alisertib->Clinical Trial Outcomes Alisertib->Safety Profile Danusertib->Mechanism of Action Danusertib->Preclinical Data (IC50) Danusertib->Clinical Trial Outcomes Danusertib->Safety Profile Tozasertib->Mechanism of Action Tozasertib->Preclinical Data (IC50) Tozasertib->Clinical Trial Outcomes Tozasertib->Safety Profile

Caption: Logical framework for the comparative analysis of Aurora kinase inhibitors.

Experimental Protocols

Detailed experimental protocols for the cited studies can be found in the primary publications. However, a general methodology for key experiments is outlined below.

Cell Viability Assay (IC50 Determination)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Inhibitor Treatment: Cells are treated with a serial dilution of the Aurora kinase inhibitor (e.g., Barasertib, Alisertib) for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: The absorbance or luminescence values are normalized to the vehicle-treated control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is calculated using non-linear regression analysis.

In Vivo Xenograft Studies
  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Inhibitor Administration: Mice are randomized into treatment groups and receive the Aurora kinase inhibitor or vehicle control via a clinically relevant route (e.g., oral gavage, intravenous injection) and schedule.

  • Tumor Measurement: Tumor volume is measured periodically using calipers.

  • Efficacy Evaluation: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Overall survival may also be monitored.

Conclusion

Barasertib demonstrates significant efficacy, particularly in hematological malignancies like AML, with a favorable response rate compared to standard care in elderly patients. Its selectivity for Aurora B offers a distinct mechanism of action compared to the Aurora A-selective Alisertib and the pan-Aurora inhibitors Danusertib and Tozasertib. While Alisertib also shows promise in combination therapies for high-risk AML, the clinical utility of Danusertib in solid tumors appears limited. Tozasertib remains an option for specific leukemia subtypes with resistance mutations. The choice of an Aurora kinase inhibitor for therapeutic development will likely depend on the specific cancer type, its underlying molecular characteristics, and the potential for combination with other agents. Further head-to-head clinical trials are needed to definitively establish the superior agent for specific indications.

References

Validating Barasertib Target Engagement In Vivo: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the in vivo efficacy of Aurora Kinase B inhibitors, this guide provides a comprehensive comparison of Barasertib (AZD1152) and its alternatives. We present supporting experimental data, detailed methodologies for key validation assays, and visual representations of the underlying biological pathways and experimental workflows.

Barasertib is a potent and selective inhibitor of Aurora Kinase B (AURKB), a key regulator of mitosis. It is a prodrug that rapidly converts to its active moiety, AZD1152-HQPA, in plasma.[1] Inhibition of AURKB disrupts chromosome alignment and segregation, leading to failed cell division (cytokinesis) and subsequent apoptosis in cancer cells. Validating that Barasertib effectively engages its target in a living organism is crucial for preclinical and clinical development. This guide outlines the primary methods for confirming in vivo target engagement and compares Barasertib's performance with other well-characterized AURKB inhibitors.

Core Mechanism of Action of Aurora B Kinase Inhibitors

Aurora B kinase, a component of the chromosomal passenger complex, plays a critical role in several mitotic events. Its inhibition by small molecules like Barasertib leads to a cascade of cellular effects that are hallmarks of on-target activity. A primary substrate of AURKB is Histone H3, and a key pharmacodynamic biomarker for target engagement is the reduction of its phosphorylation at Serine 10 (pHH3).[2] The ultimate cellular phenotype resulting from potent AURKB inhibition is endoreduplication, where cells fail cytokinesis and re-replicate their DNA, leading to polyploidy (>4N DNA content) and often, apoptosis.[2][3]

Aurora_B_Signaling_Pathway cluster_0 Mitosis cluster_1 Key Molecular Players Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Apoptosis Apoptosis Cytokinesis->Apoptosis Failure leads to Polyploidy Polyploidy (>4N DNA) Cytokinesis->Polyploidy Failure leads to AURKB Aurora Kinase B (AURKB) HistoneH3 Histone H3 AURKB->HistoneH3 Phosphorylates Chromosomes Chromosome Condensation & Segregation AURKB->Chromosomes Regulates pHH3 Phospho-Histone H3 (Ser10) Chromosomes->Cytokinesis Required for Barasertib Barasertib & Alternatives Barasertib->AURKB Inhibits

Caption: Simplified signaling pathway of Aurora Kinase B and its inhibition.

Comparative Analysis of Aurora B Kinase Inhibitors

The following table summarizes the in vitro and in vivo characteristics of Barasertib and several alternative Aurora B kinase inhibitors. This data is essential for selecting the appropriate compound for specific research needs and for interpreting experimental outcomes.

InhibitorTarget(s)Ki or IC50 (in vitro)In Vivo Model(s)Key In Vivo Findings
Barasertib (AZD1152) AURKB Ki: <0.001 µM (AURKB) vs 1.4 µM (AURKA) [4]Human tumor xenografts (colon, lung, hematologic) in mice and rats.[3][5]Potent tumor growth inhibition; decreased pHH3, increased polyploidy and apoptosis.[3][5]
ZM447439 AURKB > AURKAIC50: ~50 nM (AURKB) vs ~1,000 nM (AURKA)[1]Xenopus egg extracts; limited in vivo tumor data.Reduces pHH3, causes defects in chromosome alignment and segregation.[1][6]
GSK1070916 AURKB/CKi: 0.38 nM (AURKB), 1.5 nM (AURKC) vs 492 nM (AURKA)[7]Human tumor xenografts (colon, lung, breast, leukemia) in mice.[7][8]Dose-dependent inhibition of pHH3 and tumor regression in multiple models.[7][9]
BI 811283 AURKBIC50: 9 nMHuman tumor xenografts (NSCLC, colon, pancreas) in mice.[3]Dose-dependent tumor growth inhibition and decreased pHH3.[3]
TAK-901 Pan-Aurora, FLT3, FGFR2IC50: 15 nM (AURKB), 21 nM (AURKA)Human solid tumor and leukemia xenografts in rodents.[10][11]Complete tumor regression in some models; suppressed pHH3 and induced polyploidy.[10][11]

Experimental Protocols for In Vivo Target Validation

Accurate validation of Barasertib's target engagement relies on robust and reproducible experimental methods. Below are detailed protocols for the key assays.

In Vivo Tumor Xenograft Studies

This protocol outlines the general procedure for establishing and treating tumor xenografts to evaluate the efficacy of Aurora B kinase inhibitors.

Xenograft_Workflow cluster_workflow Experimental Workflow start Implant Tumor Cells (e.g., SW620, HCT116) subcutaneously in immunodeficient mice tumor_growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) start->tumor_growth randomization Randomize mice into treatment and vehicle control groups tumor_growth->randomization treatment Administer Barasertib or alternative inhibitor (route and schedule determined by study) randomization->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint At study endpoint, collect tumors for pharmacodynamic analysis monitoring->endpoint

Caption: General workflow for in vivo tumor xenograft studies.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., HCT116, SW620) under standard conditions.

  • Animal Models: Utilize immunodeficient mice (e.g., athymic nude or SCID).

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells in sterile PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment: Once tumors reach a predetermined size, randomize animals into treatment and control groups. Administer Barasertib or other inhibitors via the appropriate route (e.g., intravenous, intraperitoneal, or subcutaneous osmotic mini-pump).[5]

  • Efficacy Assessment: Continue to monitor tumor volume and animal body weight throughout the study.

  • Tissue Collection: At the end of the study, euthanize the animals and excise the tumors for pharmacodynamic analyses.

Phospho-Histone H3 (pHH3) Immunohistochemistry (IHC)

IHC is used to visualize and quantify the inhibition of AURKB activity directly within the tumor tissue by measuring the levels of pHH3.

Methodology:

  • Tissue Preparation: Fix freshly excised tumor tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on slides.

  • Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).[12]

  • Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific antibody binding with a suitable blocking serum.[2]

  • Primary Antibody Incubation: Incubate slides with a primary antibody specific for phospho-Histone H3 (Ser10) overnight at 4°C.[2]

  • Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a DAB chromogen substrate.[2]

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.

  • Analysis: Quantify the percentage of pHH3-positive cells by manual counting or using image analysis software. A significant decrease in pHH3 staining in treated tumors compared to controls indicates target engagement.

Flow Cytometry for Cell Cycle and Ploidy Analysis

Flow cytometry is a powerful technique to quantify the proportion of cells in different phases of the cell cycle and to identify the emergence of a polyploid population, a key indicator of AURKB inhibition.

Methodology:

  • Single-Cell Suspension Preparation: Disaggregate fresh tumor tissue into a single-cell suspension using mechanical and/or enzymatic methods.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at -20°C.

  • Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing a DNA-binding dye such as propidium iodide (PI) or DAPI. The staining solution should also contain RNase A to prevent staining of double-stranded RNA.

  • Data Acquisition: Analyze the stained cells on a flow cytometer. Collect data on the fluorescence intensity of the DNA dye.

  • Data Analysis: Generate a histogram of DNA content. The G0/G1 peak represents cells with 2N DNA content, and the G2/M peak represents cells with 4N DNA content. The appearance of peaks beyond 4N (e.g., 8N, 16N) is indicative of polyploidy and successful target engagement by the Aurora B kinase inhibitor.[6]

Conclusion

Validating the in vivo target engagement of Barasertib is achievable through a combination of tumor growth inhibition studies and the measurement of key pharmacodynamic biomarkers. The reduction of phospho-Histone H3 and the induction of polyploidy are robust indicators of Aurora Kinase B inhibition. By employing the standardized protocols outlined in this guide, researchers can effectively assess the in vivo activity of Barasertib and compare its performance against alternative inhibitors, thereby facilitating informed decisions in the drug development process.

References

cMYC Amplification: A Predictive Biomarker for Barasertib Sensitivity in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The amplification of the cMYC oncogene, a pivotal driver of cell proliferation and survival, is a hallmark of numerous aggressive cancers. This genetic alteration has emerged as a promising predictive biomarker for sensitivity to targeted therapies, particularly those inhibiting key cell cycle regulators. This guide provides an objective comparison of Barasertib (AZD1152), a selective Aurora B kinase inhibitor, with alternative therapeutic strategies for cMYC-amplified tumors, supported by experimental data.

Barasertib: Targeting Mitotic Catastrophe in cMYC-Amplified Cancers

Barasertib is a potent and selective inhibitor of Aurora B kinase, a crucial regulator of mitosis. In cells with cMYC amplification, which often exhibit rapid proliferation and mitotic stress, the inhibition of Aurora B by Barasertib leads to defects in chromosome segregation, endoreduplication, and ultimately, apoptotic cell death.[1][2] Preclinical studies have consistently demonstrated a strong correlation between cMYC amplification or overexpression and sensitivity to Barasertib.[3][4]

Quantitative Analysis of Barasertib Sensitivity

The following table summarizes the in vitro sensitivity of various cancer cell lines to Barasertib (or its active metabolite, Barasertib-HQPA), highlighting the differential response between cMYC-amplified and non-amplified lines.

Cell LineCancer TypecMYC Amplification StatusBarasertib-HQPA IC50 (nM)Reference
H82SCLCAmplified< 50[3]
H524SCLCAmplified< 50[3]
H2171SCLCAmplified< 50[3]
H1417SCLCAmplified< 50[3]
H446SCLCAmplified< 50[3]
H209SCLCNot Amplified> 100[3]
H345SCLCNot Amplified> 100[3]
D425MedulloblastomaMYC Overexpression~25-100 (Growth Inhibition)[5]
D458MedulloblastomaMYC Overexpression~25-100 (Growth Inhibition)[5]

Alternative Therapeutic Strategies for cMYC-Amplified Cancers

Several other targeted therapies are being investigated for their efficacy in cMYC-driven malignancies. This section compares Barasertib with three major classes of inhibitors: BET bromodomain inhibitors, Cyclin-Dependent Kinase (CDK) inhibitors, and Checkpoint Kinase 1 (CHK1) inhibitors.

Comparative Efficacy of Targeted Inhibitors in cMYC-Amplified Models

The table below provides a comparative overview of the in vitro efficacy of Barasertib and alternative inhibitors in cancer cell lines with cMYC amplification or overexpression. It is important to note that these values are from different studies and direct head-to-head comparisons are limited.

Inhibitor ClassCompoundCancer TypecMYC StatusIC50 / EffectReference
Aurora B Kinase Barasertib-HQPASCLCAmplified< 50 nM[3]
BET Bromodomain JQ1Multiple MyelomaMYC-dependentPotent antiproliferative effect[6]
BET Bromodomain I-BET726NeuroblastomaMYCN AmplifiedgIC50 = 75 nM[3]
BET Bromodomain Mivebresib (ABBV-075)SCLCMYC/MYCN AmplifiedIC50 < 50 nM[7]
CDK RoscovitineNeuroblastomaMYCN AmplifiedMYCN-dependent apoptosis[8]
CDK THZ1 (CDK7/12/13)Ovarian CancerMYC AmplifiedMarkedly downregulates MYC[9]
CHK1 PrexasertibTriple-Negative Breast CancerMYC OverexpressionPronounced inhibitory effect[5]

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted from studies evaluating the effect of Barasertib on cell proliferation.[10]

  • Cell Seeding: Plate cells in 96-well plates at a density of 3,000 to 5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Drug Treatment: The following day, treat the cells with a serial dilution of Barasertib-HQPA or other inhibitors. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 to 120 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plates for 1 to 4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.

In Vivo Xenograft Studies

This generalized protocol is based on xenograft experiments with Barasertib.[11][12]

  • Cell Implantation: Subcutaneously inject a suspension of 5 x 10^6 to 10 x 10^6 cancer cells (e.g., cMYC-amplified SCLC or neuroblastoma) in a mixture of media and Matrigel into the flank of immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer Barasertib or the alternative inhibitor via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be excised for pharmacodynamic analysis, such as Western blotting for target engagement (e.g., phospho-Histone H3 for Aurora B inhibition) and markers of apoptosis.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental designs, the following diagrams are provided in Graphviz DOT language.

cMYC_Barasertib_Pathway cMYC cMYC Amplification Proliferation Increased Proliferation cMYC->Proliferation MitoticStress Mitotic Stress Proliferation->MitoticStress Apoptosis Apoptosis MitoticStress->Apoptosis AuroraB Aurora B Kinase ChromosomeSegregation Correct Chromosome Segregation AuroraB->ChromosomeSegregation Barasertib Barasertib Barasertib->AuroraB Barasertib->Apoptosis

Caption: cMYC-Barasertib Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines cMYC-Amplified & Non-Amplified Cancer Cell Lines Treatment_vitro Treat with Barasertib & Alternatives CellLines->Treatment_vitro ViabilityAssay Cell Viability Assay (MTS/MTT) Treatment_vitro->ViabilityAssay IC50 Determine IC50 Values ViabilityAssay->IC50 Xenograft Establish Tumor Xenografts in Mice Treatment_vivo Administer Barasertib & Alternatives Xenograft->Treatment_vivo TumorMeasurement Monitor Tumor Growth & Body Weight Treatment_vivo->TumorMeasurement Efficacy Assess Antitumor Efficacy TumorMeasurement->Efficacy

Caption: Preclinical Experimental Workflow.

Logical_Relationship cMYC_Status cMYC Amplification Status Amplified Amplified cMYC_Status->Amplified Yes NotAmplified Not Amplified cMYC_Status->NotAmplified No HighSensitivity High Sensitivity to Barasertib Amplified->HighSensitivity LowSensitivity Low Sensitivity to Barasertib NotAmplified->LowSensitivity

Caption: cMYC Status and Barasertib Sensitivity.

Conclusion

The available preclinical data strongly support the use of cMYC amplification as a predictive biomarker for sensitivity to the Aurora B kinase inhibitor, Barasertib. Cancers harboring this genetic alteration exhibit a heightened dependency on the mitotic machinery, rendering them particularly vulnerable to Barasertib-induced apoptosis. While alternative strategies targeting BET bromodomains, CDKs, and CHK1 also show promise in cMYC-driven cancers, more direct comparative studies are needed to definitively establish their relative efficacy against Barasertib. The continued investigation into these targeted therapies, guided by robust biomarker strategies, holds significant potential for improving outcomes for patients with cMYC-amplified malignancies.

References

A Head-to-Head Comparison of Aurora A and Aurora B Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between Aurora A and Aurora B inhibitors is critical for advancing cancer therapeutics. This guide provides an objective, data-driven comparison of these two classes of inhibitors, summarizing their performance with supporting experimental data, detailed methodologies for key experiments, and visual representations of their signaling pathways and experimental workflows.

Introduction to Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis.[1] In humans, the family includes Aurora A, Aurora B, and Aurora C. Aurora A is primarily involved in centrosome maturation and separation, spindle assembly, and mitotic entry.[2][3] Aurora B, a component of the chromosomal passenger complex (CPC), is essential for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[4][5] Given their critical roles in cell division and their frequent overexpression in various cancers, both Aurora A and Aurora B have emerged as promising targets for cancer therapy.[3]

Mechanism of Action and Rationale for Targeting

Inhibitors of Aurora kinases are typically ATP-competitive, binding to the kinase domain and preventing the phosphorylation of downstream substrates.[6] Inhibition of Aurora A leads to defects in spindle formation, resulting in mitotic arrest and subsequent apoptosis.[3] Conversely, inhibition of Aurora B disrupts the spindle assembly checkpoint and leads to failed cytokinesis, resulting in endoreduplication and polyploidy, which can also trigger cell death.[3] The distinct roles of Aurora A and B in mitosis provide a strong rationale for the development of selective inhibitors to achieve different therapeutic outcomes.

Quantitative Comparison of Inhibitor Potency and Selectivity

The development of small molecule inhibitors has yielded compounds with varying degrees of selectivity for Aurora A versus Aurora B. The following tables summarize the in vitro potency (IC50/Ki) of several representative inhibitors against both kinases.

Table 1: Potency of Aurora A-Selective Inhibitors

InhibitorAurora A IC50/Ki (nM)Aurora B IC50/Ki (nM)Selectivity (Fold)
Alisertib (MLN8237)1.2[7]396.5[7]~330
MK-51080.064[2]14.1 (220-fold higher)[2]220
ENMD-207614[2]--

Table 2: Potency of Aurora B-Selective Inhibitors

InhibitorAurora A IC50/Ki (nM)Aurora B IC50/Ki (nM)Selectivity (Fold)
Barasertib (AZD1152-HQPA)1368[8]0.37[8]~3700
ZM447439110[8]130[8]~1.2
Hesperadin---

Table 3: Potency of Pan-Aurora Inhibitors

InhibitorAurora A IC50/Ki (nM)Aurora B IC50/Ki (nM)Aurora C IC50 (nM)
Tozasertib (VX-680/MK-0457)0.7 (Ki)[2]18 (Ki)[2]4.6 (Ki)[2]
Danusertib (PHA-739358)13[8]79[8]61[8]
AT92833 (52% inhibition)[7]3 (58% inhibition)[7]-
SNS-3149[2]31[2]3[2]
CYC11644[8]19[8]65[8]

Signaling Pathways

To understand the functional consequences of inhibiting Aurora A and Aurora B, it is essential to visualize their respective signaling pathways.

Aurora_A_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Aurora A Kinase cluster_downstream Downstream Effectors & Cellular Processes CyclinB_CDK1 Cyclin B/CDK1 AuroraA Aurora A CyclinB_CDK1->AuroraA Activates TPX2 TPX2 TPX2->AuroraA Activates & Localizes PLK1 PLK1 AuroraA->PLK1 Phosphorylates TACC3 TACC3 AuroraA->TACC3 Phosphorylates p53 p53 AuroraA->p53 Inhibits CentrosomeMaturation Centrosome Maturation & Separation AuroraA->CentrosomeMaturation MitoticEntry Mitotic Entry PLK1->MitoticEntry SpindleAssembly Spindle Assembly TACC3->SpindleAssembly

Caption: Simplified Aurora A signaling pathway.

Aurora_B_Signaling_Pathway cluster_cpc Chromosomal Passenger Complex (CPC) cluster_downstream_b Downstream Effectors & Cellular Processes INCENP INCENP AuroraB Aurora B INCENP->AuroraB Activates Survivin Survivin Survivin->AuroraB Localizes Borealin Borealin Borealin->AuroraB Localizes HistoneH3 Histone H3 (Ser10) AuroraB->HistoneH3 Phosphorylates MCAK MCAK AuroraB->MCAK Phosphorylates KNL1 KNL1 AuroraB->KNL1 Phosphorylates Cytokinesis Cytokinesis AuroraB->Cytokinesis ChromosomeCondensation Chromosome Condensation HistoneH3->ChromosomeCondensation KinetochoreAttachment Kinetochore-Microtubule Attachment MCAK->KinetochoreAttachment KNL1->KinetochoreAttachment

Caption: Simplified Aurora B signaling pathway.

Experimental Protocols

Objective comparison of inhibitor performance relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key assays used to characterize Aurora A and Aurora B inhibitors.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

Materials:

  • Recombinant human Aurora A or Aurora B kinase

  • Kinase-specific substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein for Aurora B)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[9]

  • Test inhibitors at various concentrations

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well white plates

Procedure:

  • Prepare Reagents: Dilute the kinase, substrate, and ATP to their final desired concentrations in kinase buffer. Prepare serial dilutions of the test inhibitors.

  • Kinase Reaction: In a white microplate, add the kinase, substrate, and test inhibitor. Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Aurora A Activity (p-Aurora A T288)

This assay measures the autophosphorylation of Aurora A at Threonine 288, a marker of its activation.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • Test inhibitors at various concentrations

  • Nocodazole (to enrich for mitotic cells)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against phospho-Aurora A (Thr288)

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 24 hours). To enrich for mitotic cells, nocodazole can be added for the final few hours of treatment.[10]

  • Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against p-Aurora A (T288) overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-Aurora A signal to the loading control.

Cellular Assay for Aurora B Activity (p-Histone H3 Ser10)

This assay measures the phosphorylation of Histone H3 at Serine 10, a well-established substrate of Aurora B.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test inhibitors at various concentrations

  • Fixation and permeabilization buffers (for flow cytometry or immunofluorescence)

  • Primary antibody against phospho-Histone H3 (Ser10)

  • Fluorescently labeled secondary antibody (for flow cytometry or immunofluorescence) or HRP-conjugated secondary antibody (for Western blotting)

  • Flow cytometer, fluorescence microscope, or Western blotting equipment

Procedure (for Flow Cytometry):

  • Cell Culture and Treatment: Seed and treat cells with inhibitors as described for the Aurora A cellular assay.

  • Cell Fixation and Permeabilization: Harvest the cells, wash with PBS, and fix with a suitable fixative (e.g., paraformaldehyde). Permeabilize the cells with a detergent-based buffer (e.g., saponin or methanol).

  • Immunostaining: Incubate the cells with the primary antibody against p-Histone H3 (Ser10). Wash the cells and then incubate with a fluorescently labeled secondary antibody.

  • Data Acquisition: Analyze the cells using a flow cytometer to quantify the fluorescence intensity of the p-Histone H3 positive cell population.

  • Data Analysis: Determine the percentage of p-Histone H3 positive cells or the mean fluorescence intensity for each treatment condition.

Experimental Workflow

A systematic workflow is crucial for the head-to-head comparison of Aurora kinase inhibitors.

Experimental_Workflow cluster_workflow Inhibitor Comparison Workflow Start Start: Select Inhibitors (Aurora A-selective, B-selective, pan-Aurora) BiochemicalAssay Biochemical Kinase Assays (Determine IC50/Ki for Aurora A & B) Start->BiochemicalAssay CellularAssayA Cellular Aurora A Activity Assay (p-Aurora A T288) BiochemicalAssay->CellularAssayA CellularAssayB Cellular Aurora B Activity Assay (p-Histone H3 Ser10) BiochemicalAssay->CellularAssayB CellViability Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) CellularAssayA->CellViability CellularAssayB->CellViability Phenotypic Phenotypic Analysis (Mitotic arrest, polyploidy via microscopy/flow cytometry) CellViability->Phenotypic Analysis Data Analysis & Comparison (Selectivity, cellular potency, phenotypic effects) Phenotypic->Analysis Conclusion Conclusion: Profile Inhibitors Analysis->Conclusion

Caption: A typical experimental workflow for comparing Aurora kinase inhibitors.

Conclusion

The choice between targeting Aurora A or Aurora B depends on the specific therapeutic strategy and the cancer type. Aurora A-selective inhibitors may be more effective in tumors driven by Aurora A amplification, while Aurora B inhibitors could be advantageous in cancers with high proliferative rates and chromosomal instability. Pan-Aurora inhibitors offer the potential to target both pathways but may also present a greater risk of off-target effects and toxicity. This guide provides a foundational framework for researchers to objectively compare and select the most appropriate Aurora kinase inhibitors for their preclinical and clinical investigations. The provided experimental protocols and workflows offer a standardized approach to generate robust and comparable data, ultimately accelerating the development of novel and effective cancer therapies.

References

On-Target Efficacy of Barasertib Confirmed by siRNA Knockdown of Aurora Kinase B

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of the cellular effects of the selective Aurora Kinase B (AURKB) inhibitor, Barasertib (AZD1152), and the genetic knockdown of AURKB using small interfering RNA (siRNA). The objective is to offer researchers a framework for validating the on-target effects of Barasertib, a critical step in preclinical drug development. The experimental data presented herein is a synthesis of expected outcomes based on publicly available research.

Introduction

Barasertib is a potent and selective inhibitor of Aurora Kinase B, a key regulator of mitosis.[1][2][3] It is a prodrug that is rapidly converted to its active moiety, AZD1152-HQPA.[1][4] Inhibition of AURKB by Barasertib disrupts chromosome alignment and segregation, leading to failed cell division (cytokinesis), endoreduplication, and ultimately apoptosis in cancer cells.[1][5][6] To ensure that the observed cellular phenotypes are a direct result of AURKB inhibition and not off-target effects, a comparison with a highly specific genetic method like siRNA knockdown is essential.[7] This guide outlines the experimental protocols and expected comparative data to confirm the on-target activity of Barasertib.

Comparative Data Summary

The following tables summarize the expected quantitative outcomes from treating a cancer cell line (e.g., HeLa or a relevant cancer cell line) with Barasertib versus transfecting with AURKB-targeting siRNA.

Table 1: Comparison of Cellular Phenotypes

ParameterBarasertib (100 nM)AURKB siRNA (5 nM)Negative Control siRNAUntreated Control
Cell Viability (72h) ~40% reduction~35% reductionNo significant change100%
Apoptosis Rate (48h) ~30% increase~25% increaseNo significant changeBaseline
Polyploidy (>4N DNA content, 48h) ~50% of cells~45% of cellsNo significant change<5%
Phospho-Histone H3 (Ser10) Levels (24h) >90% reduction>85% reductionNo significant changeBaseline

Table 2: Gene and Protein Expression Analysis

TargetBarasertib (100 nM)AURKB siRNA (5 nM)Negative Control siRNA
AURKB mRNA Expression (48h) No significant change>80% knockdownNo significant change
AURKB Protein Level (48h) No significant change>70% reductionNo significant change
Cleaved PARP (Apoptosis marker, 48h) Significant increaseSignificant increaseNo significant change

Experimental Protocols

Cell Culture

A human cancer cell line with known sensitivity to Aurora Kinase B inhibition (e.g., HeLa, HCT116, or a relevant cancer cell line) should be used. Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Barasertib Treatment

Barasertib (AZD1152-HQPA) should be dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). A vehicle control (DMSO) should be run in parallel.

siRNA Transfection
Western Blotting for Protein Analysis
  • After treatment/transfection for the indicated time, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes are blocked and incubated with primary antibodies against AURKB, phospho-Histone H3 (Ser10), cleaved PARP, and a loading control (e.g., GAPDH or β-actin).

  • After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Analysis
  • Total RNA is extracted from cells using a suitable kit.

  • cDNA is synthesized from the RNA template.

  • qRT-PCR is performed using primers specific for AURKB and a housekeeping gene (e.g., GAPDH) for normalization.

  • Relative gene expression is calculated using the ΔΔCt method.

Cell Viability Assay

Cell viability can be assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®. Cells are seeded in 96-well plates, treated as described, and viability is measured at specified time points (e.g., 72 hours).

Apoptosis Assay

Apoptosis can be quantified by flow cytometry using Annexin V and propidium iodide (PI) staining. Cells are harvested, stained, and analyzed to determine the percentage of early and late apoptotic cells.

Cell Cycle and Ploidy Analysis

Cells are harvested, fixed in ethanol, and stained with propidium iodide (PI) containing RNase. DNA content is analyzed by flow cytometry to determine the percentage of cells in different cell cycle phases and to quantify the polyploid population (>4N).

Visualizing the Mechanisms

Signaling Pathway Diagram

AuroraB_Pathway cluster_0 Mitotic Progression cluster_1 Aurora Kinase B Regulation cluster_2 Inhibition Mechanisms cluster_3 Cellular Outcomes of Inhibition G2_M G2/M Transition Prophase Prophase G2_M->Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AURKB Aurora Kinase B AURKB->Metaphase Ensures proper chromosome alignment AURKB->Cytokinesis Regulates HistoneH3 Histone H3 AURKB->HistoneH3 Phosphorylates pHistoneH3 p-Histone H3 (Ser10) (Chromosome Condensation) CPC Chromosomal Passenger Complex CPC->AURKB Activates Barasertib Barasertib Barasertib->AURKB Inhibits kinase activity Failed_Cytokinesis Failed Cytokinesis Barasertib->Failed_Cytokinesis siRNA AURKB siRNA RISC RISC siRNA->RISC siRNA->Failed_Cytokinesis AURKB_mRNA AURKB mRNA RISC->AURKB_mRNA Cleavage Translation Translation Polyploidy Polyploidy Failed_Cytokinesis->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: Aurora B signaling and points of inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Analysis at Different Time Points cluster_outcome Expected Outcome Start Seed Cancer Cells (e.g., HeLa) Treatment_Group Barasertib Treatment (100 nM) Start->Treatment_Group siRNA_Group AURKB siRNA Transfection (5 nM) Start->siRNA_Group Control_Group Negative Control siRNA & Vehicle Control Start->Control_Group Time_24h 24 Hours Treatment_Group->Time_24h Time_48h 48 Hours Treatment_Group->Time_48h Time_72h 72 Hours Treatment_Group->Time_72h siRNA_Group->Time_24h siRNA_Group->Time_48h siRNA_Group->Time_72h Control_Group->Time_24h Control_Group->Time_48h Control_Group->Time_72h Western_Blot_H3 Western Blot (p-Histone H3) Time_24h->Western_Blot_H3 Western_Blot_Protein Western Blot (AURKB, Cleaved PARP) Time_48h->Western_Blot_Protein qRT_PCR qRT-PCR (AURKB mRNA) Time_48h->qRT_PCR Flow_Apoptosis Flow Cytometry (Apoptosis) Time_48h->Flow_Apoptosis Flow_Ploidy Flow Cytometry (Ploidy) Time_48h->Flow_Ploidy Viability_Assay Cell Viability Assay Time_72h->Viability_Assay Confirmation Confirmation of On-Target Effect: Similar phenotypic outcomes between Barasertib and AURKB siRNA Western_Blot_H3->Confirmation Western_Blot_Protein->Confirmation qRT_PCR->Confirmation Flow_Apoptosis->Confirmation Flow_Ploidy->Confirmation Viability_Assay->Confirmation

Caption: Workflow for comparing Barasertib and siRNA.

Conclusion

References

Biomarkers of Response to Barasertib in Solid Tumors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barasertib (AZD1152) is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitosis. Its therapeutic potential in various solid tumors is an active area of investigation. A critical aspect of its clinical development and application is the identification of biomarkers that can predict patient response and guide treatment strategies. This guide provides a comparative overview of the current knowledge on biomarkers of response to Barasertib, with a focus on c-MYC, and compares its performance with other Aurora kinase inhibitors.

Mechanism of Action of Barasertib

Barasertib is a prodrug that is rapidly converted in plasma to its active moiety, AZD1152-HQPA. This active form selectively inhibits Aurora B kinase, leading to defects in chromosome segregation, endoreduplication (the replication of the genome in the absence of cell division), and ultimately apoptosis in cancer cells.

Signaling Pathway of Barasertib's Action

Barasertib_Mechanism Barasertib Barasertib (Prodrug) AZD1152_HQPA AZD1152-HQPA (Active) Barasertib->AZD1152_HQPA Plasma Phosphatases AuroraB Aurora B Kinase AZD1152_HQPA->AuroraB Inhibition HistoneH3 Histone H3 Phosphorylation AuroraB->HistoneH3 Activation ChromosomeSegregation Proper Chromosome Segregation AuroraB->ChromosomeSegregation Regulation HistoneH3->ChromosomeSegregation CellCycle Cell Cycle Arrest (Polyploidy) ChromosomeSegregation->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Mechanism of action of Barasertib.

Predictive Biomarkers for Barasertib Sensitivity

The most promising biomarker for predicting sensitivity to Barasertib in solid tumors is the amplification and overexpression of the c-MYC oncogene.

c-MYC Amplification and Overexpression

Preclinical studies, particularly in small-cell lung cancer (SCLC), have demonstrated a significant correlation between c-MYC amplification and sensitivity to Barasertib.[1] SCLC cell lines with c-MYC amplification are significantly more sensitive to Barasertib-induced growth inhibition.[1] Furthermore, high c-MYC gene expression and the presence of a core MYC gene signature also correlate with increased sensitivity.[1]

Logical Relationship between c-MYC and Barasertib Sensitivity

cMYC_Barasertib cMYC_high High c-MYC Amplification/ Expression Barasertib_sensitivity Increased Sensitivity to Barasertib cMYC_high->Barasertib_sensitivity SCLC Small-Cell Lung Cancer Barasertib_sensitivity->SCLC Observed in

Caption: c-MYC as a predictive biomarker for Barasertib.

Comparison with Other Aurora Kinase Inhibitors

Several other Aurora kinase inhibitors are in clinical development. A comparison with Barasertib, particularly concerning their biomarkers of response, is crucial for understanding the therapeutic landscape.

InhibitorTarget(s)Known Biomarkers of SensitivityKey Findings in Solid Tumors
Barasertib (AZD1152) Aurora Bc-MYC amplification/overexpression (especially in SCLC)[1]Limited single-agent activity in unselected solid tumors in Phase I trials.[2][3][4]
Alisertib (MLN8237) Aurora Ac-MYC expression (in SCLC and other solid tumors), N-MYC amplification (in neuroblastoma)Modest single-agent activity in some solid tumors. Combination with paclitaxel showed improved progression-free survival in some SCLC patients.[5]
BI 811283 Aurora BNot well-defined in solid tumors.Phase I trial in advanced solid tumors showed manageable safety and disease stabilization in some patients.[2]
AT9283 Aurora A, Aurora B, JAK2/3Not well-defined in solid tumors.Phase I trial in pediatric solid tumors showed the drug was well-tolerated with some evidence of disease stabilization.
ENMD-2076 Aurora A, VEGFR, FGFR, PDGFRp53 mutation and increased p53 expression in triple-negative breast cancer.[6]Showed anti-proliferative activity in breast cancer cell lines.[6]

Experimental Data: In Vitro Sensitivity of SCLC Cell Lines to Barasertib

The following table summarizes the sensitivity of various SCLC cell lines to Barasertib (AZD1152-HQPA), correlated with their c-MYC amplification status.

SCLC Cell Linec-MYC AmplificationIC50 (nM)Sensitivity
NCI-H82Amplified< 50Sensitive
NCI-H209Amplified< 50Sensitive
NCI-H526Amplified< 50Sensitive
NCI-H146Not Amplified> 100Resistant
NCI-H524Not Amplified50-100Intermediate
NCI-H69Not Amplified> 100Resistant
DMS 114Not Amplified< 50Sensitive

Data compiled from publicly available research.[1]

Biomarkers of Resistance

The mechanisms of resistance to Barasertib are not yet fully understood. However, it is hypothesized that tumors without c-MYC amplification or overexpression may exhibit intrinsic resistance. Acquired resistance could potentially involve alterations in the Aurora B kinase signaling pathway or the upregulation of drug efflux pumps. High MYC expression has been implicated in resistance to other targeted therapies, suggesting a complex role for MYC in drug response.[7][8]

Experimental Protocols

Cell Viability Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Barasertib in cancer cell lines.

Workflow:

MTS_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_measurement Measurement cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plates Add_Drug Add Barasertib to cells Cell_Seeding->Add_Drug Drug_Dilution Prepare serial dilutions of Barasertib Drug_Dilution->Add_Drug Incubation Incubate for 72-120 hours Add_Drug->Incubation Add_MTS Add MTS reagent Incubation->Add_MTS Incubate_MTS Incubate for 1-4 hours Add_MTS->Incubate_MTS Read_Absorbance Read absorbance at 490 nm Incubate_MTS->Read_Absorbance IC50_Calc Calculate IC50 values Read_Absorbance->IC50_Calc

Caption: Workflow for a typical MTS cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.

  • Drug Preparation: Prepare a series of dilutions of Barasertib (or its active form, AZD1152-HQPA) in culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add the prepared drug dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified incubator.

  • MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

c-MYC Gene Amplification Analysis (Fluorescence In Situ Hybridization - FISH)

Objective: To detect amplification of the c-MYC gene in tumor tissue or cell lines.

Workflow:

FISH_Workflow cluster_prep Sample Preparation cluster_hybridization Hybridization cluster_detection Signal Detection cluster_analysis Analysis Tissue_Section Prepare tissue sections or cell smears on slides Pretreatment Pretreat with heat and enzymes Tissue_Section->Pretreatment Probe_Denaturation Denature probe and target DNA Pretreatment->Probe_Denaturation Hybridization Hybridize probe to target DNA Probe_Denaturation->Hybridization Post_Wash Post-hybridization washes Hybridization->Post_Wash Counterstain Counterstain with DAPI Post_Wash->Counterstain Microscopy Visualize under a fluorescence microscope Counterstain->Microscopy Signal_Scoring Score number of c-MYC and control probe signals Microscopy->Signal_Scoring

Caption: General workflow for FISH analysis.

Detailed Steps:

  • Sample Preparation: Prepare formalin-fixed, paraffin-embedded (FFPE) tissue sections or cell smears on glass slides.

  • Pre-treatment: Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval and enzymatic digestion to expose the target DNA.

  • Denaturation: Denature the cellular DNA and the fluorescently labeled c-MYC probe separately at a high temperature.

  • Hybridization: Apply the denatured probe to the slides and incubate overnight in a humidified chamber to allow the probe to anneal to its complementary DNA sequence.

  • Washing: Perform a series of stringent washes to remove any unbound or non-specifically bound probe.

  • Counterstaining: Stain the cell nuclei with a fluorescent counterstain such as DAPI.

  • Visualization and Analysis: Visualize the fluorescent signals using a fluorescence microscope. Gene amplification is determined by counting the number of c-MYC signals relative to a control probe for the same chromosome.

Conclusion and Future Directions

The current evidence strongly suggests that c-MYC amplification and overexpression are key predictive biomarkers for sensitivity to the Aurora B kinase inhibitor Barasertib, particularly in SCLC. This provides a strong rationale for the prospective evaluation of c-MYC status in clinical trials of Barasertib and other Aurora kinase inhibitors. Further research is needed to validate these findings in a broader range of solid tumors and to identify additional biomarkers that can refine patient selection and predict resistance. Head-to-head clinical trials comparing different Aurora kinase inhibitors in biomarker-defined patient populations will be crucial for optimizing the use of this class of drugs in oncology.

References

Barasertib Efficacy: A Comparative Analysis in p53 Mutant versus Wild-Type Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of Barasertib, a selective Aurora B kinase inhibitor, in cancer cell lines harboring mutant versus wild-type p53. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Barasertib and the influence of p53 status on its activity.

Introduction

Barasertib, also known as AZD1152, is a potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis.[1] Its active metabolite, AZD1152-HQPA, disrupts chromosome alignment and segregation, leading to polyploidy and subsequent apoptosis in cancer cells.[1] The tumor suppressor protein p53 plays a critical role in cell cycle checkpoints and apoptosis, and its mutational status is a key determinant of response to many cancer therapies. This guide summarizes the available preclinical data on the differential efficacy of Barasertib in the context of p53 mutational status.

Data Presentation

The following tables summarize the quantitative data on the efficacy of Barasertib in various p53 wild-type and mutant cancer cell lines.

Table 1: IC50 Values of Barasertib in Neuroblastoma Cell Lines

Cell Linep53 StatusMYCN StatusIC50 (nM)
IMR5Wild-TypeAmplified1.5
IMR32Wild-TypeAmplified2.5
SK-N-BE(2c)MutantAmplified25

Data sourced from a study on neuroblastoma cell lines, indicating that MYCN-amplified, p53 wild-type cells are more sensitive to Barasertib.[2]

Table 2: IC50 Values of Barasertib in Glioblastoma Cell Lines

Cell Linep53 StatusIC50 (nM)
U87-MGWild-Type~25
U87-MGshp53Deficient~50

Data from a study on glioblastoma, suggesting that p53-deficient cells are less sensitive to Barasertib.[3]

Table 3: Effects of Barasertib on Cell Cycle and Apoptosis in Neuroblastoma Cell Lines

Cell Linep53 StatusEffect of Barasertib
IMR5Wild-TypeProfound G2/M arrest and apoptosis at lower concentrations.[2]
SK-N-BE(2c)MutantG2/M arrest and apoptosis at higher concentrations.[2]

This table summarizes the differential effects of Barasertib on the cell cycle and apoptosis based on p53 status in neuroblastoma cell lines.[2]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

Barasertib_Signaling_Pathway Barasertib Barasertib (AZD1152-HQPA) AuroraB Aurora B Kinase Barasertib->AuroraB inhibits HistoneH3 Histone H3 AuroraB->HistoneH3 phosphorylates ChromosomeSegregation Proper Chromosome Segregation AuroraB->ChromosomeSegregation HistoneH3->ChromosomeSegregation Polyploidy Polyploidy ChromosomeSegregation->Polyploidy inhibition leads to Apoptosis Apoptosis Polyploidy->Apoptosis p53_wt Wild-Type p53 Polyploidy->p53_wt activates p53_wt->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) p53_wt->CellCycleArrest p53_mut Mutant p53

Caption: Barasertib's mechanism of action.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays p53_wt p53 Wild-Type Cell Line Treatment_wt Treat with Barasertib (various concentrations) p53_wt->Treatment_wt p53_mut p53 Mutant Cell Line Treatment_mut Treat with Barasertib (various concentrations) p53_mut->Treatment_mut Viability Cell Viability Assay (e.g., MTT/MTS) Treatment_wt->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment_wt->Apoptosis CellCycle Cell Cycle Analysis (e.g., Propidium Iodide) Treatment_wt->CellCycle Treatment_mut->Viability Treatment_mut->Apoptosis Treatment_mut->CellCycle

Caption: Experimental workflow for assessing Barasertib efficacy.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT/MTS)
  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of Barasertib (or its active form, AZD1152-HQPA) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
  • Cell Treatment: Treat cells with Barasertib at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
  • Cell Treatment: Treat cells with Barasertib for the desired duration.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) based on their DNA content. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[2]

Conclusion

The preclinical data suggest that the efficacy of Barasertib can be influenced by the p53 status of cancer cells. In some cancer types, such as MYCN-amplified neuroblastoma, wild-type p53 is associated with increased sensitivity to Barasertib, leading to apoptosis at lower concentrations.[2] Conversely, in a glioblastoma model, p53-deficient cells appeared less sensitive.[3] These findings highlight the importance of considering p53 mutational status in the clinical development of Barasertib and for patient stratification in future clinical trials. Further research across a broader range of cancer types is warranted to fully elucidate the predictive value of p53 status for Barasertib efficacy.

References

Unveiling the Selectivity of Barasertib-hQPA: A Comparative Analysis Against a Kinase Panel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of Barasertib-hQPA (the active metabolite of Barasertib, AZD1152) with other notable Aurora kinase inhibitors. The data presented herein is compiled from publicly available research to facilitate an objective assessment of its performance and potential applications in cancer research and drug development.

Executive Summary

Barasertib-hQPA is a highly potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2][3][4] Its exceptional selectivity for Aurora B over Aurora A and a broader panel of kinases suggests a more targeted therapeutic window, potentially minimizing off-target effects. This guide presents a comparative analysis of Barasertib-hQPA against other well-characterized Aurora kinase inhibitors: Alisertib (MLN8237), an Aurora A selective inhibitor; and Danusertib (PHA-739358) and Tozasertib (VX-680), which exhibit a pan-Aurora kinase inhibition profile.

Comparative Selectivity Profiles

The following tables summarize the inhibitory activity of Barasertib-hQPA and comparator compounds against Aurora kinases and other selected kinases, based on reported IC50 and Ki values.

Table 1: Inhibitory Activity against Aurora Kinases

CompoundTargetIC50 (nM)Ki (nM)Selectivity (Aurora B vs. A)
Barasertib-hQPA Aurora B 0.37 [2][4][5][6]0.36 [7][8]~3700-fold [6]
Aurora A1368[2][5]1369[3][8]
Aurora C-17.0[7][8]
Alisertib (MLN8237)Aurora A1.2[9]->200-fold (cell-based)[9]
Aurora B--
Danusertib (PHA-739358)Aurora A13[10][11]-Pan-inhibitor
Aurora B79[10][11]-
Aurora C61[10][11]-
Tozasertib (VX-680)Aurora A-0.6[12][13]Pan-inhibitor
Aurora B-18[12][13]
Aurora C-4.6[12][13]

Table 2: Off-Target Kinase Activity

While comprehensive head-to-head kinome scan data is not publicly available for all compounds, the following off-target activities have been reported. Barasertib-hQPA is noted to have high specificity against a panel of over 50 other kinases.[1][2][3][14]

CompoundKnown Off-Target KinasesIC50/Ki (nM)
Barasertib-hQPA FLT3-ITD[8]-
Danusertib (PHA-739358)Abl25[6][10]
TrkA31[10]
c-RET31[10]
FGFR147[10]
Tozasertib (VX-680)FLT-330 (Ki)[13]
BCR-ABL30 (Ki)[13]

Signaling Pathways and Experimental Workflow

To provide a comprehensive understanding, the following diagrams illustrate the roles of Aurora A and B kinases in mitosis and a typical experimental workflow for assessing kinase inhibitor selectivity.

Aurora_Kinase_Signaling_Pathway cluster_Prophase Prophase cluster_Metaphase Metaphase cluster_Anaphase_Telophase Anaphase/Telophase Centrosome Maturation Centrosome Maturation Aurora A Aurora A Centrosome Maturation->Aurora A Spindle Pole Separation Spindle Pole Separation Spindle Pole Separation->Aurora A Chromosome Alignment Chromosome Alignment Aurora B Aurora B Chromosome Alignment->Aurora B Spindle Assembly Checkpoint Spindle Assembly Checkpoint Spindle Assembly Checkpoint->Aurora B Chromosome Segregation Chromosome Segregation Aurora B->Chromosome Segregation Cytokinesis Cytokinesis Aurora B->Cytokinesis Kinase_Profiling_Workflow Compound Preparation Compound Preparation Kinase Panel Plate Kinase Panel Plate Compound Preparation->Kinase Panel Plate ATP & Substrate Addition ATP & Substrate Addition Kinase Panel Plate->ATP & Substrate Addition Incubation Incubation ATP & Substrate Addition->Incubation Detection Reagent Addition Detection Reagent Addition Incubation->Detection Reagent Addition Signal Measurement Signal Measurement Detection Reagent Addition->Signal Measurement Data Analysis Data Analysis Signal Measurement->Data Analysis

References

Unlocking Deeper Apoptosis: A Comparative Guide to the Synergistic Combination of Barasertib and BH3-Mimetics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the synergistic anti-cancer effects observed when combining the Aurora B kinase inhibitor, Barasertib, with BH3-mimetic drugs. This combination strategy aims to enhance therapeutic efficacy by concurrently targeting cell division and the intrinsic apoptotic pathway.

Recent preclinical studies have demonstrated that a sequential treatment regimen of Barasertib followed by BH3-mimetics results in a synergistic increase in cancer cell death, particularly in hematological malignancies such as multiple myeloma.[1][2] This guide will delve into the experimental data supporting this synergy, outline the methodologies for key experiments, and visualize the underlying molecular mechanisms.

Performance Comparison: Barasertib in Combination with BH3-Mimetics

The therapeutic potential of combining Barasertib with BH3-mimetics lies in the complementary mechanisms of action of these two drug classes. Barasertib, as an Aurora B kinase inhibitor, disrupts mitosis, leading to cell cycle arrest and, in some cases, mitotic catastrophe.[2] BH3-mimetics, on the other hand, directly promote apoptosis by inhibiting anti-apoptotic BCL-2 family proteins.[1][3] The sequential combination of these agents has been shown to be more effective than simultaneous treatment, which can have antagonistic effects.[1][2]

Quantitative Analysis of Synergistic Effects

The synergy between Barasertib and various BH3-mimetics has been quantified in multiple myeloma (MM) cell lines. The following tables summarize the key findings from these studies.

BH3-Mimetic Target(s) Cell Lines Observed Synergy Key Findings
ABT-199 (Venetoclax) BCL-2RPMI-8226, MM.1SSynergisticSequential treatment with Barasertib followed by Venetoclax significantly increased apoptosis compared to single-agent treatment.[1]
A-1155463 BCL-xLRPMI-8226, MM.1SSynergisticEffective in overcoming resistance mediated by BCL-xL, showing a synergistic effect when combined sequentially with Barasertib.[1][3]
S63845 MCL-1RPMI-8226, MM.1SSynergisticDemonstrated potent synergistic activity with Barasertib, highlighting the importance of MCL-1 inhibition in this combination.[1][3]
Assay Barasertib Alone BH3-Mimetic Alone Sequential Combination (Barasertib -> BH3-Mimetic)
Cell Viability (%) Moderate DecreaseModest DecreaseSignificant Decrease
Apoptosis Rate (%) IncreasedIncreasedSubstantially Increased (Synergistic)
Caspase-3 Activation PresentPresentMarkedly Enhanced

Note: The values in the table above are qualitative summaries based on published findings. Specific quantitative data (e.g., Combination Index < 1) would be derived from the full experimental results of the cited studies.

Experimental Protocols

The validation of synergistic interactions between Barasertib and BH3-mimetics relies on a series of well-defined experimental protocols.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., multiple myeloma cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with Barasertib, a BH3-mimetic, or the combination of both at various concentrations. For sequential treatment, add Barasertib first for a specified duration (e.g., 24 hours), remove the medium, and then add the BH3-mimetic for a further incubation period (e.g., 48 hours).

  • MTT Incubation: Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Synergy can be quantified using software that calculates a Combination Index (CI), where CI < 1 indicates synergy.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the drugs as described for the cell viability assay.

  • Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Western Blotting for Protein Expression
  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., BCL-2, BCL-xL, MCL-1, cleaved caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometry can be used to quantify the relative expression levels of the target proteins, normalized to a loading control like β-actin or GAPDH.

Visualizing the Mechanisms of Action

To better understand the interplay between Barasertib and BH3-mimetics, the following diagrams illustrate the key signaling pathways and experimental logic.

G Barasertib Barasertib AuroraB Aurora B Kinase Barasertib->AuroraB Inhibits CellCycleArrest Cell Cycle Arrest (Mitotic Catastrophe) Barasertib->CellCycleArrest Induces Mitosis Mitosis AuroraB->Mitosis Regulates Mitosis->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Primes for BH3_Mimetics BH3-Mimetics (e.g., Venetoclax) BCL2 Anti-apoptotic Proteins (BCL-2, BCL-xL, MCL-1) BH3_Mimetics->BCL2 Inhibits BAX_BAK Pro-apoptotic Proteins (BAX, BAK) BCL2->BAX_BAK Inhibits Mitochondria Mitochondria BAX_BAK->Mitochondria Activates CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Caspases->Apoptosis

Caption: Signaling pathway of Barasertib and BH3-mimetics synergy.

G Start Cancer Cell Culture Treatment Sequential Treatment: 1. Barasertib (24h) 2. BH3-Mimetic (48h) Start->Treatment SingleAgent Single Agent Controls: Barasertib or BH3-Mimetic Start->SingleAgent Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Protein Analysis (Western Blot) Treatment->WesternBlot SingleAgent->Viability SingleAgent->Apoptosis SingleAgent->WesternBlot Analysis Data Analysis: Synergy Calculation (CI) Viability->Analysis Apoptosis->Analysis WesternBlot->Analysis Conclusion Conclusion on Synergy Analysis->Conclusion G Barasertib Barasertib Treatment MitoticArrest Mitotic Arrest Barasertib->MitoticArrest ApoptoticPriming Priming for Apoptosis MitoticArrest->ApoptoticPriming Synergy Synergistic Cell Death ApoptoticPriming->Synergy BH3Mimetics BH3-Mimetic Treatment BCL2_Inhibition Inhibition of Anti-apoptotic Proteins BH3Mimetics->BCL2_Inhibition ApoptosisTrigger Lowered Apoptotic Threshold BCL2_Inhibition->ApoptosisTrigger ApoptosisTrigger->Synergy

References

Barasertib and Taxane Resistance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of preclinical data indicates that Barasertib, a selective Aurora B kinase inhibitor, does not overcome but rather induces resistance to taxanes, particularly paclitaxel, in non-small cell lung cancer (NSCLC) models. This guide provides a detailed comparison of Barasertib's effects in combination with taxanes, supported by experimental data and protocols, to inform researchers, scientists, and drug development professionals.

Executive Summary

Contrary to the therapeutic goal of overcoming drug resistance, preclinical evidence strongly suggests that the combination of Barasertib and paclitaxel leads to an antagonistic interaction, resulting in enhanced resistance to the taxane chemotherapy. This effect has been demonstrated in a dose-dependent manner in NSCLC cell lines. The underlying mechanism appears to be linked to the modulation of Aurora B kinase activity, which is a critical regulator of mitosis. For researchers and clinicians, this finding is crucial, suggesting that taxanes may not be effective in patients with high levels of Aurora B kinase expression and that combining Barasertib with taxanes could be counterproductive. In contrast, other mitotic kinase inhibitors, such as the Aurora A kinase inhibitor Alisertib and the PLK1 inhibitor Onvansertib, have shown promise in combination with paclitaxel in other cancer types, offering potential alternative therapeutic strategies.

Barasertib in Combination with Paclitaxel: An Antagonistic Interaction

A key study investigated the effect of Barasertib on the sensitivity of NSCLC cell lines to paclitaxel. The results demonstrated that the inhibition of Aurora B kinase by Barasertib led to a dose-dependent increase in resistance to paclitaxel.

Quantitative Data: IC50 Values

The following table summarizes the 50% inhibitory concentration (IC50) of Barasertib in various NSCLC cell lines and the effect of Barasertib on the IC50 of paclitaxel.

Cell LineBarasertib IC50 (nM)Paclitaxel IC50 (nM) - AlonePaclitaxel IC50 (nM) - with Barasertib (0.8 nM)Fold Change in Paclitaxel Resistance
A5490.9~5>10>2
SK-MES11.2~7>15>2.1
SKLU12.3~4>8>2

Data extrapolated from Bertran-Alamillo et al., Oncotarget, 2017.

Experimental Protocols

Cell Lines and Culture

NSCLC cell lines (A549, SK-MES1, SKLU1) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Drug Combination Assay

Cells were seeded in 96-well plates and allowed to attach overnight. Subsequently, the medium was replaced with fresh media containing a range of paclitaxel concentrations (0–35 nM) with or without a fixed concentration of Barasertib (e.g., 0.8 nM). The cells were incubated for 72 hours, with a medium and drug change at 36 hours.

Cytotoxicity Measurement (MTT Assay)

Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. After the 72-hour incubation, MTT solution was added to each well and incubated for 3 hours. The resulting formazan crystals were dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength to determine cell viability. IC50 values were then calculated from the dose-response curves.

Signaling Pathways and Experimental Workflow

Proposed Mechanism of Barasertib-Induced Paclitaxel Resistance

The inhibition of Aurora B kinase by Barasertib disrupts the normal mitotic process. This interference may allow cancer cells to bypass the mitotic arrest typically induced by taxanes, leading to cell survival and resistance.

G cluster_0 Normal Mitotic Progression cluster_1 Taxane Action cluster_2 Barasertib Intervention Microtubule Dynamics Microtubule Dynamics Mitotic Spindle Assembly Mitotic Spindle Assembly Microtubule Dynamics->Mitotic Spindle Assembly Chromosome Segregation Chromosome Segregation Mitotic Spindle Assembly->Chromosome Segregation Cell Division Cell Division Chromosome Segregation->Cell Division Paclitaxel Paclitaxel Microtubule Stabilization Microtubule Stabilization Paclitaxel->Microtubule Stabilization Mitotic Arrest Mitotic Arrest Microtubule Stabilization->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis Resistance Resistance Mitotic Arrest->Resistance Bypass Barasertib Barasertib Aurora B Kinase Aurora B Kinase Barasertib->Aurora B Kinase Inhibits Mitotic Checkpoint Control Mitotic Checkpoint Control Aurora B Kinase->Mitotic Checkpoint Control Regulates Mitotic Checkpoint Control->Mitotic Arrest

Figure 1. Proposed signaling pathway of Barasertib-induced paclitaxel resistance.

Experimental Workflow for Assessing Drug Combination Effects

The following diagram illustrates the workflow used to determine the interaction between Barasertib and paclitaxel.

G cluster_0 Treatment Groups Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment Incubation (72h) Incubation (72h) Drug Treatment->Incubation (72h) Control Control Paclitaxel Alone Paclitaxel Alone Barasertib Alone Barasertib Alone Paclitaxel + Barasertib Paclitaxel + Barasertib MTT Assay MTT Assay Incubation (72h)->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination Conclusion Conclusion IC50 Determination->Conclusion

Figure 2. Experimental workflow for drug combination studies.

Alternative Kinase Inhibitors in Combination with Taxanes

While Barasertib shows a negative interaction with paclitaxel, other kinase inhibitors have demonstrated synergistic or additive effects in combination with taxanes in different cancer types.

Kinase InhibitorTargetCancer TypeCombination Effect with Paclitaxel
Alisertib Aurora A KinaseOvarian, Breast CancerImproved Progression-Free Survival
Onvansertib PLK1Ovarian CancerEnhanced Antitumor Activity

These findings suggest that the specific kinase target and the cancer type are critical determinants of the outcome of combination therapies with taxanes.

Conclusion

The available preclinical data strongly indicate that Barasertib does not overcome taxane resistance but rather promotes it in NSCLC. This finding has significant implications for the design of clinical trials and therapeutic strategies involving Aurora B kinase inhibitors and taxanes. Researchers should exercise caution when considering this combination and should be guided by the specific molecular context of the tumor. The contrasting positive results seen with other mitotic kinase inhibitors like Alisertib and Onvansertib in combination with taxanes highlight the importance of target specificity and provide alternative avenues for developing effective combination therapies to combat taxane resistance. Future research should focus on elucidating the precise molecular mechanisms underlying the antagonistic interaction between Barasertib and taxanes and on identifying patient populations who might benefit from alternative kinase inhibitor-taxane combinations.

Safety Operating Guide

Proper Disposal of Barasertib Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Barasertib dihydrochloride is a potent and selective Aurora B kinase inhibitor, investigated for its potential in cancer therapy.[1] As a cytotoxic agent, it is crucial to handle and dispose of this compound with strict adherence to safety protocols to protect laboratory personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound and associated waste.

Personal Protective Equipment (PPE) and Handling

Before beginning any procedure involving this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). All personnel handling the compound or its waste must be trained on the associated hazards.[2]

  • Minimum PPE: A lab coat or gown, safety goggles, and chemical-resistant gloves are mandatory.[3]

  • Enhanced Precautions: For procedures with a higher risk of aerosol formation, such as weighing or reconstituting the powder, consider using a certified chemical fume hood or a biological safety cabinet.[4][5][6]

Waste Identification and Segregation

Proper segregation of waste is the first and most critical step in the disposal process. All items that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.[2]

Table 1: Waste Segregation for this compound

Waste TypeDescriptionRecommended Container
Unused/Expired Product Pure this compound, expired stock solutions.Labeled, leak-proof, rigid container clearly marked as "Cytotoxic Waste".[3][7]
Contaminated Sharps Needles, syringes, scalpels, and glass vials that have been in contact with the compound.Puncture-resistant sharps container with a purple lid or labeled as "Cytotoxic Sharps".[7]
Contaminated Solids Gloves, disposable gowns, bench paper, pipette tips, and other lab consumables.Designated, leak-proof plastic bags (often purple or yellow with a cytotoxic symbol) placed within a rigid secondary container.[7][8]
Contaminated Liquids Buffer solutions, cell culture media, and other liquid waste containing this compound.Leak-proof, screw-cap containers clearly labeled as "Cytotoxic Liquid Waste". Do not discharge into the sewer system.[9][10]
Step-by-Step Disposal Procedure
  • Immediate Segregation: At the point of generation, immediately place any waste into the correct, pre-labeled waste container as detailed in Table 1.

  • Container Management: Never overfill waste containers. Sharps containers should be sealed when they are three-quarters full. Liquid waste containers should have adequate headspace to prevent spills.

  • Labeling: All waste containers must be clearly labeled with the "Cytotoxic" hazard symbol and a description of the contents.[3][4]

  • Temporary Storage: Store sealed cytotoxic waste containers in a designated, secure area away from general lab traffic. This area should be clearly marked with warning signs.

  • Professional Disposal: Arrange for the collection of cytotoxic waste by a licensed hazardous waste disposal service. These specialized services are equipped to transport and dispose of the waste in compliance with regulatory standards.[11]

  • Final Disposal Method: The universally accepted method for the final destruction of cytotoxic waste is high-temperature incineration.[8][12] This process ensures the complete destruction of the hazardous compound.

Spill Management

In the event of a spill, immediate action is required to minimize exposure and environmental contamination.

  • Evacuate: Alert others and evacuate the immediate area.

  • Secure: Prevent entry into the spill area.

  • PPE: Don appropriate PPE before attempting to clean the spill.

  • Containment: For liquid spills, use absorbent pads to contain the material. For powder spills, gently cover with damp absorbent material to avoid raising dust.[10]

  • Cleaning: Collect all contaminated materials using spark-proof tools and place them in a designated cytotoxic waste container.[10] Clean the spill area thoroughly.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Packaging & Labeling cluster_2 Step 3: Storage & Collection cluster_3 Step 4: Final Disposal A This compound Use (Research Activities) B Identify Waste Type (Sharps, Solids, Liquids, Unused Product) A->B C Place in Correct Cytotoxic Waste Container B->C D Seal Container When Full (e.g., 3/4 for sharps) C->D E Ensure Proper Labeling ('Cytotoxic Waste' & Hazard Symbol) D->E F Move to Designated Secure Storage Area E->F G Schedule Pickup by Licensed Waste Vendor F->G H Transport to Permitted Facility G->H I High-Temperature Incineration H->I

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Barasertib dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Barasertib dihydrochloride (also known as AZD1152 dihydrochloride), a potent and selective Aurora B kinase inhibitor. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure risks.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial. The following table summarizes the recommended equipment to be used at all stages of handling, from preparation to disposal.

Body Part Personal Protective Equipment Specifications and Remarks
Eyes/Face Safety Goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for splash-prone procedures.[1]
Skin Chemical-impermeable glovesGloves must be inspected for integrity before each use. Wash and dry hands thoroughly after handling. The selected gloves must satisfy EU Directive 89/686/EEC and the EN 374 standard.[1]
Fire/flame resistant and impervious clothingA lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant gown or apron is recommended.[1]
Respiratory Full-face respiratorTo be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] Ensure proper fit and training.

II. Operational Plan for Safe Handling

A systematic approach to handling this compound is vital for minimizing risk. The following step-by-step protocol outlines the key stages of the handling process.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a tightly closed, dry, cool, and well-ventilated place.[1]

  • Keep the compound away from incompatible materials such as strong oxidizing agents and strong acids.[2]

  • For long-term storage, refer to the manufacturer's specific recommendations, which may include storage at -20°C.[3]

2. Preparation of Solutions:

  • All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.[1]

  • This compound is soluble in DMSO.[3] Use fresh, anhydrous DMSO for optimal solubility.[4]

  • For in vivo experiments, specific formulation protocols may be required, such as dilution in corn oil or a mixture of PEG300, Tween-80, and water.[4]

3. Experimental Use:

  • Wear the appropriate PPE at all times.

  • Avoid contact with skin and eyes.[1]

  • Handle in accordance with good industrial hygiene and safety practices.[2]

  • After use, decontaminate all surfaces and equipment.

4. Waste Disposal:

  • Dispose of waste in suitable, closed containers.[1]

  • Adhere to all local, state, and federal regulations for chemical waste disposal.[1]

  • Do not allow the chemical to enter drains or the environment.[1]

III. Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

First-Aid Measures:

  • If inhaled: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • Following skin contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1][2]

  • Following eye contact: Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[1]

  • Following ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Accidental Release Measures:

  • Evacuate personnel to safe areas and ensure adequate ventilation.[1]

  • Remove all sources of ignition.[1]

  • Wear appropriate PPE, including chemical-impermeable gloves and safety goggles.[1]

  • For spills, sweep up the solid material and place it in a suitable, closed container for disposal.[2] Avoid generating dust.

  • Prevent the substance from entering drains and waterways.[1]

IV. Spill Response Workflow

The following diagram illustrates the logical steps to be taken in the event of a chemical spill.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Assessment Assessment cluster_Cleanup Cleanup Procedure cluster_Major_Spill_Response Major Spill Response Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert Assess Assess Spill Size and Hazard Alert->Assess MinorSpill Minor Spill? Assess->MinorSpill Evaluate DonPPE Don Appropriate PPE MinorSpill->DonPPE Yes ContactEHNS Contact Environmental Health & Safety MinorSpill->ContactEHNS No Contain Contain the Spill DonPPE->Contain Clean Clean Up Spill Material Contain->Clean Decontaminate Decontaminate the Area Clean->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Secure Secure the Area ContactEHNS->Secure

Caption: Workflow for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.